Iodoacetone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-iodopropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5IO/c1-3(5)2-4/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFSXBPMNKAUDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70184260 | |
| Record name | Iodoacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70184260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3019-04-3 | |
| Record name | 2-Propanone, 1-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3019-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodoacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003019043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodoacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70184260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-iodoacetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.238 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Iodoacetone chemical formula and structure
An In-depth Technical Guide to Iodoacetone for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (1-iodo-2-propanone) is an organoiodine compound that serves as a valuable reagent in various chemical and biological applications. As an α-haloketone, its reactivity is characterized by the presence of two electrophilic sites: the carbonyl carbon and the α-carbon bonded to the iodine atom. This dual reactivity makes it a versatile building block in organic synthesis and a potent tool in biochemical studies for probing protein structure and function. This guide provides a comprehensive overview of this compound's chemical properties, synthesis, and its application as a covalent modifier of proteins, particularly as an enzyme inhibitor.
Chemical Formula and Structure
The chemical formula for this compound is C₃H₅IO.[1] It consists of a three-carbon acetone backbone with an iodine atom substituting one of the methyl hydrogens.
Caption: Chemical structure of this compound (1-iodo-2-propanone).
Physicochemical Properties
This compound is a yellow liquid at standard conditions and is soluble in ethanol.[1] Its key quantitative properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃H₅IO | [1] |
| Molar Mass | 183.976 g·mol⁻¹ | [1] |
| Appearance | Yellow liquid | [1] |
| Density | 2.0 ± 0.1 g/cm³ | [1] |
| Boiling Point | 163.1 °C (436.2 K) | [1] |
| Vapor Pressure | 2.1 ± 0.3 mmHg | [1] |
| CAS Number | 3019-04-3 | [1] |
Synthesis of this compound
This compound can be synthesized through two primary methods: the direct, acid-catalyzed iodination of acetone and the Finkelstein reaction, which involves a halogen exchange from chloroacetone.
Acid-Catalyzed Iodination of Acetone
This method involves the reaction of acetone with elemental iodine in the presence of an acid catalyst. The reaction proceeds via the enol form of acetone.[1][2]
Caption: Workflow for the acid-catalyzed synthesis of this compound.
Halogen Exchange (Finkelstein Reaction)
An alternative and common laboratory-scale synthesis involves the reaction of chloroacetone with an alkali metal iodide, such as potassium iodide (KI) or sodium iodide (NaI), in a suitable solvent like acetone or ethanol. This is a nucleophilic substitution reaction (Sₙ2 mechanism) where the iodide ion displaces the chloride ion.[3]
Experimental Protocols
Synthesis via Acid-Catalyzed Iodination of Acetone
This protocol is a representative procedure based on the acid-catalyzed iodination of acetone.
Materials:
-
Acetone
-
Iodine (I₂)
-
Phosphoric acid (H₃PO₄) or other suitable acid catalyst
-
Sodium bicarbonate or calcium carbonate for neutralization
-
Dichloromethane or other suitable extraction solvent
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask, dissolve a molar excess of acetone in a suitable solvent.
-
Add elemental iodine (1 equivalent) to the acetone solution.
-
Add a catalytic amount of phosphoric acid to the mixture.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the disappearance of the characteristic iodine color.[4]
-
Once the reaction is complete, neutralize the excess acid by adding sodium bicarbonate or calcium carbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the this compound into an organic solvent like dichloromethane.
-
Wash the organic layer with a saturated solution of sodium thiosulfate to remove any remaining iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be further purified by vacuum distillation.
Safety Note: this compound is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
Protein Modification and Enzyme Inhibition Assay
This compound is a widely used alkylating agent for the modification of cysteine residues in proteins. The nucleophilic thiol group of cysteine attacks the α-carbon of this compound, displacing the iodine and forming a stable thioether linkage. This covalent modification is often irreversible and can be used to inhibit enzymes that rely on a catalytic cysteine residue.
Protocol for Cysteine Alkylation: This is a general protocol for the alkylation of cysteine residues in a protein sample.
Materials:
-
Protein sample containing cysteine residues
-
Dithiothreitol (DTT) for reduction of disulfide bonds
-
This compound
-
Buffer solution (e.g., Tris-HCl or HEPES, pH 7.5-8.5)
-
Quenching reagent (e.g., excess DTT or β-mercaptoethanol)
Procedure:
-
Dissolve the protein sample in the buffer to a known concentration.
-
To ensure cysteine residues are available for alkylation, reduce any existing disulfide bonds by adding DTT to a final concentration of 5-10 mM. Incubate at 37°C for 1 hour.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Add the this compound stock solution to the reduced protein sample to a final concentration that is in molar excess of the DTT (e.g., 20-50 mM).
-
Incubate the reaction mixture in the dark at room temperature for 1-2 hours.
-
Quench the reaction by adding an excess of a thiol-containing reagent like DTT or β-mercaptoethanol to react with any unreacted this compound.
-
The modified protein can then be purified from the excess reagents by dialysis, gel filtration, or HPLC.
Mechanism of Action as an Enzyme Inhibitor
The primary mechanism of action of this compound as an enzyme inhibitor is the irreversible covalent modification of nucleophilic amino acid residues, most notably cysteine.
Caption: Mechanism of irreversible enzyme inhibition by this compound via cysteine alkylation.
This modification of a critical cysteine residue within an enzyme's active site can lead to a complete loss of catalytic activity. The specificity of this compound for cysteine residues makes it a useful tool for identifying cysteine-dependent enzymes and for probing the role of specific cysteine residues in protein function. While this compound is highly reactive towards cysteines, at high concentrations or prolonged incubation times, it may also react with other nucleophilic residues such as histidine, lysine, and methionine.
Applications in Research and Drug Development
-
Enzyme Inhibition Studies: this compound is frequently used as a model irreversible inhibitor to study the kinetics and mechanism of enzyme inactivation.
-
Proteomics and Chemical Biology: As a cysteine-reactive probe, this compound and its derivatives are used to identify and quantify reactive cysteine residues in complex proteomes, providing insights into their functional roles.
-
Organic Synthesis: The electrophilic nature of this compound makes it a valuable synthon for the synthesis of various heterocyclic and carbocyclic compounds.[3]
-
Antimicrobial Research: this compound has been shown to have activity against certain microorganisms, including bacteria and fungi.
Conclusion
This compound is a potent and versatile chemical tool with significant applications in both chemistry and biology. Its ability to selectively and irreversibly modify cysteine residues makes it an invaluable reagent for studying protein function and for the development of targeted covalent inhibitors. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective and safe use in a research setting.
References
An In-depth Technical Guide to the Synthesis of Iodoacetone from Acetone and Iodine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of iodoacetone from acetone and iodine. It details the underlying chemical principles, experimental protocols, and quantitative data to support researchers in the effective preparation of this valuable reagent.
Introduction
This compound (1-iodopropan-2-one) is an organoiodine compound with the chemical formula C₃H₅IO.[1] It serves as a versatile building block in organic synthesis, particularly in the alkylation of nucleophiles and as a precursor for various heterocyclic compounds. Its reactivity is primarily attributed to the presence of a labile iodine atom alpha to a carbonyl group. This guide focuses on the direct synthesis of this compound via the acid-catalyzed iodination of acetone.
Reaction Mechanism and Kinetics
The synthesis of this compound from acetone and iodine proceeds via an acid-catalyzed α-halogenation reaction.[2][3] The reaction is understood to occur in two main stages:
-
Acid-Catalyzed Enolization: In the presence of an acid catalyst (H⁺), acetone undergoes tautomerization to its enol form. This is the rate-determining step of the overall reaction.[4]
-
Electrophilic Attack: The electron-rich double bond of the enol tautomer acts as a nucleophile and attacks a molecule of iodine (I₂), which acts as the electrophile. This is a rapid step that leads to the formation of this compound and hydrogen iodide (HI).[4]
The overall reaction can be represented as:
C₃H₆O + I₂ → C₃H₅IO + HI[1]
Kinetic studies have shown that the reaction is first order with respect to acetone and the acid catalyst, and zero order with respect to iodine.[5] This indicates that the rate of the reaction is independent of the iodine concentration and is primarily dependent on the rate of enol formation.
Experimental Protocols
While many literature sources focus on the kinetics of the iodination of acetone, detailed preparative procedures are less common. The following protocol is a synthesis of information gathered from various sources to provide a practical method for the laboratory-scale preparation of this compound.
Materials and Equipment
| Material/Equipment | Specification |
| Acetone (C₃H₆O) | Reagent grade, anhydrous |
| Iodine (I₂) | Crystalline, reagent grade |
| Acid Catalyst | e.g., Hydrochloric acid (HCl, concentrated) or Phosphoric acid (H₃PO₄, 85%) |
| Deionized Water | |
| Sodium thiosulfate (Na₂S₂O₃) | 10% aqueous solution (for quenching) |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution (for neutralization) |
| Magnesium sulfate (MgSO₄) | Anhydrous (for drying) |
| Organic Solvent | e.g., Diethyl ether or Dichloromethane |
| Round-bottom flask | Appropriate size for the reaction scale |
| Reflux condenser | |
| Separatory funnel | |
| Distillation apparatus | For purification |
| Magnetic stirrer and stir bar | |
| Heating mantle |
Reaction Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine acetone and deionized water.
-
Addition of Catalyst: Slowly add the acid catalyst to the acetone-water mixture while stirring.
-
Addition of Iodine: In a separate container, dissolve the iodine in a minimal amount of acetone. Add this solution dropwise to the stirred, acidified acetone solution at room temperature. The characteristic brown color of iodine should gradually disappear as the reaction progresses.
-
Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the iodine color. The reaction is typically stirred at room temperature until the color has faded completely. Gentle heating may be applied to accelerate the reaction if necessary, but care should be taken to avoid the formation of byproducts.
-
Quenching: Once the reaction is complete (indicated by the disappearance of the brown color), cool the reaction mixture in an ice bath. Quench any unreacted iodine by the dropwise addition of a 10% sodium thiosulfate solution until the solution is colorless.
Work-up and Purification
-
Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane.
-
Washing: Wash the combined organic extracts with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Remove the solvent by rotary evaporation.
-
Purification: The crude this compound can be purified by fractional distillation under reduced pressure to yield a colorless to yellow liquid.[6][7]
Quantitative Data
Precise yield and purity data for the direct iodination of acetone are not widely reported in the literature, as many studies focus on kinetics. However, based on general principles of α-halogenation of ketones, the following can be expected:
| Parameter | Expected Value/Range | Notes |
| Yield | Moderate to Good | The yield can be influenced by reaction conditions such as temperature, reaction time, and the specific acid catalyst used. Careful control of stoichiometry is important to avoid poly-iodination. |
| Purity | >95% after distillation | Fractional distillation is crucial for removing unreacted acetone, solvent, and any potential byproducts. |
| Boiling Point | 163.1 °C at 760 mmHg | The boiling point will be lower under reduced pressure. |
| Density | ~2.0 g/cm³ |
Visualizations
Reaction Pathway
Caption: Acid-catalyzed synthesis of this compound from acetone and iodine.
Experimental Workflow
Caption: General experimental workflow for this compound synthesis.
Safety Considerations
-
This compound is a lachrymator and is toxic. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.
-
Acetone is highly flammable. No open flames should be present in the laboratory.
-
Concentrated acids are corrosive. Handle with care.
Conclusion
The synthesis of this compound from acetone and iodine via acid catalysis is a fundamental and important reaction in organic chemistry. This guide has provided a detailed overview of the reaction mechanism, a practical experimental protocol, and expected quantitative outcomes. By following the outlined procedures and safety precautions, researchers can effectively synthesize this compound for their applications in drug development and other scientific endeavors. Further optimization of reaction conditions may be necessary to achieve higher yields and purity depending on the specific experimental setup and scale.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 3. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. youtube.com [youtube.com]
- 7. Purification [chem.rochester.edu]
An In-Depth Technical Guide to the Physical and Chemical Properties of Iodoacetone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodoacetone (1-iodopropan-2-one) is a reactive organoiodine compound that serves as a valuable tool in biochemical and pharmaceutical research. Its utility stems from its potent alkylating properties, particularly its ability to covalently modify nucleophilic residues in proteins, most notably cysteine. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and use, and an exploration of its impact on cellular signaling pathways.
Physical and Chemical Properties
This compound is a yellow liquid at room temperature and is characterized by the following properties:
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₅IO | [1] |
| Molecular Weight | 183.98 g/mol | [2] |
| Appearance | Yellow liquid | [1][2] |
| Density | 2.17 g/cm³ | [3] |
| Boiling Point | 163.1 °C at 760 mmHg | [1] |
| 68-69 °C at 24 Torr | [3] | |
| Melting Point | Not available | |
| Solubility | Slightly soluble in water. Soluble in ethanol, acetone, and other organic solvents. | [1][2] |
| Vapor Pressure | 2.1 mmHg at 25 °C | [1] |
| Refractive Index | 1.528 | [3] |
| CAS Number | 3019-04-3 | [2] |
Chemical Reactivity and Stability:
This compound is a reactive compound due to the presence of the electrophilic carbon adjacent to the iodine atom and the carbonyl group. It is known to be a lachrymator and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is sensitive to light and should be stored in a dark, cool place. This compound can undergo self-condensation over time and may decompose upon prolonged exposure to air and moisture.
Hazardous Reactions:
This compound is incompatible with strong oxidizing agents, strong bases, and reducing agents. Its reaction with bases can lead to decomposition and the formation of hazardous byproducts.
Experimental Protocols
Synthesis of this compound
There are two primary methods for the synthesis of this compound: the Finkelstein reaction and the direct iodination of acetone.
1. Synthesis via Finkelstein Reaction (from Chloroacetone)
This method involves a halogen exchange reaction, where the chlorine atom in chloroacetone is substituted by an iodine atom. The reaction is driven to completion by the precipitation of sodium chloride in acetone.
-
Materials:
-
Chloroacetone
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Methylene chloride (dichloromethane, DCM)
-
Ice bath
-
Round-bottom flask with a magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve chloroacetone in anhydrous acetone.
-
Cool the solution in an ice-water bath.
-
Gradually add sodium iodide to the cooled solution while stirring. The reaction is exothermic, and the temperature should be maintained between 20-30°C.
-
After the addition of sodium iodide is complete, continue stirring the reaction mixture for two hours at room temperature.
-
A precipitate of sodium chloride will form. Filter the reaction mixture to remove the precipitated salt.
-
Evaporate the filtrate in vacuo using a rotary evaporator to remove the acetone.
-
Dilute the residue with methylene chloride and filter again to remove any remaining salt.
-
The resulting solution contains this compound in methylene chloride. The solvent can be removed by evaporation if a neat product is desired, though purification by vacuum distillation is recommended for higher purity.
-
Workflow for Finkelstein Synthesis of this compound
Caption: Finkelstein synthesis of this compound from chloroacetone.
2. Synthesis via Direct Iodination of Acetone
This method involves the acid-catalyzed reaction of acetone with iodine. The reaction progress can be monitored by the disappearance of the characteristic color of iodine.
-
Materials:
-
Acetone
-
Iodine (I₂)
-
Hydrochloric acid (HCl, concentrated) or another suitable acid catalyst
-
Distilled water
-
Spectrometer (optional, for kinetic studies)
-
Thermostatic water bath (optional, for temperature control)
-
-
Procedure:
-
In a flask, prepare a solution of acetone and the acid catalyst in distilled water.
-
In a separate container, prepare a solution of iodine.
-
To initiate the reaction, add the iodine solution to the acetone-acid mixture.
-
The reaction mixture will initially have the characteristic yellow-brown color of iodine. Stir the mixture at a constant temperature (e.g., 25°C).
-
The reaction is complete when the color of the iodine has faded, indicating its consumption.
-
The product, this compound, is formed in the aqueous solution along with hydrogen iodide. Further purification steps, such as extraction and distillation, are necessary to isolate the pure compound.
-
Workflow for Direct Iodination of Acetone
Caption: Direct iodination of acetone to synthesize this compound.
Purification of this compound by Vacuum Distillation
Due to its relatively high boiling point and potential for decomposition at atmospheric pressure, vacuum distillation is the preferred method for purifying this compound.
-
Apparatus:
-
Round-bottom flask (distilling flask)
-
Short-path distillation head
-
Thermometer and adapter
-
Condenser
-
Receiving flask
-
Vacuum source (e.g., vacuum pump)
-
Cold trap
-
Heating mantle with a magnetic stirrer
-
Stir bar
-
-
Procedure:
-
Ensure all glassware is dry and free of cracks.
-
Place the crude this compound and a magnetic stir bar into the distilling flask. Do not fill the flask more than two-thirds full.
-
Assemble the vacuum distillation apparatus, ensuring all joints are properly greased to create a good seal.
-
Place a cold trap between the distillation apparatus and the vacuum source to protect the pump from corrosive vapors.
-
Begin stirring the crude this compound and start the vacuum pump to reduce the pressure in the system.
-
Once a stable vacuum is achieved, begin to gently heat the distilling flask using the heating mantle.
-
Collect the fraction that distills at the expected boiling point for this compound at the recorded pressure. A nomograph can be used to estimate the boiling point at reduced pressure.
-
After the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
Analytical Characterization
The identity and purity of synthesized this compound can be confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound is expected to show two signals: a singlet for the methyl protons (CH₃) and a singlet for the methylene protons (CH₂I). The chemical shifts will be influenced by the adjacent carbonyl and iodine groups.
-
¹³C NMR: The carbon NMR spectrum will display three distinct signals corresponding to the carbonyl carbon (C=O), the methylene carbon bonded to iodine (CH₂I), and the methyl carbon (CH₃).
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum of this compound will exhibit a strong, characteristic absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1700-1725 cm⁻¹. Other bands corresponding to C-H and C-I stretching and bending vibrations will also be present.
-
Biochemical Applications: Enzyme Inhibition
This compound is a widely used irreversible inhibitor of enzymes that contain a reactive cysteine residue in their active site. The inhibition occurs through the alkylation of the sulfhydryl group of cysteine via an Sₙ2 reaction.
General Protocol for Enzyme Inhibition Studies
This protocol provides a general framework for studying the inhibition of a cysteine-dependent enzyme (e.g., papain, a cysteine protease, or glyceraldehyde-3-phosphate dehydrogenase, GAPDH) by this compound.
-
Materials:
-
Purified enzyme (e.g., papain or GAPDH)
-
Appropriate buffer for the enzyme assay
-
Substrate for the enzyme (e.g., Nα-Benzoyl-L-arginine ethyl ester for papain; glyceraldehyde-3-phosphate and NAD⁺ for GAPDH)
-
This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol)
-
Spectrophotometer or plate reader to monitor the reaction
-
-
Procedure:
-
Enzyme and Substrate Preparation: Prepare solutions of the enzyme and its substrate in the appropriate assay buffer at the desired concentrations.
-
Inhibition Reaction:
-
Pre-incubate the enzyme with various concentrations of this compound (and a vehicle control) in the assay buffer for a defined period (e.g., 15-30 minutes) at a specific temperature. The incubation should be performed in the dark due to the light sensitivity of this compound.
-
-
Enzyme Activity Assay:
-
Initiate the enzymatic reaction by adding the substrate to the pre-incubated enzyme-inhibitor mixtures.
-
Monitor the progress of the reaction by measuring the change in absorbance or fluorescence over time, depending on the specific assay. For example, for GAPDH, the formation of NADH can be monitored at 340 nm.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme activity remaining as a function of the this compound concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
-
Mechanism of Cysteine Alkylation by this compound
Caption: Sₙ2 mechanism of cysteine alkylation by this compound.
Effects on Cellular Signaling Pathways
The reactivity of this compound towards cysteine residues suggests that it can modulate the function of proteins involved in cellular signaling. While direct and specific studies on this compound's effects on many pathways are limited, its ability to act as an alkylating agent and induce oxidative stress provides insights into its potential impact on key signaling cascades like NF-κB and MAPK.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Its activation is tightly controlled, in part, by the redox state of the cell.
-
Potential Mechanism of Interference:
-
This compound, as an alkylating agent, can potentially modify critical cysteine residues on proteins within the NF-κB signaling cascade. For instance, components of the IκB kinase (IKK) complex or NF-κB transcription factors themselves contain cysteines that are sensitive to redox modifications. Alkylation of these residues could inhibit their function and thereby suppress NF-κB activation.
-
By inducing oxidative stress, this compound can also indirectly affect NF-κB signaling, as this pathway is redox-sensitive.
-
Potential Inhibition of NF-κB Signaling by this compound
Caption: Potential points of inhibition of the NF-κB pathway by this compound.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK signaling pathways (including ERK, JNK, and p38) are involved in a wide range of cellular processes, such as proliferation, differentiation, and apoptosis. These pathways are also sensitive to oxidative stress.
-
Potential Mechanism of Interference:
-
Similar to the NF-κB pathway, key proteins in the MAPK cascades, such as kinases and phosphatases, contain cysteine residues that are susceptible to alkylation by this compound. Modification of these residues could lead to either activation or inhibition of the pathway, depending on the specific protein and residue targeted.
-
The induction of oxidative stress by this compound can lead to the activation of stress-responsive MAPK pathways like JNK and p38.
-
Potential Modulation of MAPK Signaling by this compound
Caption: Potential modulation of MAPK signaling pathways by this compound.
Conclusion
This compound is a versatile and powerful reagent for researchers in the fields of biochemistry, cell biology, and drug development. Its ability to specifically target and covalently modify cysteine residues makes it an invaluable tool for studying enzyme mechanisms, identifying active site residues, and probing the role of specific proteins in cellular processes. A thorough understanding of its physical and chemical properties, as well as careful adherence to handling and experimental protocols, is essential for its safe and effective use in the laboratory. Further research is warranted to fully elucidate the specific effects of this compound on complex cellular signaling networks.
References
The Mechanism of Iodoacetone with Cysteine Residues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of iodoacetone with cysteine residues. It covers the core chemical principles, quantitative data on its reactivity, detailed experimental protocols, and its applications in research and drug development.
Core Mechanism of Action: S(_N)2 Alkylation
This compound is an organoiodine compound that acts as an alkylating agent, primarily targeting nucleophilic amino acid residues in proteins.[1] Its reactivity is dominated by the carbon-iodine bond, where the iodine atom serves as an excellent leaving group, making the adjacent α-carbon highly susceptible to nucleophilic attack.[1]
The primary target of this compound in a biological context is the thiol group (-SH) of cysteine residues.[1] Cysteine is a potent nucleophile, and its reaction with this compound proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[2][3] In this reaction, the sulfur atom of the cysteine thiol attacks the electrophilic carbon of this compound, displacing the iodide ion and forming a stable thioether bond.[4][5] This covalent modification is irreversible and effectively "caps" the cysteine residue, preventing it from forming disulfide bonds or participating in other reactions.[4][6]
The reactivity of the cysteine thiol group is highly dependent on its protonation state. The deprotonated form, the thiolate anion (-S⁻), is a much stronger nucleophile than the protonated thiol. Therefore, the reaction rate is significantly influenced by the pH of the environment and the pKa of the specific cysteine residue.
Quantitative Data
The reaction of iodo-compounds with cysteine residues has been characterized quantitatively, particularly in the context of enzyme inhibition. While specific kinetic data for this compound is not always readily available, data for the related compound iodoacetate can provide a useful reference for the reactivity of the iodoacetyl group.
| Cysteine Peptidase | Half-time (s) for Inhibition at 10 µM Iodoacetate |
| Papain | 30[7] |
| Cathepsin B | 156[7] |
| Cathepsin H | 592[7] |
Note: The reaction of iodoacetate with papain is notably faster than that of iodoacetamide due to ionic interactions in the active site. This difference is observed with other peptidases in the C1 family.[7]
Experimental Protocols
This compound and its derivatives are widely used in proteomics for the alkylation of cysteine residues prior to mass spectrometry analysis. This step is crucial to prevent the formation of disulfide bonds, which can interfere with protein digestion and peptide identification.[4][8]
In-Solution Alkylation of Proteins for Mass Spectrometry
This protocol describes a general procedure for the reduction and alkylation of proteins in solution.
Materials:
-
Protein sample
-
Denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in a suitable buffer like 100 mM Tris-HCl, pH 8.5)
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Alkylating agent: this compound or Iodoacetamide (IAA)
-
Quenching reagent: DTT or L-cysteine
Procedure:
-
Protein Solubilization and Denaturation: Dissolve the protein sample in the denaturing buffer.
-
Reduction: Add the reducing agent to a final concentration of 5-10 mM. Incubate for 30-60 minutes at an appropriate temperature (e.g., 56°C for DTT, room temperature for TCEP) to reduce all disulfide bonds.[9][10]
-
Alkylation: Cool the sample to room temperature. Add the alkylating agent (e.g., this compound or iodoacetamide) to a final concentration of 15-20 mM.[10] The reaction should be performed in the dark to prevent the degradation of the iodine-containing reagent.[9][10] Incubate for 30 minutes at room temperature.
-
Quenching: Quench the unreacted alkylating agent by adding a quenching reagent like DTT or L-cysteine to a final concentration of 5-10 mM.[9] Incubate for 15 minutes in the dark at room temperature.
-
Sample Preparation for Mass Spectrometry: The alkylated protein sample is now ready for downstream processing, such as buffer exchange, enzymatic digestion (e.g., with trypsin), and subsequent analysis by mass spectrometry.
Visualizations
Chemical Reaction Mechanism
Caption: S(_N)2 reaction of this compound with a cysteine residue.
Experimental Workflow for Proteomics
References
- 1. This compound | 3019-04-3 | Benchchem [benchchem.com]
- 2. Write the mechanism for the reaction of a cysteine side chain wit... | Study Prep in Pearson+ [pearson.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 5. Write the mechanism for the reaction of a cysteine residue with iodoaceti.. [askfilo.com]
- 6. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 7. MEROPS - the Peptidase Database [ebi.ac.uk]
- 8. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Safe Handling of Iodoacetone in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodoacetone (CAS No. 3019-04-3) is a reactive organoiodine compound with significant applications in chemical synthesis and biochemical research.[1] Its utility stems from its nature as an alkylating agent, which allows for the modification of various nucleophiles.[2] In proteomics, the related compound iodoacetamide is widely used to alkylate cysteine residues in proteins, preventing the formation of disulfide bonds and enabling accurate protein identification and quantification.[2][3][4] The reactivity of this compound, however, also underlies its potential toxicity, making strict adherence to safety protocols imperative for all laboratory personnel.
This technical guide provides a comprehensive overview of the safety precautions, handling procedures, and health hazards associated with this compound. It is intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to work with this compound in a safe and controlled manner.
Hazard Identification and Classification
Primary Hazards:
-
Toxicity: Assumed to be toxic if ingested, inhaled, or absorbed through the skin. Alkylating agents as a class are known to be toxic and may have carcinogenic, mutagenic, and teratogenic properties.[5][6]
-
Irritation: Causes serious eye irritation.[6] May cause skin and respiratory tract irritation.[6]
-
Flammability: While this compound itself is a liquid, it is often handled in flammable solvents like acetone. Acetone is a highly flammable liquid and vapor.[6]
Quantitative Data Summary
Comprehensive toxicological data for this compound is limited. The following tables summarize available physical and chemical properties, as well as exposure limits for related compounds to provide a conservative framework for risk assessment.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3019-04-3 | [1] |
| Molecular Formula | C₃H₅IO | [1] |
| Molecular Weight | 183.98 g/mol | [1] |
| Appearance | Yellowish liquid | [1] |
| Boiling Point | 163.1 °C | [1] |
Table 2: Occupational Exposure Limits for Related Substances (for reference)
| Substance | Agency | Limit | Reference |
| Iodine | OSHA | Ceiling Limit: 0.1 ppm (1 mg/m³) | [7] |
| NIOSH | Ceiling Limit: 0.1 ppm (1 mg/m³) | [7] | |
| Acetone | OSHA | PEL (8-hr TWA): 1000 ppm (2400 mg/m³) | [8][9] |
| NIOSH | REL (10-hr TWA): 250 ppm (590 mg/m³) | [8] | |
| ACGIH | TLV (8-hr TWA): 500 ppm | [10] | |
| ACGIH | STEL: 750 ppm | [10] |
Note: PEL = Permissible Exposure Limit; REL = Recommended Exposure Limit; TLV = Threshold Limit Value; TWA = Time-Weighted Average; STEL = Short-Term Exposure Limit. These values are for iodine and acetone, not this compound itself, and should be used for guidance only.
Experimental Protocols
Synthesis of this compound from Chloroacetone
This protocol is based on a known metathesis reaction where the chlorine atom in chloroacetone is substituted by iodine.[11]
Materials:
-
Chloroacetone
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Stirrer
-
Condenser
-
Thermometer
-
Ice-water bath
-
Filtration apparatus
-
Rotary evaporator
-
Methylene chloride
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a stirrer, condenser, and thermometer, charge the flask with chloroacetone and anhydrous acetone.[11]
-
Slowly add sodium iodide to the reaction mixture. The reaction is exothermic, so maintain the temperature between 20°C and 30°C using an ice-water bath.[11]
-
After the addition of sodium iodide is complete, continue stirring the mixture for two hours.[11]
-
Filter the reaction mixture to remove the precipitated sodium chloride.[11]
-
Evaporate the filtrate in vacuo using a rotary evaporator.[11]
-
Dilute the residue with methylene chloride and filter again to remove any remaining salt.[11]
-
Wash the filtrate with water, dry over anhydrous magnesium sulfate, and evaporate in vacuo to obtain the this compound product.[11]
Quenching of Unreacted this compound
Unreacted α-halo ketones should be quenched before disposal. A common method involves reaction with a nucleophile.
Materials:
-
Reaction mixture containing unreacted this compound
-
Sodium thiosulfate solution (e.g., 10% w/v) or sodium bisulfite solution
-
Stirring apparatus
Procedure:
-
Cool the reaction mixture in an ice bath.
-
Slowly add an excess of sodium thiosulfate or sodium bisulfite solution to the stirred reaction mixture.
-
Continue stirring for at least one hour to ensure complete quenching of the this compound.
-
The quenched solution can then be disposed of as halogenated organic waste.
Decontamination of Spills
In case of a spill, immediate and appropriate action is crucial to prevent exposure and spread of contamination.
Materials:
-
Chemical spill kit (containing absorbent material, such as vermiculite or sand)
-
Sodium bicarbonate
-
Appropriate personal protective equipment (PPE)
-
Sealable waste container
Procedure:
-
Evacuate the immediate area of the spill.
-
Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain the spill with absorbent material from the spill kit.
-
For spills involving iodine-containing compounds, covering the spill with sodium bicarbonate can help to reduce the volatilization of iodine.
-
Carefully collect the absorbent material and place it in a sealable, labeled hazardous waste container.
-
Wipe the spill area with a cloth soaked in a suitable solvent (e.g., acetone, followed by soap and water), and place the cloth in the hazardous waste container.
-
Dispose of the waste as halogenated organic waste.
Disposal of this compound Waste
This compound and materials contaminated with it are considered hazardous waste and must be disposed of according to institutional and local regulations.
Procedure:
-
Collect all this compound waste, including quenched reaction mixtures, contaminated consumables, and spill cleanup materials, in a clearly labeled, sealed container.[5][12]
-
The waste should be segregated as "halogenated organic waste".[12][13][14]
-
Do not mix halogenated waste with non-halogenated waste to avoid increased disposal costs and complexities.[13][14]
-
Arrange for pickup and disposal by a licensed hazardous waste management company.
Mandatory Visualizations
Logical Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
Signaling Pathway of Iodoacetamide-Induced Cysteine Alkylation
Caption: Iodoacetamide alkylates cysteine residues, leading to altered protein function.
Conclusion
This compound is a valuable reagent in research and development, but its inherent reactivity necessitates a thorough understanding of its hazards and the implementation of rigorous safety protocols. This guide has provided a framework for the safe handling of this compound, from preparation and use to cleanup and disposal. By adhering to these guidelines, researchers can minimize the risks associated with this compound and ensure a safe laboratory environment. It is crucial to supplement this information with institution-specific safety protocols and to always consult the most recent Safety Data Sheet before handling any chemical.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide [mdpi.com]
- 4. Genomic and Proteomic Characterization of the Deltamethrin-Degrading Bacterium Paracoccus sp. P-2 [mdpi.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. pro-lab.co.uk [pro-lab.co.uk]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Iodine [cdc.gov]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Acetone [cdc.gov]
- 9. 1988 OSHA PEL Project - Acetone | NIOSH | CDC [archive.cdc.gov]
- 10. misclab.umeoce.maine.edu [misclab.umeoce.maine.edu]
- 11. EP0313272B1 - A method of inhibiting the growth of microorganisms in aqueous liquids - Google Patents [patents.google.com]
- 12. bucknell.edu [bucknell.edu]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
- 14. 7.2 Organic Solvents [ehs.cornell.edu]
Iodoacetone: A Technical Guide to its Solubility and Reactivity for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the solubility and reactivity of iodoacetone, a crucial reagent in biochemical and pharmaceutical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties and applications.
Executive Summary
This compound (C₃H₅IO) is a valuable alkylating agent used extensively in the study of proteins and enzyme mechanisms. Its reactivity, primarily with cysteine residues, allows for the probing of active sites and the development of enzyme inhibitors. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in experimental settings. This guide summarizes the available solubility data, provides a general protocol for solubility determination, and illustrates its mechanism of action through detailed diagrams.
Solubility of this compound
Data Presentation: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility | Rationale/Source |
| Ethanol | Soluble[1] | Commonly cited in chemical literature and safety data sheets. |
| Water | Slightly Soluble[2] | Mentioned in several chemical property databases. |
| Acetone | Soluble | A common solvent used in the synthesis of this compound, implying good solubility.[2] |
| Acetonitrile | Soluble | Another solvent used in the synthesis of this compound, suggesting good solubility.[2] |
| Diethyl Ether | Likely Soluble | As a polar aprotic solvent, it is expected to dissolve this compound. |
| Chloroform | Likely Soluble | Halogenated solvents often dissolve haloalkanes. |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | A highly polar aprotic solvent known for its broad solvency. |
| N,N-Dimethylformamide (DMF) | Likely Soluble | A polar aprotic solvent with strong solvating properties. |
| Toluene | Likely Sparingly Soluble | As a nonpolar aromatic solvent, solubility is expected to be limited. |
| Hexane | Likely Insoluble | As a nonpolar aliphatic solvent, significant solubility is not expected. |
Experimental Protocol: Determination of Solubility
The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in a given solvent. This method is based on the principle of saturation.
Objective: To determine the approximate solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled water bath or incubator
-
Centrifuge
-
Micropipettes
-
High-performance liquid chromatography (HPLC) or Gas chromatography-mass spectrometry (GC-MS) system
Methodology:
-
Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation. b. Equilibrate the vial at a constant temperature (e.g., 25 °C) in a water bath or incubator for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.
-
Sample Collection: a. After the equilibration period, cease agitation and allow the undissolved solid to settle. b. Centrifuge the vial to further separate the solid from the supernatant. c. Carefully withdraw a known volume of the clear supernatant using a micropipette.
-
Quantification: a. Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument. b. Analyze the diluted sample using a calibrated HPLC or GC-MS method to determine the concentration of this compound.
-
Calculation: a. Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor. b. Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
Mechanism of Action and Experimental Workflow
This compound's primary biochemical application stems from its ability to act as an alkylating agent, specifically targeting nucleophilic residues in proteins.
4.1 Signaling Pathway: Alkylation of Cysteine Residues
This compound irreversibly inhibits enzymes containing reactive cysteine residues in their active sites. The mechanism involves a nucleophilic attack by the thiolate anion of the cysteine residue on the electrophilic carbon atom of this compound, leading to the formation of a stable thioether bond and the displacement of the iodide ion. This covalent modification disrupts the enzyme's catalytic activity.
Figure 1. Mechanism of this compound alkylation of a cysteine residue.
4.2 Experimental Workflow: Studying Enzyme Inhibition
A typical workflow to investigate the inhibitory effect of this compound on a target enzyme involves a series of steps from initial screening to kinetic analysis.
Figure 2. Experimental workflow for studying enzyme inhibition by this compound.
Conclusion
This compound remains an indispensable tool for researchers in the life sciences. While a comprehensive quantitative database of its solubility in all common organic solvents is not currently available, its known solubility in polar solvents like ethanol, acetone, and acetonitrile provides a solid foundation for its application in experimental protocols. Its well-characterized reactivity as an alkylating agent of cysteine residues allows for precise studies of enzyme function and inhibition. The methodologies and diagrams presented in this guide are intended to facilitate the effective and informed use of this compound in research and development.
References
Reactivity of Iodoacetone Towards Amino Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodoacetone (C₃H₅IO) is a valuable reagent in biochemistry and drug discovery, primarily utilized for its ability to covalently modify nucleophilic amino acid residues within proteins.[1] This reactivity makes it a powerful tool for probing protein structure, function, and enzymatic mechanisms. As an α-haloketone, this compound's electrophilic nature, stemming from the iodine atom adjacent to a carbonyl group, drives its reactivity towards various nucleophilic centers in amino acid side chains. Understanding the specificity and kinetics of these reactions is crucial for its effective application as a chemical probe and in the development of covalent inhibitors. This guide provides a comprehensive overview of the reactivity of this compound with different amino acids, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Reactivity Profile of this compound with Amino Acids
This compound primarily reacts with amino acids containing nucleophilic side chains through an SN2 alkylation mechanism. The reactivity is highly dependent on the nucleophilicity of the amino acid side chain, which is in turn influenced by its pKa and the pH of the reaction medium.
Cysteine
Methionine
The thioether group of methionine is also susceptible to alkylation by iodo-compounds, though it is less reactive than the thiol group of cysteine. The reaction with iodoacetate has been shown to be relatively independent of pH in the range of 4 to 8.[3] Alkylation of methionine by iodine-containing reagents can lead to the formation of carbamidomethylated and carboxymethylated side chains, which can complicate proteomic analyses.[4][5]
Histidine
The imidazole ring of histidine can be alkylated by α-halo reagents like iodoacetate and iodoacetamide.[1] The reactivity is dependent on the nucleophilic character of the imidazole nitrogen, which can be enhanced within specific protein microenvironments.[1] Studies on the chemical modification of bromoperoxidase with iodoacetamide have shown that histidine residues can be modified.[6]
Lysine
The ε-amino group (-NH₂) of lysine is another potential target for alkylation by this compound. However, its reactivity is generally lower than that of cysteine and is more significant at higher pH values where the amino group is deprotonated. Side reactions involving the alkylation of lysine have been observed in proteomics studies using iodine-containing reagents.[4][7] Chemical modification studies have confirmed that the ε-amino groups of lysine residues can react with iodoacetamide.[6]
Aspartate and Glutamate
The carboxylate side chains of aspartate and glutamate are generally considered weak nucleophiles and are less reactive towards this compound under normal conditions.[8] However, some studies have reported off-target alkylation of glutamic acid residues by iodine-containing reagents in proteomics workflows.[4][7] It is proposed that in specific structural contexts, the carboxylate groups can be protonated and act as hydrogen bond donors, potentially increasing their reactivity.[9]
Arginine
The guanidinium group of arginine is a poor nucleophile due to its high pKa and resonance stabilization.[10][11][12] Therefore, it is generally considered unreactive towards alkylating agents like this compound.
Tyrosine
While the phenolic hydroxyl group of tyrosine can be a target for some modifying reagents, its reaction with this compound is not a primary alkylation pathway. However, iodine-containing reagents can participate in the iodination of the tyrosine ring, a distinct electrophilic aromatic substitution reaction.[13]
Quantitative Data on Amino Acid Reactivity
Quantitative kinetic data for the reaction of this compound with a wide range of amino acids is scarce in the literature. However, data for the closely related compound, iodoacetamide, provides a reasonable approximation of the relative reactivities. The following table summarizes the available quantitative and qualitative reactivity information.
| Amino Acid | Functional Group | Relative Reactivity with Iodo-compounds | Second-Order Rate Constant (k) with Iodoacetamide (M⁻¹s⁻¹) | Notes |
| Cysteine | Thiol (-SH) | Very High | ~1[2] | The thiolate (S⁻) is the reactive species. Reactivity is highly pH-dependent. |
| Methionine | Thioether (-S-CH₃) | Moderate | Data not readily available | Reactivity is less pH-dependent than cysteine.[3] |
| Histidine | Imidazole | Moderate | Data not readily available | Reactivity is dependent on the pKa of the imidazole ring and protein microenvironment.[1][6] |
| Lysine | ε-Amino (-NH₂) | Low to Moderate | Data not readily available | Reactivity increases with pH as the amino group deprotonates.[4][6][7] |
| Aspartate | Carboxylate (-COOH) | Low | Data not readily available | Generally considered a weak nucleophile.[8] Some off-target modifications reported.[4][7] |
| Glutamate | Carboxylate (-COOH) | Low | Data not readily available | Generally considered a weak nucleophile.[8] Some off-target modifications reported.[4][7] |
| Arginine | Guanidinium | Very Low | Data not readily available | The guanidinium group is a poor nucleophile.[10][11][12] |
| Tyrosine | Phenol (-OH) | Very Low (Alkylation) | Data not readily available | Can undergo iodination, but not significant alkylation.[13] |
Experimental Protocols
Kinetic Analysis of this compound Reactivity using Stopped-Flow Spectrophotometry
This protocol is adapted for determining the second-order rate constant of the reaction between this compound and a nucleophilic amino acid (e.g., Cysteine). The reaction can be monitored by the disappearance of a chromophoric indicator that reacts with the remaining free thiol groups.
Materials:
-
This compound solution (freshly prepared in a suitable buffer)
-
Amino acid solution (e.g., L-cysteine) in the same buffer
-
Ellman's reagent (DTNB) solution
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
Procedure:
-
Reagent Preparation: Prepare stock solutions of this compound, the amino acid, and DTNB in the reaction buffer. The final concentrations should be optimized based on the expected reaction rate.
-
Instrument Setup: Set up the stopped-flow instrument according to the manufacturer's instructions. Set the observation wavelength to 412 nm to monitor the formation of the yellow 2-nitro-5-thiobenzoate (TNB²⁻) anion.
-
Kinetic Run:
-
Load one syringe with the this compound solution.
-
Load the second syringe with a mixture of the amino acid and DTNB.
-
Initiate the rapid mixing of the two solutions. The reaction of this compound with the amino acid will compete with the reaction of the amino acid with DTNB.
-
Record the change in absorbance at 412 nm over time. The rate of color development will be inversely proportional to the rate of the reaction between this compound and the amino acid.
-
-
Data Analysis:
-
The observed rate constants (k_obs) are determined by fitting the absorbance versus time data to a single exponential equation.
-
By varying the concentration of this compound while keeping the amino acid concentration constant, a plot of k_obs versus [this compound] can be generated.
-
The slope of this linear plot will give the second-order rate constant (k) for the reaction.
-
Identification of this compound-Modified Residues by Mass Spectrometry
This protocol outlines the general workflow for identifying the sites of this compound modification in a protein.
Materials:
-
Protein of interest
-
This compound
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction (optional)
-
Urea or Guanidine-HCl for denaturation
-
Trypsin or other protease
Procedure:
-
Protein Alkylation:
-
Denature the protein in a buffer containing urea or guanidine-HCl.
-
If targeting cysteine residues, reduce disulfide bonds with DTT or TCEP.
-
Incubate the protein with an excess of this compound in the dark to prevent photodegradation of the reagent. The reaction time and temperature should be optimized.
-
Quench the reaction by adding an excess of a thiol-containing reagent like DTT or β-mercaptoethanol.
-
-
Proteolytic Digestion:
-
Remove the denaturant and alkylating agent by dialysis or buffer exchange.
-
Digest the alkylated protein with a protease (e.g., trypsin) overnight.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides by reverse-phase liquid chromatography.
-
Analyze the eluted peptides by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database using a search engine (e.g., Mascot, Sequest).
-
Specify a variable modification corresponding to the mass of the acetonyl group (+56.026 Da) on the potential target amino acid residues (Cys, Met, His, Lys, Asp, Glu).
-
The identification of fragment ions containing this mass shift will confirm the site of modification.
-
Quantitative Analysis of Amino Acid Modification by HPLC
This protocol can be used to quantify the extent of modification of a specific amino acid by this compound.
Materials:
-
Amino acid standard
-
This compound
-
Reaction buffer
-
HPLC system with a UV or fluorescence detector
-
Derivatizing agent (e.g., o-phthalaldehyde (OPA) for primary amines)
Procedure:
-
Reaction:
-
Incubate a known concentration of the amino acid with this compound in the reaction buffer for a defined period.
-
Take aliquots at different time points and quench the reaction.
-
-
Derivatization:
-
Derivatize the amino acids in the quenched samples using a suitable agent (e.g., OPA).
-
-
HPLC Analysis:
-
Separate the derivatized amino acids on a reverse-phase HPLC column.
-
Detect the derivatized amino acids using a UV or fluorescence detector.
-
-
Quantification:
-
Quantify the amount of unmodified amino acid remaining at each time point by comparing the peak area to a standard curve of the derivatized amino acid.
-
The rate of disappearance of the unmodified amino acid can be used to determine the reaction kinetics.
-
Visualizations
Reaction Mechanism
Caption: Sₙ2 alkylation of a nucleophilic amino acid by this compound.
Experimental Workflow: Identification of this compound Modification Sites
Caption: Workflow for identifying this compound-modified residues in proteins.
Signaling Pathway: Inhibition of Glycolysis
Iodoacetate, a close analog of this compound, is a known inhibitor of the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[1][6][17] This inhibition occurs through the alkylation of a critical cysteine residue in the enzyme's active site, thereby blocking the glycolytic pathway.[18] This makes iodoacetate and similar compounds useful tools for studying cellular metabolism and has been used as a model for certain metabolic disorders.[1]
Caption: Inhibition of glycolysis by this compound via GAPDH alkylation.
Conclusion
This compound is a versatile reagent for the covalent modification of amino acid residues, with a strong preference for cysteine. However, its reactivity extends to other nucleophilic amino acids such as methionine, histidine, and lysine, particularly under specific pH conditions and within certain protein microenvironments. A thorough understanding of this reactivity profile is essential for the design of experiments using this compound as a chemical probe for studying protein structure and function, as well as for the development of targeted covalent inhibitors in drug discovery. The experimental protocols provided in this guide offer a starting point for researchers to quantitatively assess the reactivity of this compound and to identify its modification sites within target proteins. As the field of chemical biology continues to advance, a deeper understanding of the interactions between small molecule probes like this compound and their biological targets will be critical for unlocking new therapeutic strategies.
References
- 1. Iodoacetate inhibition of glyceraldehyde-3-phosphate dehydrogenase as a model of human myophosphorylase deficiency (McArdle's disease) and phosphofructokinase deficiency (Tarui's disease) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Did Amino Acid Side Chain Reactivity Dictate the Composition and Timing of Aminoacyl-tRNA Synthetase Evolution? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protonated Glutamate and Aspartate Side Chains Can Recognize Phosphodiester Groups via Strong and Short Hydrogen Bonds in Biomacromolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of arginine guanidinium moiety in nitric-oxide synthase mechanism of oxygen activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of Arginine Guanidinium Moiety in Nitric-oxide Synthase Mechanism of Oxygen Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The guanidine like effects of arginine on aminoacylase and salt-induced molten globule state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. web.williams.edu [web.williams.edu]
- 14. agilent.com [agilent.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Application of Stopped-flow Kinetics Methods to Investigate the Mechanism of Action of a DNA Repair Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Differential effects of iodoacetamide and iodoacetate on glycolysis and glutathione metabolism of cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
Iodoacetone: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Iodoacetone (1-iodopropan-2-one) is a potent and versatile organoiodine compound that serves as a strategic building block in a multitude of organic transformations. As an α-haloketone, its bifunctional nature, characterized by two distinct electrophilic sites, renders it an invaluable precursor for constructing complex molecular architectures.[1] This guide provides a comprehensive overview of this compound's properties, synthesis, reactivity, and its critical applications in the synthesis of high-value organic compounds, particularly heterocyclic systems and scaffolds for medicinal chemistry.
Core Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory. The key physicochemical data for this compound are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₃H₅IO | [2][3] |
| Molar Mass | 183.976 g·mol⁻¹ | [2][3] |
| Appearance | Yellow liquid | [2][3] |
| Density | 2.0 ± 0.1 g/cm³ | [3] |
| Boiling Point | 163.1 °C (436.2 K) | [3] |
| Vapor Pressure | 2.1 ± 0.3 mmHg (at 25 °C) | [3] |
| Solubility | Soluble in ethanol and water | [2][4] |
| Flash Point | ~52.4 °C | [5] |
Safety and Handling:
This compound is a lachrymator and should be handled with care in a well-ventilated fume hood.[6][7] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[4][6] Store containers tightly closed in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[6][8] It is incompatible with strong oxidizing agents and strong bases.[9] In case of accidental exposure, move to fresh air, flush affected skin or eyes with copious amounts of water, and seek immediate medical attention.[6][9]
Synthesis of this compound: Key Methodologies
This compound is typically synthesized via one of two primary methods: the direct acid-catalyzed iodination of acetone or through a halogen exchange reaction (Finkelstein reaction) from a more readily available precursor like chloroacetone.
1. Acid-Catalyzed Iodination of Acetone:
This classic method involves the reaction of acetone with molecular iodine in the presence of an acid catalyst.[3][10] The reaction proceeds through the formation of an enol intermediate, which then acts as a nucleophile, attacking the iodine.[11][12] The reaction rate is first-order with respect to both acetone and the acid catalyst but is independent of the iodine concentration, indicating that the enol formation is the rate-determining step.[11]
Caption: Acid-catalyzed synthesis of this compound via an enol intermediate.
Experimental Protocol: Acid-Catalyzed Iodination
-
To a flask containing 5 mL of acetone, add a catalytic amount (a few drops) of a strong acid, such as phosphoric acid.[10]
-
Slowly add 1 gram of solid iodine (I₂) to the acetone solution while stirring.[10]
-
The reaction is evidenced by bubbling and the slow fading of the brown iodine color.[10][13] The reaction proceeds at room temperature.
-
The resulting product is a solution of this compound in acetone, along with the byproduct hydroiodic acid (HI).[10]
-
For purification, the this compound can be distilled from the reaction mixture.[10]
2. Finkelstein Reaction (Halogen Exchange):
A highly efficient and common method for preparing this compound is the Finkelstein reaction.[1] This involves the nucleophilic substitution of a halide (typically chloride from chloroacetone) with iodide. The reaction is driven to completion by taking advantage of solubility differences in an acetone solvent: sodium iodide (NaI) is soluble in acetone, while the resulting sodium chloride (NaCl) is not and precipitates out of the solution, shifting the equilibrium forward according to Le Châtelier's principle.[1][14]
Caption: Synthesis of this compound via the Finkelstein reaction.
Experimental Protocol: Finkelstein Reaction
-
Dissolve commercial chloroacetone in a polar aprotic solvent, typically acetone.[2]
-
Add an alkali metal iodide, such as potassium iodide (KI) or sodium iodide (NaI), to the solution.[1]
-
The reaction mixture is stirred, often at a slightly elevated temperature (e.g., 35°C), to facilitate the substitution.[2]
-
As the reaction proceeds, the less soluble alkali chloride salt will precipitate.
-
After the reaction is complete, the precipitate is removed by filtration.
-
The resulting this compound can be purified by washing, drying, and distillation under reduced pressure.[2]
Reactivity and Applications in Synthesis
The synthetic utility of this compound stems from its dual electrophilic character. It possesses two reactive sites: the α-carbon bearing the iodine atom, which is susceptible to nucleophilic attack (Sɴ2 reaction), and the carbonyl carbon, which can also be attacked by nucleophiles.[1] This bifunctionality allows this compound to act as a key precursor in a wide array of chemical transformations.
Caption: Dual electrophilic nature of this compound and its reactivity with nucleophiles.
Precursor for Heterocyclic Systems
This compound is a cornerstone in the synthesis of diverse heterocyclic compounds, which form the core of many pharmaceuticals and biologically active molecules.[1] Its ability to react with various nucleophilic species facilitates efficient ring-closure and annulation processes.[1]
Synthesis of Five- and Six-Membered Heterocycles: this compound is a valuable precursor for constructing five-membered rings like furans, thiophenes, and pyrroles, as well as six-membered and fused heterocyclic systems.[1] The general strategy involves reacting this compound with a substrate containing two nucleophilic centers, leading to a cascade of alkylation and cyclization/condensation reactions.
Representative Applications in Heterocycle Synthesis:
| Heterocycle Class | Reactant(s) | General Conditions | Product Type | Reference(s) |
| Imidazo[2,1-b]benzothiazoles | 2-Amino-1,3-benzothiazole | Reaction in the absence of base/catalyst, followed by intramolecular cyclization | Fused heterocyclic salts | [15] |
| Annulated Heterocycles | 2-Mercaptoimidazoline | One-step reaction, with or without iodine | Fused ring systems | [1][16] |
| General O, N, S, Se-Heterocycles | Various nucleophiles with alkynes | Iodine-mediated electrophilic cyclization | Iodofunctionalized heterocycles | [17] |
Workflow: Synthesis of Imidazo[2,1-b]benzothiazole Derivatives
The reaction between 2-amino-1,3-benzothiazole and this compound provides a clear example of this compound's utility. The reaction proceeds via N-alkylation at the endocyclic nitrogen, followed by an intramolecular cyclization to form the fused imidazo[2,1-b]benzothiazolium core structure.[15]
Caption: Workflow for synthesizing fused heterocycles using this compound.
Experimental Protocol: Synthesis of 2,3-Dihydro-2,2-dimethyl-7-hydroxy-5-(un)substituted-imidazo[2,1-b]benzothiazolium Iodide [15]
-
A mixture of the appropriate 2-amino-6-(un)substituted-4,5,6,7-tetrahydro-1,3-benzothiazole (1.0 mmol) and this compound (1.0 mmol, 0.184 g) is prepared.
-
The reaction proceeds without a solvent or catalyst. The mixture is monitored for completion.
-
Upon completion, the resulting solid residue is washed thoroughly with diethyl ether.
-
The crude product is then purified by recrystallization from ethanol to yield the final imidazo[2,1-b]benzothiazolium iodide salt.
Role in Medicinal Chemistry and Drug Development
This compound and the heterocyclic scaffolds derived from it are of paramount importance in medicinal chemistry.[1]
-
Precursor for Bioactive Scaffolds: It serves as a starting material for complex molecules with potential biological activity, including novel antiviral nucleoside scaffolds.[1]
-
Enzyme Inhibition and Probe for Biological Targets: As a potent alkylating agent, this compound can covalently modify nucleophilic amino acid residues, such as cysteine and histidine, in proteins.[1][18] This reactivity is instrumental in biochemical studies to probe enzyme mechanisms, identify active sites, and develop novel therapeutic agents.[1] For instance, it has been used in screening assays to identify inhibitors of enzymes like iodotyrosine deiodinase, which is crucial for thyroid function.[19][20]
Conclusion
This compound is a powerful and versatile precursor in organic synthesis, distinguished by its predictable reactivity and broad applicability. Its role as a bifunctional electrophile makes it an indispensable tool for the efficient construction of complex organic molecules, particularly a wide range of nitrogen-, sulfur-, and oxygen-containing heterocycles. For researchers in synthetic chemistry and drug development, a comprehensive understanding of this compound's properties, synthesis, and reaction mechanisms is essential for leveraging its full potential in the creation of novel compounds with significant therapeutic and industrial value.
References
- 1. This compound | 3019-04-3 | Benchchem [benchchem.com]
- 2. assignmentpoint.com [assignmentpoint.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. pro-lab.co.uk [pro-lab.co.uk]
- 5. Cas 3019-04-3,1-iodoacetone | lookchem [lookchem.com]
- 6. echemi.com [echemi.com]
- 7. Sciencemadness Discussion Board - this compound? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. biotrading.com [biotrading.com]
- 9. fishersci.com [fishersci.com]
- 10. youtube.com [youtube.com]
- 11. Chemical Physics | Details [tau.ac.il]
- 12. quora.com [quora.com]
- 13. uobabylon.edu.iq [uobabylon.edu.iq]
- 14. organic chemistry - How can weaker nucleophiles kick out stronger ones in the reaction of chloroalkanes with sodium iodide in acetone? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 15. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. In vitro screening for chemical inhibition of the iodide recycling enzyme, iodotyrosine deiodinase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro screening for chemical inhibition of the iodide recycling enzyme, iodotyrosine deiodinase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Historical Significance of Iodoacetone in Biochemical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodoacetone and its derivatives, iodoacetate and iodoacetamide, have historically served as powerful chemical tools in the field of biochemistry. As alkylating agents, they selectively react with nucleophilic amino acid residues, primarily cysteine and to a lesser extent histidine, within proteins. This property has made them invaluable for elucidating enzyme mechanisms, identifying active site residues, and understanding fundamental biochemical pathways. This in-depth technical guide explores the historical context of this compound's use, detailing key experiments, quantitative data, and the logical workflows that have shaped our understanding of modern biochemistry.
Historical Context and Key Discoveries
The utility of iodo-compounds in biochemistry emerged from early 20th-century investigations into cellular metabolism. One of the most significant applications was in the study of glycolysis, the central pathway for glucose metabolism.
Inhibition of Glycolysis and the Elucidation of the Embden-Meyerhof-Parnas Pathway
In the early 20th century, Otto Warburg observed that cancer cells exhibit a high rate of glycolysis followed by lactic acid fermentation, even in the presence of oxygen—a phenomenon now known as the "Warburg effect". Iodoacetate was a key tool in dissecting this pathway. Researchers discovered that iodoacetate is a potent inhibitor of glycolysis. This inhibition was pinpointed to the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . Iodoacetate and iodoacetamide were found to irreversibly inhibit GAPDH by alkylating a critical cysteine residue within its active site, preventing the enzyme from catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. This specific inhibition helped to establish the sequence of reactions in the glycolytic pathway.
Probing Enzyme Active Sites: The Case of Papain and Ribonuclease A
Beyond glycolysis, iodo-compounds were instrumental in the field of enzymology for identifying key amino acid residues in enzyme active sites.
-
Papain: Iodoacetate and iodoacetamide were shown to be irreversible inhibitors of the cysteine protease papain. The inhibition was due to the specific alkylation of the active site cysteine residue (Cys25), confirming its essential role in catalysis.
-
Ribonuclease A (RNase A): In his Nobel Prize-winning work on protein folding, Christian Anfinsen used iodoacetate to study the role of disulfide bonds in ribonuclease A. By reducing the disulfide bonds and then alkylating the resulting free cysteine residues with iodoacetate, he could prevent their re-oxidation. This allowed him to demonstrate that the primary amino acid sequence of a protein dictates its three-dimensional structure.
Quantitative Data on Enzyme Inhibition
The inhibitory potency of iodo-compounds can be quantified and compared. The following tables summarize key quantitative data for iodoacetate and iodoacetamide, which serve as close analogs for the reactivity of this compound.
| Inhibitor | Target Enzyme | Organism/System | Concentration for Inhibition | Reference |
| Iodoacetate | Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | Rat Islets | 0.2 mM for complete inhibition of lactate production | |
| Iodoacetamide | Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | Rat Islets | 0.5 mM for complete inhibition of lactate production | |
| Iodoacetate | Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | Cultured Astrocytes | < 100 µM for half-maximal inactivation | |
| Iodoacetamide | Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | Cultured Astrocytes | ~1 mM for 50% inhibition of lactate production | |
| Iodoacetate | Pancreatic Cancer Cells (PANC-1) | Human | IC50 of 3 µM for decreased survival |
| Inhibitor (10 µM) | Target Enzyme | Half-time for Inhibition (seconds) | Reference |
| Iodoacetate | Papain | 30 | |
| Iodoacetate | Cathepsin B | 156 | |
| Iodoacetate | Cathepsin H | 592 |
Experimental Protocols
The following provides a generalized methodology for a key historical application of iodo-compounds: the alkylation of cysteine residues in proteins for proteomics analysis. This protocol is based on modern proteomics workflows that have their roots in the early protein chemistry experiments.
Protocol: S-Alkylation of Cysteine Residues for Proteomic Analysis
Objective: To irreversibly block cysteine residues to prevent disulfide bond formation and to allow for their identification and quantification by mass spectrometry.
Materials:
-
Protein sample
-
Urea or Guanidine Hydrochloride (denaturant)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) (reducing agent)
-
Iodoacetamide (IAA) or Iodoacetic Acid (IAA) (alkylating agent)
-
Ammonium bicarbonate buffer
-
Trypsin (for protein digestion)
-
Mass spectrometer
Methodology:
-
Denaturation and Reduction:
-
The protein sample is denatured using a high concentration of urea (e.g., 8 M) or guanidine hydrochloride (e.g., 6 M) in a suitable buffer (e.g., 100 mM ammonium bicarbonate).
-
A reducing agent, such as DTT (e.g., 10 mM), is added to the denatured protein solution.
-
The mixture is incubated (e.g., at 56°C for 30 minutes) to reduce all disulfide bonds to free sulfhydryl groups.
-
-
Alkylation:
-
After cooling the sample to room temperature, the alkylating agent, iodoacetamide (e.g., 55 mM), is added.
-
The reaction is carried out in the dark (as iodo-compounds can be light-sensitive) at room temperature for a specific duration (e.g., 20-30 minutes). This step results in the covalent modification of the cysteine residues.
-
-
Quenching and Digestion:
-
The alkylation reaction is quenched by adding an excess of a thiol-containing reagent, such as DTT or β-mercaptoethanol, to react with any remaining iodoacetamide.
-
The protein solution is then diluted to reduce the denaturant concentration to a level that is compatible with enzymatic digestion (e.g., < 1 M urea).
-
Trypsin is added to the protein solution to digest it into smaller peptides. The digestion is typically carried out overnight at 37°C.
-
-
Mass Spectrometry Analysis:
-
The resulting peptide mixture is desalted and analyzed by mass spectrometry. The mass shift corresponding to the carbamidomethylation (from iodoacetamide) or carboxymethylation (from iodoacetic acid) of cysteine residues allows for the identification of cysteine-containing peptides.
-
Visualizing Historical Biochemical Logic with Graphviz
Diagram 1: The Role of Iodoacetate in Elucidating the Glycolytic Pathway
Caption: Inhibition of GAPDH by iodoacetate blocks glycolysis.
Diagram 2: Experimental Workflow for Anfinsen's Ribonuclease A Denaturation and Renaturation Experiment
Caption: Iodoacetate was used to block cysteine refolding in RNase A.
Diagram 3: Proteomics Workflow Using Iodoacetamide
Caption: A standard proteomics workflow involving S-alkylation.
Conclusion
This compound and its analogs have been indispensable reagents in the history of biochemistry. From delineating the steps of glycolysis to providing the chemical means to prove that a protein's primary sequence dictates its final folded structure, these alkylating agents have been at the forefront of major biochemical discoveries. Their continued use in modern proteomics underscores their enduring legacy. For researchers and drug development professionals, understanding the historical context and technical application of iodo-compounds provides a foundational knowledge of protein chemistry and enzyme inhibition that remains relevant today.
Methodological & Application
Protocol for protein alkylation using iodoacetone for mass spectrometry
Application Notes: Protein Alkylation for Mass Spectrometry
Topic: Protocol for Protein Alkylation Using Iodoacetamide for Mass Spectrometry
Introduction
In mass spectrometry-based proteomics, the accurate identification and quantification of proteins rely on the reproducible generation of peptides from a protein sample. A critical step in this process is the reduction and alkylation of cysteine residues. Cysteine's thiol (-SH) groups can form disulfide bonds, which create complex protein structures that hinder enzymatic digestion and can interfere with analysis. Reduction breaks these disulfide bonds, and subsequent alkylation covalently caps the resulting free thiols. This prevents them from reforming disulfide bonds and ensures that cysteine-containing peptides are consistently identified with a predictable mass shift, improving the reliability and coverage of proteomic analyses.[1]
While various alkylating agents are available, iodoacetamide (IAA) is one of the most widely used due to its high reactivity and effectiveness.[1][2] This document provides a detailed protocol for protein alkylation using iodoacetamide, suitable for researchers, scientists, and drug development professionals preparing samples for mass spectrometry.
Note on Iodoacetone vs. Iodoacetamide: This protocol specifies the use of iodoacetamide. While this compound is a related alkylating agent, iodoacetamide is far more commonly used and extensively documented in proteomics literature, leading to more robust and standardized protocols. The principles and procedures outlined here for iodoacetamide are the standard for cysteine alkylation in this field.
Principle of Cysteine Alkylation
The process involves two main chemical steps:
-
Reduction: Disulfide bonds (-S-S-) within and between protein chains are cleaved into free thiol groups (-SH). This is typically achieved using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
-
Alkylation: Iodoacetamide reacts with the nucleophilic thiol groups of cysteine residues in a nucleophilic substitution reaction. This forms a stable thioether bond, resulting in an S-carbamidomethyl-cysteine derivative.[1] This modification adds 57.07 Da to the mass of each cysteine residue.[3] The reaction is typically performed in the dark as iodoacetamide is light-sensitive.[3][4][5]
Chemical Reaction of Alkylation
Caption: Cysteine alkylation reaction with iodoacetamide.
Experimental Protocols
Two common protocols are provided below: one for proteins in solution and another for proteins separated by gel electrophoresis.
Protocol 1: In-Solution Reduction and Alkylation
This method is used for protein mixtures in solution, such as cell lysates or purified protein samples.
Experimental Workflow
Caption: Workflow for in-solution protein alkylation.
Materials:
-
Urea
-
Tris-HCl
-
Dithiothreitol (DTT) or TCEP
-
Iodoacetamide (IAA)
-
Ammonium Bicarbonate (AmBic)
-
HPLC-grade water
-
Thermomixer or heating block
Procedure:
-
Protein Solubilization & Denaturation:
-
Reduction:
-
Alkylation:
-
Prepare a fresh stock solution of iodoacetamide (e.g., 500 mM in water).[7] This solution is light-sensitive and should be kept in the dark. [3][5]
-
Add the iodoacetamide stock solution to a final concentration of 14 mM.[7][10] This ensures an excess of the alkylating agent relative to the reducing agent.
-
Incubate for 30 minutes at room temperature in complete darkness.[7]
-
Quenching (Recommended):
-
Sample Preparation for Digestion:
-
Dilute the sample with a buffer such as 25 mM Tris-HCl or 50 mM Ammonium Bicarbonate to reduce the urea concentration to less than 2 M, which is necessary for optimal trypsin activity.[7]
-
The sample is now ready for enzymatic digestion.
-
Protocol 2: In-Gel Reduction and Alkylation
This method is used for proteins that have been separated by 1D or 2D gel electrophoresis.
Materials:
-
Ammonium Bicarbonate (AmBic)
-
Acetonitrile (ACN)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
HPLC-grade water
Procedure:
-
Excision and Destaining:
-
Excise the protein band(s) of interest from the Coomassie-stained gel. Cut the band into small pieces (~1x1 mm).
-
Place the gel pieces into a microcentrifuge tube.
-
Destain the gel pieces by washing them with a 1:1 (v/v) solution of 50 mM Ammonium Bicarbonate and Acetonitrile. Vortex and incubate for 10-15 minutes, then discard the supernatant. Repeat until the blue color is gone.[6]
-
Dehydrate the gel pieces with 100% ACN until they turn opaque white. Remove the ACN and dry the gel pieces in a SpeedVac.[6]
-
-
Reduction:
-
Rehydrate the gel pieces in a solution of 10 mM DTT in 100 mM Ammonium Bicarbonate, ensuring the pieces are fully submerged.
-
Incubate at 50-56°C for 30-45 minutes.[6]
-
Cool the tube to room temperature and remove the DTT solution.
-
-
Alkylation:
-
Washing:
-
Wash the gel pieces with 100 mM Ammonium Bicarbonate for 10 minutes.
-
Dehydrate the gel pieces again with 100% ACN, then dry completely in a SpeedVac.
-
The gel pieces are now ready for in-gel digestion.
-
Data Presentation: Summary of Protocol Parameters
The following tables summarize the key quantitative parameters for the described protocols.
Table 1: In-Solution Alkylation Parameters
| Step | Reagent | Concentration | Temperature | Duration |
| Denaturation | Urea | 8 M | Room Temp. | N/A |
| Reduction | DTT or TCEP | 5 mM | 56-60°C (DTT) or RT (TCEP) | 20-45 min |
| Alkylation | Iodoacetamide (IAA) | 10-15 mM | Room Temp. | 15-60 min (in dark) |
| Quenching | DTT | 5 mM (additional) | Room Temp. | 15 min (in dark) |
Data compiled from multiple sources.[6][7][8][9][10][11]
Table 2: In-Gel Alkylation Parameters
| Step | Reagent | Concentration | Temperature | Duration |
| Reduction | DTT in AmBic | 10 mM in 100 mM | 50-56°C | 30-45 min |
| Alkylation | IAA in AmBic | 55 mM in 100 mM | Room Temp. | 20-30 min (in dark) |
Data compiled from cited protocols.[6]
Troubleshooting and Considerations
-
Incomplete Alkylation: This can result from insufficient iodoacetamide, degraded iodoacetamide (due to age or light exposure), or insufficient incubation time. Always use freshly prepared, light-protected iodoacetamide solutions and ensure the molar concentration of IAA is at least double that of the reducing agent.[9]
-
Off-Target Alkylation: At high concentrations or non-optimal pH, iodoacetamide can react with other residues like lysine, methionine, histidine, and N-termini.[3][12][13] Performing the reaction at a pH between 8 and 9 and quenching excess reagent can minimize these side reactions.[3][4]
-
Alternative Reagents: Iodine-containing reagents like IAA have been shown to cause side reactions, particularly with methionine residues.[13][14] For studies where this is a significant concern, alternative alkylating agents such as chloroacetamide (CAA) or acrylamide may offer higher specificity, though they may present other challenges like increased methionine oxidation.[2][13][15]
References
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocols - Proteome Exploration Laboratory [pel.caltech.edu]
- 7. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 8. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoaceta... [protocols.io]
- 9. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoacetamide (IAM) â Protocols IO â 2022 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 10. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Cysteine Modification with Iodoacetone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteine alkylation is a critical and routine step in proteomics and protein chemistry, primarily aimed at preventing the reformation of disulfide bonds after reductive cleavage. This process ensures that proteins remain in a reduced state, which is essential for effective enzymatic digestion and subsequent analysis by mass spectrometry. Iodoacetone (C₃H₅IO) is an alkylating agent that covalently modifies the thiol group of cysteine residues.[1]
This document provides a detailed standard operating procedure for the modification of cysteine residues using this compound. While iodoacetamide is more commonly cited in literature, the principles and reaction mechanism are directly applicable to this compound. The quantitative data and optimal conditions provided herein are largely based on studies of iodoacetamide and should serve as a robust starting point for protocol optimization.[2][3]
Mechanism of Cysteine Alkylation
The modification of cysteine with this compound proceeds via an irreversible S-alkylation reaction. The deprotonated thiol group (thiolate) of the cysteine residue acts as a nucleophile, attacking the carbon atom adjacent to the iodine. This results in the formation of a stable thioether bond and the displacement of the iodide ion. This reaction effectively "caps" the cysteine residue, preventing it from participating in further disulfide bond formation.[3][4]
Caption: Mechanism of S-alkylation of a cysteine residue with this compound.
Experimental Workflow
The overall process involves three main stages: reduction of disulfide bonds, alkylation of free thiols, and quenching of the excess alkylating reagent. This workflow is essential prior to enzymatic digestion for bottom-up proteomics analysis.
Caption: Standard workflow for protein reduction, alkylation, and quenching.
Data Presentation: Optimizing Reaction Conditions
The efficiency and specificity of cysteine alkylation are influenced by several factors, including reagent concentration, temperature, and reaction time. The following tables summarize quantitative data derived from studies on iodoacetamide, which can be used as a starting point for optimizing this compound alkylation.[2]
Table 1: Iodoacetamide Concentration Effects Reaction Conditions: Peptide solution reduced with 5 mM DTT, followed by alkylation at room temperature for 30 minutes in the dark.
| Iodoacetamide Conc. (mM) | Peptides with Alkylated Cysteine Identified (Relative %) | Notes |
| 1 | 75% | Incomplete alkylation likely. |
| 2 | 85% | Increased efficiency. |
| 4 | 92% | Further improvement in alkylation. |
| 8 | 97% | Approaching optimal efficiency. |
| 14 | 100% | Optimal concentration for completion.[2] |
| 20 | 100% | No significant increase in efficiency, potential for more side reactions. |
Table 2: Temperature Effects on Iodoacetamide Alkylation Reaction Conditions: 14 mM iodoacetamide, 30-minute incubation in the dark.
| Temperature | Peptides with Alkylated Cysteine Identified (Relative %) | Side Reactions on N-terminus (Relative %) |
| Room Temp. | 100% | 5% |
| 40°C | 98% | 15% |
| 70°C | 85% | 60% |
| 85°C | 70% | 100% |
Note: Higher temperatures dramatically increase the rate of side reactions, particularly on the peptide N-terminus, while reducing the yield of correctly alkylated cysteine peptides.[2]
Table 3: Potential Side Reactions Iodine-containing reagents can have off-target effects. Performing the reaction at room temperature, in the dark, and for a controlled duration is crucial to minimize these effects.[5][6]
| Amino Acid Residue | Type of Modification | How to Minimize |
| Methionine (Met) | S-alkylation | Use minimal effective concentration and time. Chloroacetamide is a less reactive alternative if Met modification is a major issue.[6] |
| Lysine (Lys) | N-alkylation | Avoid high temperatures and prolonged incubation.[2] |
| Histidine (His) | N-alkylation | Control pH (maintain slightly alkaline, ~pH 8) and temperature. |
| Peptide N-terminus | N-alkylation | Avoid temperatures above room temperature.[2] |
Detailed Experimental Protocol
This protocol describes an in-solution method for reducing and alkylating proteins prior to enzymatic digestion.
Materials and Reagents:
-
Protein sample
-
Denaturing Buffer: 6 M Urea or 8 M Guanidine-HCl in 100 mM Tris-HCl, pH 8.3
-
Reducing Agent Stock: 500 mM Dithiothreitol (DTT) in water (prepare fresh)
-
Alkylating Agent Stock: 500 mM this compound in water or appropriate solvent (prepare fresh and protect from light)
-
Quenching Agent Stock: 500 mM DTT in water
-
Digestion Buffer (if needed for buffer exchange): 50 mM Ammonium Bicarbonate (AMBIC), pH 8.0
-
HPLC-grade water
Procedure:
-
Protein Solubilization and Denaturation:
-
Dissolve the protein sample (e.g., 100 µg) in 100 µL of Denaturing Buffer.
-
Vortex gently to ensure complete solubilization.
-
-
Reduction of Disulfide Bonds:
-
Add the 500 mM DTT stock solution to the protein sample to a final concentration of 5-10 mM. (For 100 µL sample, add 1-2 µL of 500 mM DTT).
-
Incubate the mixture at 56°C for 30-45 minutes to reduce all disulfide bonds.
-
Allow the sample to cool to room temperature.
-
-
Alkylation of Cysteines:
-
Crucial Step: Perform this step in the dark to prevent light-induced degradation of the this compound.
-
Add the 500 mM this compound stock solution to a final concentration of 15-20 mM. This provides a ~2-fold molar excess over the reducing agent. (For the sample above, add 3-4 µL of 500 mM this compound).
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Quenching of Excess this compound:
-
Add 500 mM DTT to the sample to a final concentration of 5-10 mM to quench any unreacted this compound.
-
Incubate at room temperature for 15 minutes in the dark.
-
-
Sample Preparation for Downstream Analysis:
-
The protein sample is now reduced and alkylated.
-
For subsequent enzymatic digestion (e.g., with trypsin), the denaturant (Urea/Guanidine-HCl) must be diluted to an appropriate concentration (e.g., < 1 M Urea). Dilute the sample at least 6-fold with a suitable digestion buffer like 50 mM AMBIC.
-
Proceed with your standard digestion protocol.
-
Logical Relationships: Factors Influencing Alkylation
The success of cysteine modification is a balance between achieving complete alkylation of target residues and minimizing off-target side reactions. This relationship is governed by key experimental parameters.
Caption: Key parameters influencing the outcome of the cysteine alkylation reaction.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 4. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 5. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Iodoacetone in Proteomics Sample Preparation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of proteomics, the accurate identification and quantification of proteins is paramount. Sample preparation is a critical step that significantly influences the quality of mass spectrometry (MS) data. A key procedure in proteomics workflows is the reduction and alkylation of cysteine residues. Reduction cleaves disulfide bonds, unfolding the protein, while alkylation of the resulting free thiols prevents their re-oxidation and the formation of artificial disulfide bonds. This ensures proper protein digestion and accurate peptide identification.
While iodoacetamide (IAA) is the most ubiquitously used alkylating agent in proteomics, its structural analog, iodoacetone, presents a potential alternative.[1] This document provides a detailed overview of the potential application of this compound in proteomics sample preparation, including its principle of action, hypothetical protocols, and a comparative analysis with other common alkylating agents.
Disclaimer: this compound is not a commonly used reagent in modern proteomics. The information, protocols, and quantitative data presented herein are largely based on the well-established principles of cysteine alkylation and by analogy to the extensively studied reagent, iodoacetamide. Direct literature on the widespread application and optimization of this compound for proteomics is scarce. Researchers should exercise caution and perform thorough optimization and validation when considering its use.
Application Notes
Principle of Action: Cysteine Alkylation
This compound, like other haloacetyl compounds, is an electrophilic reagent that reacts with nucleophiles. In the context of proteomics, its primary target is the thiol group (-SH) of cysteine residues. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The cysteine thiol is first deprotonated to its more nucleophilic thiolate form (S-), a process favored at alkaline pH. The thiolate then attacks the electrophilic carbon atom of this compound, displacing the iodide ion and forming a stable thioether bond. This covalent modification is termed S-acetonylcysteamine.
The mass of the modifying group from this compound is 98.04 Da . This is in contrast to the 57.02 Da modification from iodoacetamide. This difference in mass shift would need to be accounted for in mass spectrometry data analysis software.
Potential Advantages and Disadvantages of this compound
Potential Advantages:
-
Alternative Reactivity Profile: The ketone group in this compound, compared to the amide group in iodoacetamide, may confer a different reactivity profile. This could potentially lead to variations in reaction kinetics and specificity, which might be advantageous in specific applications, though this is not well-documented.
-
Solubility: The solubility characteristics of this compound might differ from iodoacetamide, potentially offering advantages in certain buffer systems.
Potential Disadvantages:
-
Lack of Established Protocols: The primary disadvantage is the absence of optimized and validated protocols for its use in proteomics.
-
Potential for Side Reactions: Iodine-containing alkylating agents are known to cause off-target modifications, particularly the alkylation of methionine residues.[2][3] The reactivity of this compound towards other amino acid side chains (e.g., histidine, lysine, N-terminus) has not been systematically studied in a proteomics context and could be a significant drawback.
-
Reagent Stability: The stability of this compound in aqueous buffers used for proteomics sample preparation is not well-characterized. Like iodoacetamide, it is light-sensitive and should be handled accordingly.
Key Experimental Considerations
-
pH: The alkylation reaction is pH-dependent. A pH between 7.5 and 8.5 is generally optimal for the deprotonation of cysteine thiols to the more reactive thiolate anion.
-
Concentration: The concentration of this compound should be sufficient to ensure complete alkylation of all cysteine residues. A molar excess of the alkylating agent over the reducing agent (e.g., DTT) is typically used.
-
Temperature and Time: Alkylation is typically carried out at room temperature for 30-60 minutes in the dark to prevent light-induced degradation of the reagent and potential side reactions.
-
Purity of Reagent: The purity of this compound is crucial, as impurities could lead to unexpected side reactions and interfere with mass spectrometry analysis.
Experimental Protocols
The following are hypothetical protocols for the use of this compound in proteomics sample preparation, adapted from standard iodoacetamide protocols. These protocols have not been experimentally validated and should be used as a starting point for optimization.
In-Solution Protein Alkylation with this compound
This protocol is suitable for protein mixtures in solution prior to enzymatic digestion.
-
Protein Solubilization: Solubilize the protein pellet in a denaturing buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0).
-
Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM. Incubate for 1 hour at 37°C to reduce all disulfide bonds.
-
Alkylation:
-
Prepare a fresh stock solution of this compound (e.g., 500 mM in a suitable organic solvent like acetonitrile or directly in the buffer if soluble).
-
Add the this compound stock solution to the protein sample to a final concentration of 25-30 mM.
-
Incubate for 45 minutes at room temperature in the dark.
-
-
Quenching: Quench the excess this compound by adding DTT to a final concentration of 10 mM and incubating for 15 minutes in the dark.
-
Sample Cleanup and Digestion: Proceed with buffer exchange (e.g., via dialysis or spin columns) to remove urea and excess reagents, followed by enzymatic digestion (e.g., with trypsin).
In-Gel Protein Alkylation with this compound
This protocol is for proteins that have been separated by SDS-PAGE.
-
Excision and Destaining: Excise the protein band(s) of interest from the Coomassie-stained gel. Destain the gel pieces with a solution of 50% acetonitrile and 50 mM ammonium bicarbonate until the gel pieces are clear.
-
Dehydration: Dehydrate the gel pieces with 100% acetonitrile for 10-15 minutes until they become white and shrunken. Remove the acetonitrile and dry the gel pieces in a vacuum centrifuge.
-
Reduction: Rehydrate the gel pieces in a solution of 10 mM DTT in 100 mM ammonium bicarbonate. Incubate for 1 hour at 56°C.
-
Alkylation:
-
Cool the sample to room temperature. Remove the DTT solution.
-
Add a solution of 55 mM this compound in 100 mM ammonium bicarbonate to the gel pieces, ensuring they are fully submerged.
-
Incubate for 45 minutes at room temperature in the dark.
-
-
Washing: Remove the this compound solution. Wash the gel pieces with 100 mM ammonium bicarbonate, followed by dehydration with 100% acetonitrile.
-
Digestion: Dry the gel pieces and proceed with in-gel digestion with trypsin.
Quantitative Data
The following table provides a comparison of this compound with other commonly used alkylating agents in proteomics. The data for this compound is theoretical or inferred.
| Feature | This compound (Hypothetical) | Iodoacetamide | Chloroacetamide | Acrylamide |
| Chemical Formula | C₃H₅IO | C₂H₄INO | C₂H₄ClNO | C₃H₅NO |
| Molar Mass | 183.98 g/mol | 184.96 g/mol | 93.51 g/mol | 71.08 g/mol |
| Mass Shift (Monoisotopic) | +98.036 Da | +57.021 Da | +57.021 Da | +71.037 Da |
| Reaction Mechanism | SN2 | SN2 | SN2 | Michael Addition |
| Typical Concentration | 25-55 mM (Inferred) | 20-55 mM | 20-55 mM | 20-55 mM |
| Typical Reaction Time | 30-60 min (Inferred) | 30-60 min | 30-60 min | 30-60 min |
| Optimal pH | ~8.0 (Inferred) | ~8.0 | ~8.0 | ~8.0 |
| Known Side Reactions | Methionine alkylation likely | Methionine, Lysine, Histidine, N-terminus alkylation | Less off-target alkylation than IAA, but can cause methionine oxidation | Michael addition to other nucleophiles |
| Common Usage | Not common | Very common | Less common | Common |
Visualizations
Experimental Workflow for Proteomics Sample Preparation
Caption: A generalized workflow for bottom-up proteomics sample preparation.
Reaction of this compound with Cysteine
Caption: The SN2 reaction of this compound with a cysteine residue.
Comparison of this compound and Iodoacetamide
Caption: A comparison of this compound and iodoacetamide as alkylating agents.
References
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Optimizing Iodoacetone Concentration for Complete Cysteine Alkylation in Proteomics and Drug Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
The alkylation of cysteine residues is a critical step in many biochemical and proteomics workflows. The primary goal is to covalently modify the thiol group (-SH) of cysteine residues, thereby preventing the formation or re-formation of disulfide bonds.[1] This modification is essential for accurate protein identification and quantification in mass spectrometry-based proteomics, as it ensures proteins remain in a reduced state following denaturation and reduction.[2] Iodoacetamide (IAA) is the most commonly used alkylating agent; however, its structural analog, iodoacetone, can also be employed for this purpose. This document provides a detailed protocol and guidelines for using this compound to achieve complete and specific cysteine alkylation.
Principle of the Reaction: S-Alkylation
Cysteine alkylation with this compound, like other haloacetyl reagents, proceeds via a bimolecular nucleophilic substitution (S_N2) reaction. The deprotonated thiol group (thiolate anion, -S⁻) of the cysteine residue, a potent nucleophile, attacks the electrophilic carbon atom adjacent to the iodine atom in this compound. This results in the formation of a stable thioether bond and the displacement of the iodide ion. This modification, termed S-acetonylation, adds a mass of 57.037 Da to the cysteine residue.
The efficiency of this reaction is highly dependent on pH, as the thiol group (pKa ≈ 8.7) must be in its deprotonated thiolate form to be sufficiently nucleophilic.[2] Therefore, alkylation is typically performed under basic conditions (pH 8-9).
Figure 1. Reaction mechanism of cysteine S-alkylation with this compound.
Factors Influencing Alkylation Efficiency
Several parameters must be carefully controlled to ensure complete and specific alkylation while minimizing off-target modifications.[2]
-
Concentration of Alkylating Agent: The concentration of this compound must be sufficient to drive the reaction to completion. A molar excess of this compound over the reducing agent (e.g., DTT) is required. However, excessively high concentrations increase the risk of side reactions.[1]
-
pH: As noted, a pH between 8 and 9 is optimal for ensuring the cysteine thiol is deprotonated and reactive.
-
Temperature: Most alkylation reactions are performed at room temperature or slightly above (e.g., 37°C) to enhance reaction kinetics.[2]
-
Time: A sufficient incubation period is necessary for the reaction to complete. Typical reaction times range from 30 to 60 minutes.
-
Light: Iodo-containing reagents are light-sensitive and can degrade, potentially forming reactive species that cause unwanted modifications. All incubation steps should be performed in the dark.[3]
Data Presentation: Recommended Starting Conditions
While specific optimization data for this compound is limited in the literature, extensive studies on the highly similar reagent, iodoacetamide (IAA), provide an excellent starting point for protocol development. The optimal conditions for IAA are directly translatable to this compound, with the expectation of similar performance.
Table 1: Iodoacetamide Concentration Optimization for Alkylation of Yeast Peptides (Data adapted from a systematic evaluation study)[4]
| Iodoacetamide (mM) | Number of Proteins Identified | Number of Peptides Identified | Peptides with Alkylated Cysteine |
| 1 | 915 | 5096 | 134 |
| 2 | 923 | 5134 | 155 |
| 4 | 933 | 5192 | 179 |
| 8 | 936 | 5208 | 204 |
| 14 | 942 | 5241 | 218 |
| 20 | 939 | 5223 | 219 |
Table 2: General Parameters for In-Solution and In-Gel Alkylation (Compiled from standard proteomics protocols)[1][5][6]
| Parameter | In-Solution Protocol | In-Gel Protocol |
| Reducing Agent | 5-10 mM DTT or TCEP | 10-20 mM DTT or TCEP |
| Alkylation Reagent | 10-20 mM this compound (start with 14 mM) | 55 mM Iodoacetamide (higher conc. needed) |
| Temperature | Room Temperature (23°C) to 37°C | Room Temperature (23°C) |
| Time | 30 minutes | 30-45 minutes |
| pH | 8.0 - 8.5 (e.g., Tris or AMBIC buffer) | 8.0 - 8.5 (Ammonium Bicarbonate) |
| Environment | In the dark | In the dark |
Experimental Protocols
The following protocols are adapted from well-established methods for iodoacetamide and are proposed as a robust starting point for cysteine alkylation using this compound.[4][5]
In-Solution Alkylation Protocol (For Protein Lysates)
This protocol is suitable for samples prior to enzymatic digestion in a typical bottom-up proteomics workflow.
Figure 2. Standard workflow for in-solution protein reduction and alkylation.
Materials:
-
Protein lysate in a denaturing buffer (e.g., 8 M Urea in 100 mM Tris-HCl, pH 8.5).
-
Reducing Agent: 500 mM Dithiothreitol (DTT) stock solution in water.
-
Alkylation Reagent: ~300 mM this compound stock solution in buffer or ACN (prepare fresh).
-
Reaction Buffer: 100 mM Tris-HCl, pH 8.5 or 100 mM Ammonium Bicarbonate, pH 8.0.
Procedure:
-
Reduction: To your protein sample, add the 500 mM DTT stock to a final concentration of 5 mM. Vortex gently and incubate for 30 minutes at 56°C.
-
Cooling: Allow the sample to cool to room temperature. This is critical to prevent heat-induced degradation of the this compound.
-
Alkylation: Prepare the this compound stock solution immediately before use. Add the stock to the protein mixture to a final concentration of 14 mM. Vortex gently and incubate for 30 minutes at room temperature in complete darkness.
-
Quenching: To stop the alkylation reaction, add more of the 500 mM DTT stock to a final concentration of 10 mM (an additional 5 mM). This will quench any unreacted this compound. Incubate for 15 minutes at room temperature in the dark.
-
The sample is now ready for downstream processing, such as buffer exchange, dilution, and enzymatic digestion.
In-Gel Alkylation Protocol (For Protein Bands from SDS-PAGE)
Procedure:
-
Excise the protein band(s) of interest from the Coomassie-stained gel.
-
Destaining: Destain the gel pieces with a solution of 50% acetonitrile (ACN) and 50 mM Ammonium Bicarbonate until the gel pieces are clear.
-
Dehydration: Dehydrate the gel pieces with 100% ACN and dry completely in a vacuum centrifuge.
-
Reduction: Rehydrate the gel pieces in 10 mM DTT in 100 mM Ammonium Bicarbonate. Incubate for 45-60 minutes at 56°C.
-
Alkylation: Remove the DTT solution and add a 55 mM this compound solution in 100 mM Ammonium Bicarbonate. Incubate for 30-45 minutes at room temperature in the dark.[6]
-
Washing: Remove the alkylation solution. Wash the gel pieces with 100 mM Ammonium Bicarbonate, followed by dehydration with 100% ACN.
-
Dry the gel pieces completely in a vacuum centrifuge before proceeding to in-gel digestion.
Potential Side Reactions and Troubleshooting
Iodine-containing reagents like this compound and iodoacetamide are known to cause some off-target modifications, which can complicate data analysis.[1][7]
-
Common Side Reactions: Alkylation can occur on other nucleophilic residues, including methionine, histidine, lysine, and the N-terminus of peptides.[1][4]
-
Minimizing Side Reactions: Using the lowest effective concentration of this compound and strictly controlling reaction time and pH can minimize these artifacts. Always include a quenching step.
-
Incomplete Alkylation: If mass spectra show a high incidence of unmodified cysteines, consider increasing the this compound concentration, extending the incubation time, or ensuring the pH of the reaction buffer is >8.0.
-
Reagent Instability: Always prepare this compound solutions fresh and protect them from light to prevent degradation.[8]
Conclusion
Complete cysteine alkylation is a prerequisite for high-quality proteomics data. While iodoacetamide is the most characterized reagent, this compound serves as a viable alternative with a similar reaction mechanism. Based on extensive data from iodoacetamide optimization, a starting concentration of 14 mM this compound for in-solution methods and 55 mM for in-gel methods, with a 30-minute incubation in the dark at room temperature and pH >8.0 , is recommended. As with any protocol, empirical optimization for your specific sample type and experimental goals is encouraged to achieve the best results.
References
- 1. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoaceta... [protocols.io]
- 4. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 6. Procedure for Reduction and Alkylation | Proteomics Facility - Carver College of Medicine | The University of Iowa [proteomics.medicine.uiowa.edu]
- 7. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
Optimal Reaction Time and Temperature for Iodoacetone Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance on the optimal reaction conditions for labeling proteins with iodoacetone. This compound is a valuable tool for irreversibly modifying cysteine residues, enabling researchers to study protein structure, function, and interactions. The efficiency and specificity of this labeling reaction are highly dependent on key parameters, primarily reaction time and temperature, as well as pH and reagent concentrations.
Introduction to this compound Labeling
This compound (C₃H₅IO) is an organoiodine compound that serves as an alkylating agent, primarily targeting the sulfhydryl (thiol) group of cysteine residues in proteins. This reaction, known as S-alkylation, is a nucleophilic substitution where the deprotonated cysteine (thiolate anion) acts as a nucleophile, attacking the carbon atom bearing the iodine. This forms a stable thioether bond, effectively and irreversibly modifying the cysteine residue.
Due to its reactivity, this compound is widely used in proteomics and biochemistry for:
-
Blocking free cysteine residues: This prevents the formation of disulfide bonds, which is crucial for protein denaturation and subsequent enzymatic digestion in bottom-up proteomics workflows.
-
Probing cysteine reactivity: The rate of modification can provide insights into the accessibility and local environment of individual cysteine residues within a protein.
-
Introducing tags for analysis: Modified this compound analogs containing reporter groups (e.g., fluorophores, biotin) can be used to label and subsequently detect or purify proteins.
The specificity of this compound for cysteine is generally high, though side reactions with other nucleophilic residues such as lysine, histidine, and the N-terminus can occur, particularly under non-optimal conditions.[1] Therefore, careful optimization of the reaction parameters is critical to ensure specific and efficient labeling.
Factors Influencing this compound Labeling
Several factors critically influence the efficiency and specificity of this compound labeling:
-
pH: The reaction rate is highly pH-dependent. Cysteine thiols need to be in their deprotonated thiolate form (-S⁻) to act as effective nucleophiles. Since the pKa of the cysteine thiol group in proteins is typically around 8.5, a pH in the range of 7.5-8.5 is generally recommended to ensure a sufficient concentration of the reactive thiolate.[2]
-
Temperature: Increasing the reaction temperature generally accelerates the rate of alkylation. However, higher temperatures can also increase the rate of off-target reactions and may lead to protein denaturation or degradation.[1][2]
-
Reaction Time: The incubation time should be sufficient to allow for complete or near-complete labeling of the target cysteine residues. However, prolonged reaction times can also increase the likelihood of non-specific modifications.[2]
-
Reagent Concentration: The concentration of this compound should be in molar excess relative to the concentration of cysteine residues to drive the reaction to completion. A 2- to 10-fold molar excess is a common starting point.
Recommended Reaction Conditions
While the optimal conditions can vary depending on the specific protein and experimental goals, the following table summarizes recommended starting points for this compound labeling based on analogous studies with iodoacetamide.[1][3][4] Researchers are encouraged to perform optimization experiments to determine the ideal parameters for their specific application.
| Parameter | Recommended Range | Starting Point | Notes |
| Temperature | Room Temperature (20-25°C) to 37°C | Room Temperature | Higher temperatures can increase reaction speed but may also increase non-specific labeling.[1][2] |
| Reaction Time | 15 - 60 minutes | 30 minutes | Shorter times may be sufficient at higher temperatures or pH. Monitor for completeness to avoid over-incubation.[1] |
| pH | 7.5 - 8.5 | 8.0 | A slightly basic pH is crucial for deprotonating cysteine thiols, making them more nucleophilic.[2] |
| This compound Concentration | 2 - 10-fold molar excess over cysteines | 5-fold molar excess | Higher concentrations can drive the reaction faster but may also lead to off-target modifications. |
Experimental Protocols
In-Solution Alkylation of a Purified Protein
This protocol is suitable for labeling a purified protein in solution, for example, prior to functional assays or structural analysis.
Materials:
-
Purified protein containing cysteine residues
-
Reduction Buffer: 50 mM Tris-HCl, pH 8.0, containing 5 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Alkylation Buffer: 50 mM Tris-HCl, pH 8.0
-
This compound stock solution (e.g., 100 mM in DMSO or a suitable organic solvent)
-
Quenching solution: 1 M DTT or L-cysteine
-
Desalting column or dialysis equipment
Procedure:
-
Protein Reduction:
-
Dissolve the purified protein in Reduction Buffer to a final concentration of 1-5 mg/mL.
-
Incubate at 37°C for 30-60 minutes to reduce all disulfide bonds.
-
-
Alkylation:
-
Allow the protein solution to cool to room temperature.
-
Add the this compound stock solution to the desired final molar excess (e.g., 5-fold over the total cysteine concentration).
-
Incubate the reaction mixture at room temperature for 30 minutes in the dark (iodo-compounds are light-sensitive).
-
-
Quenching:
-
Add the quenching solution to a final concentration of at least 2-fold molar excess over the initial this compound concentration to consume any unreacted this compound.
-
Incubate for an additional 15 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents (DTT, this compound, quenching agent) by using a desalting column or through dialysis against a suitable buffer.
-
Alkylation for Bottom-Up Proteomics (In-Solution Digestion)
This protocol is a standard procedure in sample preparation for mass spectrometry-based proteomics.
Materials:
-
Protein lysate
-
Lysis/Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5
-
Reducing Agent: 1 M DTT or TCEP
-
Alkylation Agent: 500 mM this compound in a suitable solvent (prepare fresh)
-
Quenching Agent: 1 M DTT
-
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0
-
Trypsin (mass spectrometry grade)
Procedure:
-
Lysis and Reduction:
-
Lyse cells or homogenize tissue in Lysis/Denaturation Buffer.
-
Determine the protein concentration using a compatible protein assay.
-
To a desired amount of protein (e.g., 100 µg), add the reducing agent to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour with gentle shaking.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add the freshly prepared this compound solution to a final concentration of 20-30 mM.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Quenching and Digestion:
-
Quench the reaction by adding the quenching agent to a final concentration of 20 mM.
-
Dilute the sample 5- to 10-fold with Digestion Buffer to reduce the urea concentration to below 1 M.
-
Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid or trifluoroacetic acid to stop the enzymatic reaction.
-
Proceed with peptide cleanup using C18 solid-phase extraction.
-
Visualizing Workflows and Mechanisms
This compound Labeling Workflow for Proteomics
The following diagram illustrates the key steps in a typical bottom-up proteomics workflow incorporating this compound labeling.
Reaction Mechanism: S-Alkylation of Cysteine
The chemical reaction between this compound and a cysteine residue proceeds via an SN2 mechanism.
Application in Studying Redox Signaling: Keap1-Nrf2 Pathway
This compound and other alkylating agents can be used to probe the reactivity of cysteine residues in proteins involved in redox signaling, such as Keap1. Keap1 is a sensor of oxidative stress that regulates the transcription factor Nrf2. Modification of specific cysteine residues in Keap1 leads to the activation of the Nrf2 pathway.
References
- 1. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
Application Notes and Protocols for Iodoacetone Use in Peptide Mapping
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide mapping is a critical analytical technique in proteomics and the characterization of biopharmaceuticals. A key step in this process is the reduction and alkylation of cysteine residues to prevent the reformation of disulfide bonds, ensuring accurate and reproducible analysis by mass spectrometry. Iodoacetone is an effective alkylating agent for this purpose, reacting with the free thiol groups of cysteine residues. These application notes provide a detailed, step-by-step guide for the use of this compound in peptide mapping workflows.
While iodoacetamide and iodoacetic acid are more commonly cited in literature, the principles of cysteine alkylation by this compound are analogous. The protocols and data presented here are based on established methods for similar iodine-containing alkylating agents and provide a robust framework for the successful use of this compound.
Chemical Reaction and Mechanism
This compound alkylates the thiol group (-SH) of cysteine residues through a nucleophilic substitution reaction. The sulfur atom of the deprotonated thiol (thiolate anion) acts as a nucleophile, attacking the carbon atom bonded to the iodine in this compound. This results in the formation of a stable thioether bond and the displacement of the iodide ion.
Potential Side Reactions
It is important to be aware of potential non-specific reactions when using this compound, as these can interfere with data analysis. Iodine-containing alkylating agents have been shown to react with other amino acid residues besides cysteine.[1] The most common side reactions include the alkylation of methionine, lysine, histidine, and the N-terminal amino group of peptides.[1][2] These side reactions are generally less favorable than the reaction with the highly nucleophilic thiolate anion of cysteine but can occur, particularly at higher concentrations of the alkylating agent or prolonged incubation times. Careful optimization of the protocol is therefore essential to minimize these off-target modifications.
Data Presentation: Comparison of Alkylating Agents
While direct quantitative comparisons involving this compound are limited in published literature, data from studies comparing other common alkylating agents provide valuable insights into reaction efficiencies and potential side effects. The following table summarizes findings from a systematic evaluation of various alkylating agents, which can be used as a guide for what to expect and optimize when using this compound.[1]
| Alkylating Agent | Relative Alkylation Efficiency (Cysteine) | Predominant Side Reactions | Notes |
| Iodoacetamide (IAM) | High | N-terminus, Lysine, Methionine | Generally provides a high degree of cysteine alkylation.[1][2] |
| Iodoacetic Acid (IAA) | High | N-terminus, Lysine, Methionine | Similar to IAM, but may exhibit different reaction kinetics.[1] |
| Acrylamide | High | N-terminus | A non-iodine-containing alternative with a different side-reaction profile.[1] |
| N-ethylmaleimide (NEM) | Moderate | N-terminus, Lysine | Can lead to a higher degree of side reactions.[2] |
This table is a summary of findings for commonly used alkylating agents and serves as a reference for optimizing this compound protocols. Efficiency and side reactions for this compound are expected to be comparable to iodoacetamide and iodoacetic acid.
Experimental Protocols
Materials and Reagents
-
Protein sample
-
Denaturation buffer (e.g., 6 M Guanidine HCl or 8 M Urea in a suitable buffer like 100 mM Tris-HCl, pH 8.0)
-
Reducing agent (e.g., 1 M Dithiothreitol (DTT) or 0.5 M Tris(2-carboxyethyl)phosphine (TCEP))
-
Alkylation reagent: this compound
-
Quenching solution (e.g., 1 M DTT)
-
Digestion enzyme (e.g., Trypsin, sequencing grade)
-
Digestion buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)
-
Reaction quenching solution for digestion (e.g., 10% Formic Acid or 10% Trifluoroacetic Acid)
-
Solvents for mass spectrometry (e.g., HPLC-grade water, acetonitrile, formic acid)
Safety Precautions
This compound is a hazardous chemical. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal instructions.
Step-by-Step Protocol for In-Solution Alkylation
This protocol is designed for the alkylation of proteins in solution prior to enzymatic digestion.
-
Protein Denaturation and Reduction:
-
Dissolve the protein sample in the denaturation buffer to a final concentration of 1-10 mg/mL.
-
Add the reducing agent (DTT or TCEP) to a final concentration of 5-10 mM.
-
Incubate at 37-56°C for 30-60 minutes to reduce the disulfide bonds.
-
-
Alkylation with this compound:
-
Cool the sample to room temperature.
-
Prepare a fresh stock solution of this compound.
-
Add this compound to the reduced protein solution to a final concentration of 15-20 mM. Note: The optimal concentration may need to be determined empirically, but a 1.5 to 2-fold molar excess over the reducing agent is a good starting point.
-
Incubate the reaction in the dark at room temperature for 30-45 minutes.
-
-
Quenching the Alkylation Reaction:
-
To stop the alkylation reaction and consume any excess this compound, add the quenching solution (e.g., DTT) to a final concentration approximately equal to the initial this compound concentration.
-
Incubate for 15 minutes at room temperature.
-
-
Buffer Exchange and Enzymatic Digestion:
-
Remove the denaturant and excess reagents by buffer exchange using a desalting column or dialysis into the digestion buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0).
-
Add the proteolytic enzyme (e.g., trypsin) at an appropriate enzyme-to-substrate ratio (e.g., 1:20 to 1:50 w/w).
-
Incubate at 37°C for 4-18 hours.
-
-
Quenching the Digestion and Sample Preparation for Mass Spectrometry:
-
Stop the digestion by adding formic acid or trifluoroacetic acid to a final concentration of 0.1-1%, bringing the pH to ~2-3.
-
Desalt the peptide mixture using a suitable method (e.g., C18 solid-phase extraction).
-
The sample is now ready for analysis by LC-MS/MS.
-
Mandatory Visualizations
Caption: Workflow for this compound Use in Peptide Mapping.
Caption: Reaction of Cysteine Thiolate with this compound.
References
- 1. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Iodoacetone as a Tool for Studying Protein Structure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of iodoacetone and related haloacetyl compounds as powerful tools for elucidating protein structure and function. The information is targeted toward researchers in academia and industry, including those involved in drug discovery and development.
Introduction to this compound
This compound (C₃H₅IO) is an organoiodine compound that serves as a valuable reagent in protein chemistry.[1] Its utility stems from its reactivity towards nucleophilic amino acid residues, most notably cysteine. This reactivity allows for the specific modification of proteins, enabling researchers to probe protein structure, identify active site residues, and develop novel therapeutics. This compound is an alkylating agent, similar in action to the more commonly used iodoacetamide and iodoacetic acid, and is often used to covalently modify the thiol group of cysteine residues, preventing the formation of disulfide bonds.[2]
Applications in Protein Structure and Drug Discovery
This compound and its analogs have diverse applications in the study of proteins:
-
Cysteine Modification and Peptide Mapping: Alkylation of cysteine residues is a crucial step in many proteomics workflows. By modifying cysteine residues, researchers can prevent the formation of disulfide bonds that can complicate protein digestion and subsequent analysis by mass spectrometry.[3][4] This leads to more complete peptide maps and improved protein identification.
-
Affinity Labeling: Due to its structural similarity to certain biological molecules and its reactive nature, this compound can be used as an affinity label to identify and characterize the active sites of enzymes.[5] By covalently binding to residues within the active site, it allows for their identification through techniques like mass spectrometry, providing insights into the enzyme's mechanism and guiding the design of specific inhibitors.
-
Differential Labeling for Quantitative Proteomics: this compound and other alkylating agents with different masses can be used in differential labeling strategies to quantify changes in protein expression or cysteine reactivity between different samples.[1][3] This is a powerful technique for comparative proteomics studies.
-
Probing Active Site Geometry: The reaction of this compound with active site cysteines can provide information about the geometry and accessibility of the enzyme's active site.[6]
-
Covalent Inhibitor Screening: The principles of this compound's reactivity are fundamental to the design and screening of covalent inhibitors, a growing class of therapeutic agents that form a permanent bond with their target protein.[7][8]
Chemical Properties and Reaction Mechanism
This compound is a colorless to yellow liquid with a molar mass of 183.976 g·mol⁻¹.[1] The primary reaction of this compound with proteins is the S-alkylation of the thiol group of cysteine residues. This is a bimolecular nucleophilic substitution (SN2) reaction where the deprotonated thiol (thiolate anion) acts as a nucleophile, attacking the carbon atom bearing the iodine, which serves as a good leaving group.[9] This reaction forms a stable thioether bond.
The reactivity of the cysteine thiol is highly dependent on its pKa, with the more nucleophilic thiolate anion being the reactive species.[10] Therefore, alkylation reactions are typically carried out at a slightly alkaline pH (around 8.0) to ensure a significant population of thiolate anions.[11]
It is important to note that while cysteine is the primary target, off-target modifications of other nucleophilic amino acid residues can occur, especially at higher concentrations of the alkylating agent or non-optimal pH. These can include methionine, histidine, lysine, aspartate, glutamate, and the N-terminus of the protein.[12][13] Iodine-containing reagents, in particular, have been shown to cause a prominent neutral loss from modified methionine residues during mass spectrometry analysis.[12]
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of this compound and other common alkylating agents in protein modification.
Table 1: Mass Shifts of Amino Acid Residues Upon Alkylation
| Amino Acid | Alkylating Agent | Adduct | Monoisotopic Mass Shift (Da) |
| Cysteine | This compound | Acetone | +56.0262 |
| Cysteine | Iodoacetamide | Carbamidomethyl | +57.0215 |
| Cysteine | Iodoacetic Acid | Carboxymethyl | +58.0055 |
| Cysteine | Acrylamide | Propionamide | +71.0371 |
| Methionine | Iodoacetamide | Carbamidomethyl | +57.0215 |
Note: The mass shift for this compound is calculated based on the addition of an acetone group (C₃H₄O) to the thiol group of cysteine. Data for other agents are from various proteomics resources.
Table 2: Comparison of Cysteine Alkylation Efficiency and Off-Target Reactions
| Alkylating Agent | Typical Cysteine Alkylation Efficiency | Major Off-Target Residues | Notes |
| Iodoacetamide (IAA) | >98% | Methionine, Lysine, Histidine, N-terminus | Most commonly used reagent, but can lead to significant off-target modifications, especially of methionine.[12] |
| Iodoacetic Acid (IAC) | >97% | Methionine, Lysine, Histidine, N-terminus | Similar to IAA, but the negative charge can alter reactivity and chromatographic behavior.[12] |
| Acrylamide (AA) | >98% | N-terminus, Serine, Threonine | Generally shows fewer off-target modifications on methionine compared to iodine-containing reagents.[12] |
| Chloroacetamide (CAA) | >97% | N-terminus, Serine, Threonine | An alternative to iodo-compounds with reduced off-target effects on methionine.[14] |
Data compiled from a systematic evaluation of protein reduction and alkylation reagents.[12]
Experimental Protocols
Protocol 1: In-Solution Reduction and Alkylation of Proteins for Mass Spectrometry
This protocol describes the standard procedure for reducing and alkylating cysteine residues in a protein sample prior to enzymatic digestion and mass spectrometry analysis.
Materials:
-
Protein sample (e.g., 100 µg in a suitable buffer)
-
Denaturation buffer: 8 M urea or 6 M guanidine hydrochloride in 100 mM Tris-HCl, pH 8.0
-
Reducing agent: 1 M Dithiothreitol (DTT) or 0.5 M Tris(2-carboxyethyl)phosphine (TCEP)
-
Alkylating agent: 0.5 M this compound (prepare fresh in the dark) or 0.5 M Iodoacetamide
-
Quenching solution: 1 M DTT
-
Digestion buffer: 50 mM Ammonium Bicarbonate, pH 8.0
-
Trypsin (mass spectrometry grade)
Procedure:
-
Denaturation and Reduction:
-
Dissolve the protein sample in denaturation buffer to a final concentration of 1-2 mg/mL.
-
Add the reducing agent (DTT or TCEP) to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour with gentle shaking.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add the freshly prepared alkylating agent (this compound or iodoacetamide) to a final concentration of 25 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Quenching:
-
Add the quenching solution (DTT) to a final concentration of 20 mM to react with the excess alkylating agent.
-
Incubate for 15 minutes at room temperature.
-
-
Buffer Exchange and Digestion:
-
Dilute the sample at least 4-fold with digestion buffer to reduce the denaturant concentration (e.g., urea to < 2 M).
-
Add trypsin at a 1:50 (w/w) ratio of trypsin to protein.
-
Incubate overnight (12-16 hours) at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid or trifluoroacetic acid to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptide mixture using a C18 desalting column (e.g., ZipTip or StageTip) according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
The sample is now ready for LC-MS/MS analysis.
-
Protocol 2: Affinity Labeling of a Cysteine Protease Active Site with this compound
This protocol provides a general method for using this compound as an affinity label to identify the active site cysteine of a protease like papain.
Materials:
-
Purified cysteine protease (e.g., Papain)
-
Activation buffer: 50 mM sodium phosphate, 2 mM EDTA, 5 mM DTT, pH 6.5
-
Labeling buffer: 50 mM sodium phosphate, 2 mM EDTA, pH 6.5
-
This compound solution: 10 mM in a suitable solvent (e.g., DMSO)
-
Quenching solution: 1 M DTT
-
SDS-PAGE loading buffer
-
SDS-PAGE gel and electrophoresis apparatus
-
Mass spectrometer for protein mass analysis or peptide mapping
Procedure:
-
Enzyme Activation:
-
Dissolve the cysteine protease in activation buffer to a concentration of approximately 1 mg/mL.
-
Incubate at 37°C for 30 minutes to ensure the active site cysteine is in its reduced state.
-
-
Buffer Exchange:
-
Remove the excess DTT by buffer exchange into the labeling buffer using a desalting column or dialysis. This is crucial to prevent the DTT from reacting with the this compound.
-
-
Affinity Labeling:
-
To the activated and desalted enzyme, add this compound to a final concentration that is in slight molar excess (e.g., 2-5 fold) over the enzyme concentration.
-
Incubate at room temperature for 1 hour. A parallel control reaction without this compound should be run.
-
-
Quenching:
-
Add DTT to a final concentration of 10 mM to quench any unreacted this compound.
-
-
Analysis of Labeling:
-
SDS-PAGE: Analyze the labeled and unlabeled enzyme by SDS-PAGE to check for any gross changes in mobility.
-
Intact Mass Analysis: Determine the mass of the labeled and unlabeled protein using a mass spectrometer (e.g., ESI-TOF or MALDI-TOF). A mass increase corresponding to the addition of an acetone group (+56.03 Da) per active site will confirm covalent modification.
-
Peptide Mapping: Digest the labeled and unlabeled proteins with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS. Identify the peptide containing the modified cysteine by searching for the expected mass shift. MS/MS fragmentation will confirm the exact site of modification.
-
Visualizations
Caption: Workflow for Protein Reduction and Alkylation.
Caption: Affinity Labeling Workflow for a Cysteine Protease.
Caption: Differential Cysteine Alkylation Workflow.
References
- 1. A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide [mdpi.com]
- 2. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 3. A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 5. Synthesis of the Novel Covalent Cysteine Proteases Inhibitor with Iodoacetic Functional Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative study on the active sites of ficin and papain by the spin labeling method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 8. Structure determinants defining the specificity of papain-like cysteine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Iodoacetone in Enzyme Inhibition Kinetic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction to Iodoacetone as an Enzyme Inhibitor
This compound (C₃H₅IO) is a valuable organoiodine compound used in biochemical research, particularly in the study of enzyme mechanisms and kinetics.[1][2] It functions as an irreversible inhibitor, primarily by acting as a potent alkylating agent. Its chemical structure features a highly reactive carbon-iodine bond adjacent to a carbonyl group. This configuration makes the α-carbon exceptionally susceptible to nucleophilic attack, typically through an S(_N)2 mechanism.[1]
Due to this reactivity, this compound covalently modifies nucleophilic amino acid residues within a protein's active site, leading to a permanent loss of enzyme function.[1] The most common target for this compound is the thiol group (-SH) of cysteine residues, making it an excellent tool for studying enzymes that rely on a catalytic cysteine, such as cysteine proteases.[1][3] By forming a stable thioether bond, this compound effectively inactivates the enzyme, allowing researchers to probe the role of specific residues and to determine key kinetic parameters of inhibition.
Mechanism of Action: Irreversible Inhibition of Cysteine Proteases
This compound serves as a classic example of an irreversible inhibitor.[4][5] Irreversible inhibition is a process where the inhibitor binds covalently to the enzyme, permanently inactivating it.[6] This process can often be distinguished by a two-step mechanism:
-
Initial Reversible Binding: The inhibitor (I) first binds non-covalently to the enzyme's active site (E) to form a reversible enzyme-inhibitor complex (EI). This initial binding is characterized by the dissociation constant, Ki.
-
Irreversible Covalent Modification: Following the initial binding, a chemical reaction occurs where the inhibitor forms a covalent bond with the enzyme, resulting in an inactivated enzyme (EI*). The rate of this irreversible step is defined by the inactivation rate constant, kinact.[7]
For cysteine proteases, the catalytic mechanism involves a nucleophilic attack by the thiolate anion of a cysteine residue in the active site. This compound exploits this mechanism; the highly electrophilic α-carbon of this compound is attacked by the cysteine's sulfur atom, leading to the displacement of the iodide ion and the formation of a stable covalent bond.
References
- 1. Iodoacetate inhibition of glyceraldehyde-3-phosphate dehydrogenase as a model of human myophosphorylase deficiency (McArdle's disease) and phosphofructokinase deficiency (Tarui's disease) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Papain Dissociation System | Worthington Biochemical [worthington-biochem.com]
- 3. Inhibition kinetics of D-glyceraldehyde 3-phosphate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Standardization of papain reagents by measurement of active sites using a synthetic inhibitor, E-64 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Papain inhibition by serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
Iodoacetone Protocol for Irreversible Cysteine Modification: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodoacetone (C₃H₅IO) is a valuable reagent for the irreversible modification of cysteine residues in proteins. As an α-halo ketone, it acts as an alkylating agent, forming a stable thioether bond with the sulfhydryl group of cysteine. This covalent modification is a powerful tool in proteomics and drug discovery for probing protein structure, function, and the role of specific cysteine residues in biological processes. The high reactivity of the carbon-iodine bond makes this compound a potent and rapid modifier of cysteine thiols. This application note provides detailed protocols for the use of this compound in modifying cysteine residues and discusses its applications in studying protein signaling.
The modification of cysteine residues by this compound proceeds via a bimolecular nucleophilic substitution (Sɴ2) reaction. The nucleophilic thiolate anion of a cysteine residue attacks the α-carbon of this compound, displacing the iodide leaving group. This results in the formation of a stable S-acetonylcysteine derivative. The reaction is typically performed after the reduction of any disulfide bonds within the protein to ensure all cysteine residues are available for modification. Due to its reactivity, this compound can also react with other nucleophilic amino acid residues, such as histidine, lysine, and the N-terminus, although the reaction with the highly nucleophilic cysteine thiol is generally favored, especially under controlled conditions. Careful optimization of reaction parameters is crucial to maximize specificity for cysteine residues.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₃H₅IO |
| Molar Mass | 183.98 g/mol |
| Appearance | Colorless to yellow liquid |
| Boiling Point | 163.1 °C |
| Solubility | Soluble in ethanol and other organic solvents |
Table 2: Comparison of Common Cysteine Alkylating Agents
| Reagent | Molar Mass ( g/mol ) | Typical Concentration | Reaction pH | Primary Target | Notes |
| This compound | 183.98 | 10-50 mM | 7.5 - 8.5 | Cysteine | High reactivity, potential for off-target modifications. |
| Iodoacetamide | 184.96 | 10-55 mM | 7.5 - 8.5 | Cysteine | Widely used, well-characterized reactivity and side reactions.[1][2] |
| N-ethylmaleimide (NEM) | 125.13 | 10-25 mM | 6.5 - 7.5 | Cysteine | Reacts via Michael addition, can be reversible under certain conditions. |
| 4-vinylpyridine | 105.14 | 1-10% (v/v) | 7.0 - 8.0 | Cysteine | Useful for subsequent Edman degradation. |
Experimental Protocols
Protocol 1: In-Solution Alkylation of Proteins with this compound
This protocol describes the modification of cysteine residues in a purified protein sample in solution.
Materials:
-
Purified protein solution
-
Dithiothreitol (DTT) stock solution (1 M in water)
-
This compound (handle with care, toxic and lachrymatory)
-
Tris-HCl buffer (1 M, pH 8.0)
-
Urea (optional, for denaturation)
-
PD-10 desalting columns or equivalent
-
LC-MS grade water
Procedure:
-
Protein Preparation:
-
Dissolve the protein sample in a buffer containing 50 mM Tris-HCl, pH 8.0. For proteins that are not fully soluble or to expose buried cysteine residues, include 6-8 M urea in the buffer.
-
-
Reduction of Disulfide Bonds:
-
Add DTT to the protein solution to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes to reduce all disulfide bonds.
-
Cool the sample to room temperature.
-
-
Alkylation with this compound:
-
Prepare a fresh stock solution of this compound (e.g., 500 mM in a compatible organic solvent like acetonitrile or DMSO). Caution: this compound is volatile and toxic. Handle in a fume hood with appropriate personal protective equipment.
-
Add this compound to the protein solution to a final concentration of 20-50 mM. A 2-5 fold molar excess of this compound over DTT is recommended to ensure complete alkylation and to quench the reducing agent.
-
Incubate the reaction mixture in the dark at room temperature for 30-60 minutes.
-
-
Quenching the Reaction:
-
To quench any remaining unreacted this compound, add DTT to a final concentration of 5 mM and incubate for 15 minutes.
-
-
Sample Cleanup:
-
Remove excess reagents (DTT, this compound, and urea) by buffer exchange using a desalting column (e.g., PD-10) or through dialysis against a suitable buffer for downstream applications (e.g., 50 mM ammonium bicarbonate for mass spectrometry).
-
-
Verification of Modification (Optional):
-
The extent of modification can be verified by mass spectrometry. An increase in mass of 58.04 Da for each modified cysteine residue is expected.
-
Protocol 2: this compound Labeling for Quantitative Cysteine Reactivity Profiling
This protocol is adapted for use in chemical proteomics to identify reactive cysteine residues across the proteome.
Materials:
-
Cell lysate
-
This compound-alkyne probe
-
Tris-HCl buffer (1 M, pH 8.0)
-
Detergent compatible with cell lysis (e.g., SDS, Triton X-100)
-
Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate)
-
Streptavidin affinity resin
-
Mass spectrometry-grade trypsin
Procedure:
-
Cell Lysis and Protein Extraction:
-
Lyse cells in a buffer containing 50 mM Tris-HCl, pH 8.0, and a suitable detergent.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Protein Reduction (Optional, for total cysteine profiling):
-
If profiling all cysteines, reduce the lysate with 10 mM DTT at 37°C for 30 minutes. For profiling reactive cysteines in their native redox state, omit this step.
-
-
Labeling with this compound-Alkyne Probe:
-
Add the this compound-alkyne probe to the lysate to a final concentration of 100 µM.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Click Chemistry Reaction:
-
To the labeled lysate, add biotin-azide, copper sulfate, TBTA ligand, and freshly prepared sodium ascorbate to initiate the click reaction.
-
Incubate for 1 hour at room temperature to attach the biotin tag to the modified cysteine residues.
-
-
Enrichment of Biotinylated Proteins:
-
Incubate the reaction mixture with streptavidin affinity resin for 1-2 hours to capture the biotinylated proteins.
-
Wash the resin extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the streptavidin beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Add trypsin and incubate overnight at 37°C to digest the enriched proteins.
-
-
Mass Spectrometry Analysis:
-
Collect the supernatant containing the tryptic peptides.
-
Analyze the peptides by LC-MS/MS to identify the modified cysteine residues.
-
Mandatory Visualization
Caption: General workflow for in-solution protein alkylation with this compound.
Caption: this compound as a probe in the MAPK signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Alkylation with Iodoacetone
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete alkylation of cysteine residues with iodoacetone.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete cysteine alkylation with this compound?
Incomplete alkylation is a common issue in proteomics workflows that can compromise protein identification and quantification. [1]Several factors can contribute to this problem:
-
Suboptimal pH: The alkylation of cysteine residues is highly pH-dependent. The thiol group (-SH) of cysteine needs to be in its nucleophilic thiolate form (-S⁻) to react efficiently with this compound. This is favored at a pH above the pKa of the cysteine thiol group (approximately 8.3). [2]* Insufficient Reagent Concentration: The concentration of this compound should be in sufficient excess to drive the reaction to completion. However, excessively high concentrations can lead to off-target modifications. [3]* Inadequate Reaction Time and Temperature: The alkylation reaction requires sufficient time to proceed to completion. While elevated temperatures can increase the reaction rate, they can also promote side reactions and reagent degradation. [1][2]* Presence of Interfering Substances: Components in the sample buffer, such as primary amines (e.g., Tris buffer) or other nucleophiles, can compete with cysteine residues for reaction with this compound.
-
Incomplete Reduction of Disulfide Bonds: For alkylation to occur, cysteine residues must be in their reduced form. Incomplete reduction of disulfide bonds by reagents like DTT or TCEP will result in cysteines being unavailable for alkylation. [4]* Reagent Instability: Iodoacetamide and this compound solutions can be unstable and should be prepared fresh and protected from light to prevent degradation. [5][6] Q2: How can I detect and confirm incomplete alkylation?
Mass spectrometry (MS) is the primary tool for identifying and quantifying alkylation efficiency. By analyzing the peptide mass spectra, you can identify peptides containing unmodified cysteine residues. A common approach is to perform a database search with carbamidomethylation (the modification by iodoacetamide) set as a variable modification on cysteine residues. This allows for the identification of both alkylated and unalkylated cysteine-containing peptides. [7]The relative abundance of these species can be used to estimate the percentage of alkylation completion.
Q3: What are "off-target" or side reactions of this compound, and how can I minimize them?
This compound and related reagents are reactive and can modify other amino acid residues besides cysteine. These "off-target" reactions can complicate data analysis. Common side reactions include the alkylation of:
-
Methionine: The sulfur atom in the methionine side chain can be alkylated. [8][9]* Histidine, Lysine, Aspartic Acid, and Glutamic Acid: The nucleophilic side chains of these amino acids can also react. [1]* Peptide N-terminus: The free amino group at the N-terminus of a peptide is also a potential site for alkylation. [1] To minimize these side reactions, it is crucial to optimize reaction conditions. This includes using the lowest effective concentration of this compound, maintaining an appropriate pH, and keeping reaction times and temperatures to a minimum. [1]
Troubleshooting Guide
If you are experiencing incomplete alkylation, follow these steps to troubleshoot the issue:
Step 1: Verify the Reduction Step
Ensure that the reduction of disulfide bonds is complete before proceeding to alkylation.
-
Reagent Quality: Use high-quality reducing agents like DTT or TCEP.
-
Concentration and Incubation: Ensure you are using a sufficient concentration of the reducing agent and incubating for the recommended time and temperature. A common starting point is 5 mM DTT for 25-45 minutes at 56°C. [10] Step 2: Optimize Alkylation Conditions
Fine-tuning the alkylation reaction parameters is critical for success.
-
pH: Maintain the pH of the reaction buffer between 8.0 and 8.5 to ensure the cysteine thiol groups are deprotonated and reactive. [2]* This compound Concentration: A common starting point is a final concentration of 10-20 mM this compound. [1][10]You may need to titrate the concentration to find the optimal balance between complete alkylation and minimal side reactions for your specific sample.
-
Reaction Time and Temperature: A typical incubation is 15-30 minutes at room temperature in the dark. [10]Extending the time may not significantly improve cysteine alkylation but can increase off-target modifications. [1]* Reagent Preparation: Always prepare this compound solutions fresh and keep them protected from light to prevent degradation. [5][6] Step 3: Evaluate and Modify Your Buffer Composition
The components of your reaction buffer can significantly impact alkylation efficiency.
-
Avoid Primary Amines: Buffers containing primary amines, such as Tris, can react with this compound. Consider using alternative buffers like HEPES or ammonium bicarbonate. [1]* Quenching: After the desired reaction time, quench any remaining this compound by adding a reducing agent like DTT to a final concentration of 5 mM. [1]This prevents further, potentially non-specific, reactions.
Data Presentation
The following tables summarize key parameters for optimizing your alkylation protocol.
Table 1: Effect of Iodoacetamide Concentration on Alkylation Efficiency
| Iodoacetamide Concentration (mM) | Number of Peptides with Alkylated Cysteine (± SD) | Number of Peptides with Unalkylated Cysteine (± SD) |
| 1 | 217 ± 10 | - |
| 14 | 446 ± 13 | 144 ± 11 |
Data adapted from a study on yeast whole-cell lysate peptides reduced with 5 mM DTT.[1]
Table 2: Effect of Temperature on Alkylation
| Temperature | Number of Identified Proteins (± SD) | Number of Identified Peptides (± SD) |
| Room Temperature | 1631 ± 33 | 7982 ± 183 |
| 40°C | 1655 ± 9 | 8132 ± 72 |
| 70°C | - | - |
| 85°C | 1157 ± 32 | 6178 ± 315 |
Data adapted from a study on yeast whole-cell lysate peptides.[1]
Experimental Protocols
In-Solution Protein Reduction and Alkylation
This protocol is a general guideline for the reduction and alkylation of proteins in solution prior to mass spectrometry analysis.
-
Protein Solubilization: Dissolve your protein sample in a buffer containing 8 M urea and 100 mM Tris pH 8.5. [10]2. Reduction: Add a reducing agent to the protein solution. For example, add TCEP to a final concentration of 5 mM and incubate at room temperature for 20 minutes. [10]3. Alkylation: Add freshly prepared iodoacetamide to a final concentration of 10 mM. Incubate at room temperature for 15 minutes in the dark. [10]4. Quenching (Optional but Recommended): Stop the alkylation reaction by adding DTT to a final concentration of 5 mM.
-
Sample Cleanup: Proceed with your standard sample preparation workflow, such as buffer exchange or protein precipitation, to remove excess reagents before enzymatic digestion.
In-Gel Protein Reduction and Alkylation
This protocol is suitable for proteins that have been separated by gel electrophoresis.
-
Excision and Destaining: Excise the protein band(s) of interest from the gel. Destain the gel pieces with a solution of 30% acetonitrile and 0.07 M ammonium bicarbonate. [8]2. Reduction: Reduce the proteins by incubating the gel pieces in a solution of 20 mM DTT in 0.1 M ammonium bicarbonate at 56°C for 45 minutes. [8]3. Alkylation: Remove the DTT solution and add 55 mM iodoacetamide in 0.1 M ammonium bicarbonate. Incubate for 30 minutes at room temperature in the dark. [8]4. Washing: Wash the gel pieces with 0.1 M ammonium bicarbonate, followed by dehydration with acetonitrile. [8]5. Digestion: Proceed with in-gel tryptic digestion.
Visualizations
Caption: A typical experimental workflow for protein reduction and alkylation.
Caption: A logical workflow for troubleshooting incomplete alkylation.
References
- 1. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 3019-04-3 | Benchchem [benchchem.com]
- 6. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoaceta... [protocols.io]
- 7. Proteomics alkylation woes - Chromatography Forum [chromforum.org]
- 8. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
Identifying and minimizing iodoacetone side reactions
Welcome to the Technical Support Center for Iodoacetone Alkylation. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals identify and minimize side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose and reaction mechanism of this compound in protein research?
This compound is an alkylating agent used in proteomics to covalently modify the sulfhydryl groups of cysteine residues. This process, known as alkylation or capping, is essential after the reduction of disulfide bonds. It prevents the reformed disulfide bonds, ensuring proteins remain in their reduced state for effective enzymatic digestion and subsequent analysis by mass spectrometry.[1][2] The reaction proceeds via an SN2 mechanism, where the nucleophilic sulfur of the cysteine side chain attacks the α-carbon of this compound, displacing the iodine atom.[2][3]
Q2: What are the most common side reactions associated with this compound and similar iodine-containing alkylating agents?
While this compound is highly reactive towards cysteine, it can also react with other nucleophilic amino acid residues, leading to off-target modifications. These side reactions can complicate data analysis. The most commonly observed side reactions occur at:
-
Methionine: Alkylation of the methionine side chain is a major side reaction with iodine-containing reagents.[1][4]
-
Histidine: The imidazole ring of histidine can be alkylated.[5]
-
Lysine: The primary amine of the lysine side chain can be modified.[5]
-
Peptide N-terminus: The free amino group at the N-terminus of a peptide is also susceptible to alkylation.[5]
-
Other residues such as aspartic acid, glutamic acid, tyrosine, serine, and threonine have also been reported to undergo alkylation, though often to a lesser extent.[1][5]
Q3: Why is the alkylation of methionine considered a significant problem?
The alkylation of methionine residues by iodine-containing reagents like this compound or iodoacetamide is particularly problematic in mass spectrometry-based proteomics.[1] This modification can lead to a prominent neutral loss during fragmentation (MS/MS), which significantly complicates peptide identification and can result in a more than 9-fold decrease in the identification rates of methionine-containing peptides.[1][4]
Q4: How do reaction conditions like pH and light affect the alkylation process?
Controlling reaction conditions is critical for maximizing the desired reaction with cysteine while minimizing side reactions.
-
pH: The pH of the buffer affects the nucleophilicity of amino acid side chains. For instance, at a higher pH (e.g., 9.0), the reaction with the sulfhydryl group of cysteine is favorable.[6] However, a higher pH can also increase the reactivity of other residues like tyrosine.[6] The reaction with methionine is reported to be relatively independent of pH in the 4 to 8 range.[7]
-
Light: Alkylation reactions with iodo-compounds should always be performed in the dark.[1][8] Exposure to light can cause photodegradation of the reagent and potentially lead to the formation of unwanted reactive species.[3]
Q5: What is "quenching" and why is it important?
Quenching is the process of stopping the alkylation reaction after a specific time. This is crucial to prevent the excessive alkylation of the target protein and, more importantly, to avoid the alkylation of the digestive enzyme (e.g., trypsin) that is added in the next step. Excessive alkylating reagent can inactivate the enzyme, leading to poor digestion efficiency.[9] The reaction is typically quenched by adding a thiol-containing reagent, such as Dithiothreitol (DTT) or cysteine, to consume any remaining this compound.[5][9]
Troubleshooting Guide
Problem: I'm observing incomplete alkylation of cysteine residues in my sample.
-
Possible Cause 1: Reagent Inactivity. The reducing agent (e.g., DTT) and the this compound solution may have degraded. DTT solutions have a short half-life and should be prepared fresh.[10]
-
Solution 1: Always prepare fresh solutions of your reducing and alkylating agents immediately before use.
-
Possible Cause 2: Suboptimal Reaction Conditions. The concentration of the alkylating agent, reaction time, or temperature may be insufficient.
-
Solution 2: Ensure you are using an adequate concentration of this compound (a common starting point is 55 mM).[8] The reaction should proceed for at least 30-45 minutes at room temperature to ensure completion.[5][8] Increasing the concentration of iodoacetamide has been shown to increase the identification of peptides with alkylated cysteine.[5]
Problem: My mass spectrometry data shows numerous unexpected mass shifts.
-
Possible Cause: Off-Target Alkylation. The unexpected masses are likely due to the side reactions of this compound with residues other than cysteine, such as methionine, histidine, or lysine.[1][5]
-
Solution:
-
Optimize Reaction Time: Avoid unnecessarily long incubation times with this compound. Stick to the protocol's recommended duration (e.g., 30-45 minutes).[8]
-
Quench Effectively: Ensure the reaction is properly quenched to stop any further non-specific reactions.[9]
-
Consider Alternatives: If side reactions are a persistent issue, especially with methionine-containing peptides, consider using a non-iodine-containing alkylating agent like acrylamide, which has been shown to produce fewer off-target effects on methionine.[1][4]
-
Problem: The identification rate for my methionine-containing peptides is very low.
-
Possible Cause: Methionine Alkylation and Neutral Loss. As detailed in the FAQs, iodine-containing reagents like this compound readily alkylate methionine. This modification is known to cause a neutral loss in the mass spectrometer, which hinders the database search algorithms from correctly identifying the peptide.[1][4]
-
Solution: For studies where methionine-containing peptides are critical, the best solution is to switch to an alternative alkylating reagent. Acrylamide has been demonstrated to be a superior choice in this context, resulting in significantly higher identification rates for these peptides.[1]
Problem: My protein digestion with trypsin is inefficient after the alkylation step.
-
Possible Cause: Trypsin Inactivation. If the alkylation reaction is not properly quenched, the excess this compound will alkylate and inactivate the trypsin added for protein digestion.[9]
-
Solution: Always include a quenching step after alkylation and before adding trypsin. Add a sufficient amount of a reducing agent like DTT or a solution of free cysteine to neutralize all excess this compound.[5][9]
Experimental Protocols & Data
Protocol: Standard In-Solution Protein Reduction and Alkylation
This protocol is a general guideline and may require optimization for specific protein samples.
-
Reduction: To your protein solution (in a suitable buffer like 25 mM ammonium bicarbonate, pH 8), add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate for 1 hour at 56°C.[8]
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Add iodoacetamide* to a final concentration of 55 mM. Incubate for 45 minutes at room temperature in complete darkness.[8]
-
Quenching: Quench the reaction by adding DTT to a final concentration of 10-20 mM and incubating for 15 minutes in the dark at room temperature.[5]
-
Digestion: The sample is now ready for enzymatic digestion (e.g., with trypsin).
*Note: Iodoacetamide (IAA) is frequently used and cited in proteomics literature. Its reactivity is analogous to this compound, and this protocol is directly applicable.
Data Summary: Off-Target Reactivity of Alkylating Agents
The choice of alkylating reagent can significantly impact the level of unspecific side reactions. The following table summarizes findings from a systematic evaluation of different reagents.[1][4]
| Amino Acid Target | Iodoacetamide (IAA) | Chloroacetamide (CAA) | Acrylamide (AA) |
| Cysteine (Desired) | High | High | High |
| Methionine (Side Reaction) | High | Low | Very Low |
| Histidine (Side Reaction) | Moderate | Low | Low |
| Lysine (Side Reaction) | Low | Low | Low |
| N-Terminus (Side Reaction) | Moderate | Low | Low |
This table provides a qualitative summary based on reported quantitative proteomics data, highlighting that iodine-containing reagents like IAA show a significantly higher propensity for side reactions, especially with methionine.[1][4]
Visualizations
Caption: Standard bottom-up proteomics workflow.
Caption: Desired vs. side reaction pathways for this compound.
Caption: Troubleshooting logic for alkylation-related issues.
References
- 1. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. This compound | 3019-04-3 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. THE REACTIONS OF IODINE AND IODOACETAMIDE WITH NATIVE EGG ALBUMIN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Procedure for Reduction and Alkylation | Proteomics Facility - Carver College of Medicine | The University of Iowa [proteomics.medicine.uiowa.edu]
- 9. The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoaceta... [protocols.io]
Technical Support Center: Removing Excess Iodoacetone from Protein Samples
Welcome to our technical support center. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on effectively removing unreacted iodoacetone from protein samples. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this critical step of protein modification workflows.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound from my protein sample?
Excess this compound can interfere with downstream applications.[1] Residual this compound can non-specifically modify other amino acid residues besides cysteine, such as methionine, leading to "off-target" effects and compromising the integrity of your protein.[1] This can impact subsequent analyses like mass spectrometry by altering peptide masses and potentially hindering protein identification.[1] Furthermore, unreacted this compound can interfere with assays that rely on specific functional groups or protein structures.
Q2: What are the primary methods for removing excess this compound?
There are several effective methods to separate proteins from small molecules like this compound. The most common techniques include:
-
Quenching: Adding a small molecule with a thiol group to react with and consume the excess this compound.
-
Gel Filtration Chromatography (Size Exclusion Chromatography): Separating molecules based on size, where larger protein molecules elute before the smaller this compound molecules.[2][3][4][5][6]
-
Dialysis: Using a semi-permeable membrane that allows small molecules like this compound to diffuse out of the protein sample into a larger volume of buffer.[5][7][8]
-
Protein Precipitation: Causing the protein to precipitate out of solution, leaving the soluble this compound behind in the supernatant.[9][10][11][12]
Q3: How do I choose the best method for my experiment?
The choice of method depends on several factors, including your protein's stability, the required purity, sample volume, and downstream application.
-
For quick inactivation: Quenching is a rapid method to stop the alkylation reaction.
-
For gentle removal and buffer exchange: Gel filtration and dialysis are mild methods that preserve protein nativity.[6] Dialysis is suitable for larger sample volumes but is more time-consuming than gel filtration.[3]
-
For concentrating the sample while removing contaminants: Protein precipitation is a good option, but it may lead to protein denaturation and loss.[9]
Troubleshooting Guides
Method 1: Quenching
Issue: Unsure which quenching agent to use.
Solution: Dithiothreitol (DTT) or 2-mercaptoethanol are commonly used to quench the alkylation reaction.[13] Cysteine can also be an effective quenching agent and has been shown to preserve trypsin activity well for subsequent proteomics workflows.[13][14]
Issue: Potential for the quenching agent to interfere with downstream steps.
Solution: After quenching, it is often still necessary to remove both the quenched this compound and the excess quenching agent using one of the other removal methods like gel filtration or dialysis.
Method 2: Gel Filtration Chromatography
Issue: Poor separation of protein from this compound.
Solution:
-
Select the correct resin: Choose a gel filtration resin with a molecular weight cutoff (MWCO) that is significantly lower than the molecular weight of your protein but allows for the inclusion of small molecules like this compound. For most proteins, a resin with a MWCO of 5-10 kDa is appropriate.[4]
-
Optimize sample volume: For optimal resolution, the sample volume should be between 1-5% of the total column volume.[15]
-
Control the flow rate: A lower flow rate generally results in better resolution.[2][15]
Issue: Protein sample is too dilute after gel filtration.
Solution: Gel filtration will dilute the sample. If a higher concentration is required, consider concentrating the sample after elution using methods like centrifugal ultrafiltration. Alternatively, protein precipitation can be used for simultaneous removal and concentration.[9]
Method 3: Dialysis
Issue: Inefficient removal of this compound.
Solution:
-
Use a large volume of dialysis buffer: The efficiency of dialysis depends on the concentration gradient. Use a buffer volume that is at least 100 times the sample volume.
-
Perform multiple buffer changes: Change the dialysis buffer several times (e.g., after 2-4 hours, and then overnight) to maintain a steep concentration gradient and ensure complete removal of this compound.
-
Ensure proper membrane MWCO: Use a dialysis membrane with a MWCO that is appropriate for retaining your protein while allowing this compound to pass through freely (e.g., 3.5-10 kDa).
Issue: Protein loss during dialysis.
Solution:
-
Check for membrane integrity: Ensure the dialysis tubing is not punctured. Some crude protein extracts may contain cellulases that can degrade cellulose-based dialysis membranes.[16]
-
Avoid protein precipitation: Ensure the dialysis buffer is compatible with your protein's solubility.
Method 4: Protein Precipitation (Acetone or TCA/Acetone)
Issue: Low protein recovery after precipitation.
Solution:
-
Ensure complete precipitation: For acetone precipitation, use at least 4 volumes of ice-cold acetone and incubate at -20°C for a sufficient time (e.g., 1 hour to overnight).[9][10][17] For TCA/acetone, precipitation is often faster.[18][19]
-
Careful pellet handling: After centrifugation, carefully decant the supernatant without disturbing the protein pellet. A white smear on the side of the tube is often the precipitated protein.[10]
-
Avoid over-drying the pellet: Over-drying can make the protein pellet very difficult to resuspend.[9] Air-dry the pellet just until the acetone smell is gone.[20]
Issue: Precipitated protein pellet is difficult to redissolve.
Solution:
-
Use appropriate resuspension buffers: Buffers containing strong chaotropic agents like urea or guanidine hydrochloride, or detergents like SDS, can aid in resolubilizing precipitated proteins.[20]
-
Mechanical assistance: Gentle vortexing or sonication can help to break up the pellet and facilitate solubilization.[20]
Quantitative Data Summary
The efficiency of each method can be evaluated based on protein recovery and the extent of this compound removal. While specific quantitative data for this compound removal is not abundant in the literature, data for similar processes like desalting and protein precipitation provide valuable insights.
| Method | Typical Protein Recovery | Efficiency of Small Molecule Removal | Key Advantages | Key Disadvantages |
| Quenching | >95% | N/A (inactivates, does not remove) | Fast and simple | Does not remove the alkylating agent |
| Gel Filtration | >90% | High (>99% for small molecules) | Gentle, preserves protein activity, can be used for buffer exchange | Dilutes the sample, lower capacity |
| Dialysis | >90% | High (>99% for small molecules) | Gentle, suitable for large volumes, preserves protein activity | Time-consuming, potential for protein loss |
| Acetone Precipitation | 60-90%[11] | High | Concentrates the protein sample, removes interfering substances | Can denature proteins, pellet can be difficult to resolubilize[9] |
| TCA/Acetone Precipitation | Variable | High | Efficient precipitation, can improve protein spot resolution in 2D-PAGE | Harsher than acetone alone, can cause protein denaturation and modification[12] |
Experimental Protocols
Protocol 1: Quenching of Excess this compound
-
After the alkylation reaction with this compound is complete, add a thiol-containing reagent such as DTT to a final concentration of 5-10 mM.
-
Incubate for 15-30 minutes at room temperature.
-
Proceed to a subsequent cleanup step like gel filtration or dialysis to remove the quenched this compound and excess DTT.
Protocol 2: Gel Filtration using a Spin Column
-
Select a desalting spin column with a MWCO appropriate for your protein size.
-
Equilibrate the column by centrifuging with the desired final buffer according to the manufacturer's instructions.
-
Apply the protein sample containing excess this compound to the column.
-
Centrifuge the column to elute the protein, which will now be in the new buffer and separated from the this compound.
Protocol 3: Dialysis
-
Transfer the protein sample into dialysis tubing with an appropriate MWCO.
-
Place the sealed tubing in a beaker containing a large volume (at least 100x the sample volume) of the desired buffer.
-
Stir the buffer gently at 4°C.
-
Change the buffer at least three times over a period of 4-24 hours.
Protocol 4: Acetone Precipitation
-
Chill the required volume of acetone to -20°C.
-
Add four volumes of the cold acetone to your protein sample.[9][17]
-
Vortex briefly and incubate at -20°C for at least 1 hour.[9]
-
Centrifuge at >13,000 x g for 10 minutes to pellet the protein.[9]
-
Carefully decant the supernatant containing the this compound.
-
Air-dry the pellet for a short period to remove residual acetone. Do not over-dry.[9]
-
Resuspend the protein pellet in a suitable buffer.
Visualizations
Caption: Workflow for removing excess this compound from a protein sample.
Caption: Troubleshooting flowchart for this compound removal methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Gel-Filtration Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. harvardapparatus.com [harvardapparatus.com]
- 5. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 6. conductscience.com [conductscience.com]
- 7. Dialysis and concentration of protein solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. A comparison of methods for sample clean-up prior to quantification of metal-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Precipitation Procedures [sigmaaldrich.com]
- 13. The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Gel-Filtration Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. heraldopenaccess.us [heraldopenaccess.us]
- 17. How do I perform an Acetone Precipitation for concentrating and desalting protein samples? [qiagen.com]
- 18. Simple TCA/acetone protein extraction protocol for proteomics studies. [protocols.io]
- 19. agrisera.com [agrisera.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Protein Alkylation with Iodoacetone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the molar ratio of iodoacetone to protein for alkylation of cysteine residues.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound in protein experiments?
A1: this compound is an alkylating agent used to covalently modify specific amino acid residues in proteins, primarily the thiol (-SH) groups of cysteine residues. This process, known as alkylation, forms stable thioether bonds. The main goals of this modification are to prevent the formation of disulfide bonds, which is crucial for maintaining the reduced state of proteins during experiments like mass spectrometry-based proteomics, and to introduce labels or probes onto the protein.[1]
Q2: Which amino acid residues does this compound react with?
A2: The primary target for this compound is the deprotonated thiol group (thiolate) of cysteine residues due to its high nucleophilicity.[1][2][3] However, at higher concentrations or suboptimal pH, this compound can exhibit off-target reactivity and modify other residues, including methionine, lysine, and histidine.[4][5][6] Iodine-containing reagents like this compound are particularly known to cause side reactions with methionine.[5][7]
Q3: What is a good starting molar ratio of this compound to protein?
A3: A recommended starting point for optimizing your experiment is to test molar coupling ratios in the range of 10:1 to 40:1 (this compound:protein).[8] For many standard proteins, a 20:1 ratio is often effective.[8] However, the optimal ratio is highly dependent on the specific protein's molecular weight, the number of accessible cysteine residues, and the protein concentration.[8][9] It is always best to establish optimal conditions by testing a range of molar ratios.[8]
Q4: How does pH affect the alkylation reaction with this compound?
A4: The alkylation reaction is highly pH-dependent. Iodoacetamide and iodoacetic acid, which are similar to this compound, react with deprotonated cysteine residues (thiolates).[2] Since the typical pKa of a cysteine thiol group is around 8, the reaction is more efficient at a slightly alkaline pH (typically pH 8) where a larger fraction of cysteine residues are in the reactive thiolate form.[2][10] However, increasing the pH can also increase the reactivity of other nucleophilic residues like lysine, potentially leading to more off-target modifications.[11] Therefore, careful control of pH is critical for reaction specificity.
Q5: How should I prepare and store my this compound stock solution?
A5: this compound is a colorless to yellow liquid.[12] It is advisable to prepare fresh stock solutions for each experiment, as the stability of the reagent in solution can be a concern. If storage is necessary, prepare single-use aliquots and store them protected from light at -20°C to minimize degradation. For the reaction itself, this compound can be dissolved in a compatible organic solvent like dimethylformamide (DMF) before being added to the aqueous protein solution.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution | Citation |
| Incomplete Alkylation / Low Labeling Efficiency | Insufficient Molar Ratio: The amount of this compound is too low to modify all accessible cysteine residues. | Increase the molar ratio of this compound to protein. Test a range, for example, from 10:1 up to 40:1 or higher. | [8][13] |
| Suboptimal pH: The reaction pH is too low, resulting in protonated (less reactive) cysteine thiol groups. | Increase the reaction pH to a slightly alkaline range (e.g., pH 7.5-8.5) to favor the formation of the more reactive thiolate anion. | [2] | |
| Short Reaction Time: The reaction was not allowed to proceed to completion. | Increase the reaction time. A typical duration is 30 minutes to 2 hours at room temperature in the dark. | [8][14] | |
| Presence of Reducing Agents: Reagents like DTT or BME in the buffer can compete with the protein's cysteines for reaction with this compound. | Remove excess reducing agents via dialysis or a desalting column before adding this compound. | [13] | |
| Protein Precipitation or Aggregation | High Reagent Concentration: A high concentration of this compound or the organic solvent used to dissolve it (e.g., DMF) can denature the protein. | Try to keep the final concentration of organic solvent low (e.g., <5% DMF). Test lower molar ratios of this compound. | [8] |
| Suboptimal Buffer Conditions: The pH of the buffer may be too close to the protein's isoelectric point (pI), where solubility is minimal. | Adjust the buffer pH to be at least one unit away from the protein's pI. | [15][16] | |
| Over-labeling: Excessive modification can alter the protein's net charge and pI, leading to reduced solubility. | Reduce the molar ratio of this compound to protein. Perform a titration to find the optimal degree of labeling. | [13][17] | |
| Non-specific (Off-Target) Modification | Excessively High Molar Ratio: A large excess of this compound increases the likelihood of reactions with less nucleophilic residues like methionine, lysine, or histidine. | Decrease the molar excess of this compound. Use the lowest ratio that still provides complete cysteine alkylation. | [4][5] |
| High pH: Alkaline conditions that favor cysteine thiolate formation can also deprotonate other residues (e.g., lysine amino groups), making them more reactive. | Perform the reaction at a lower pH (e.g., pH 7.0-7.5) as a compromise between cysteine reactivity and specificity. | [18] | |
| Prolonged Reaction Time: Allowing the reaction to run for too long can promote slow, non-specific side reactions. | Reduce the reaction time. Optimize for the shortest time that achieves complete cysteine alkylation. | [4] | |
| Variable Results Between Experiments | Inconsistent Reagent Preparation: this compound solution may have degraded between uses. | Always prepare fresh this compound stock solutions for each experiment. | [19] |
| Inaccurate Concentration Measurements: Errors in determining the initial protein or this compound concentration will lead to incorrect molar ratios. | Accurately determine the protein concentration using a reliable method (e.g., A280 with the correct extinction coefficient or a BCA assay). | [20][21] |
Experimental Protocols & Data
Calculation of Molar Ratio
To achieve a target molar ratio, you must first determine the molar concentrations of your protein and this compound stock solution.
-
Calculate Protein Molar Concentration:
-
Molar Conc. (mol/L) = [Protein Conc. (g/L)] / [Protein Molecular Weight (g/mol or Da)]
-
-
Calculate Volume of this compound Stock Needed:
-
Volume (L) = [Target Molar Ratio * Moles of Protein] / [this compound Stock Conc. (mol/L)]
-
Example: To label 1 mL of a 1 mg/mL protein solution (MW = 50 kDa) at a 20:1 molar ratio using a 10 mM this compound stock.
-
Protein Conc. = 1 g/L
-
Protein MW = 50,000 g/mol
-
Protein Molar Conc. = (1 g/L) / (50,000 g/mol ) = 2 x 10⁻⁵ M = 20 µM
-
Moles of Protein = 20 µmol/L * 0.001 L = 2 x 10⁻⁸ mol
-
Volume of this compound = [20 * (2 x 10⁻⁸ mol)] / (0.01 mol/L) = 4 x 10⁻⁵ L = 40 µL
Standard Alkylation Protocol
This protocol provides a general workflow for the alkylation of protein cysteine residues.
-
Protein Preparation: Ensure the protein sample is in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0). If the protein has disulfide bonds that need to be alkylated, first reduce them by adding a reducing agent like DTT (e.g., to a final concentration of 10 mM) and incubating for 1 hour at 37°C.
-
Removal of Reducing Agent (Optional but Recommended): If a reducing agent was used, remove it using a desalting column or dialysis to prevent it from reacting with the this compound.
-
This compound Addition: Prepare a fresh stock solution of this compound (e.g., 100 mM in DMF). Add the calculated volume of the this compound stock solution to the protein solution to achieve the desired molar ratio (e.g., 20:1).
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature (18-25°C) in the dark (iodo-compounds can be light-sensitive).[8]
-
Quenching: Stop the reaction by adding a quenching reagent containing a thiol group, such as DTT or 2-mercaptoethanol, to a final concentration that is in excess of the initial this compound concentration (e.g., 5-fold excess). This will consume any unreacted this compound.[22]
-
Downstream Processing: The alkylated protein is now ready for downstream applications. Excess reagent and byproducts can be removed by dialysis, desalting, or buffer exchange if necessary.
Summary of Reaction Parameters
| Parameter | Typical Range | Key Considerations | Citation |
| Molar Ratio (this compound:Protein) | 10:1 to 40:1 | Start with 20:1 and optimize based on protein MW and cysteine content. | [8] |
| pH | 7.5 - 8.5 | Higher pH increases reaction rate but may decrease specificity. | [2][11] |
| Temperature | 18 - 25 °C (Room Temp) | Higher temperatures can speed up the reaction but may risk protein denaturation. | [8][14] |
| Reaction Time | 30 - 120 minutes | Should be optimized to ensure complete reaction without promoting side reactions. | [8][14] |
| Quenching Reagent | DTT, 2-Mercaptoethanol | Must be added in excess to effectively stop the reaction. | [22] |
Visualizations
Experimental Workflow for Protein Alkylation
References
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Labelling of proteins by use of iodination and detection by ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 7. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 9. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of pH on protein-protein interactions and implications for protein phase behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biochemistry- Effect of pH on Protein Solubility – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Determination of protein concentration for protein-protein conjugates using ultraviolet absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 21. promega.com [promega.com]
- 22. The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing protein precipitation during iodoacetone labeling
This guide provides troubleshooting advice and answers to frequently asked questions regarding protein precipitation during iodoacetone labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in protein experiments?
This compound is a sulfhydryl-reactive alkylating reagent. Its primary function is to covalently modify the thiol groups (-SH) of cysteine residues, forming a stable thioether bond. This process, known as alkylation or carbamidomethylation, is critical for preventing the re-formation of disulfide bonds after they have been reduced, ensuring the protein remains in a linearized state for downstream applications like mass spectrometry or gel electrophoresis.[1][2]
Q2: Why is maintaining protein solubility during this compound labeling so critical?
Q3: At what pH should this compound alkylation be performed?
The optimal pH for the modification of thiols with iodoacetamide (a closely related compound to this compound) is between 8.0 and 8.5.[4] To ensure the specific alkylation of cysteine residues, a slightly alkaline pH of 7.5 to 9.0 is recommended.[2][5][6] At this pH, the thiol group is sufficiently deprotonated to react efficiently with the reagent. Reactions at incorrect pH levels can lead to off-target modifications of other amino acid residues like lysine or histidine.[5]
Troubleshooting Guide: Protein Precipitation
Issue: My protein sample precipitated after adding this compound. What are the common causes and how can I fix it?
Protein precipitation during alkylation is a common issue with several potential causes. Below are the most frequent reasons and their corresponding solutions.
| Potential Cause | Explanation | Recommended Solution(s) |
| High Protein Concentration | Concentrated protein solutions are inherently more prone to aggregation, a tendency that can be exacerbated by the chemical modifications occurring during labeling.[3][7] | • Dilute the protein sample before the reduction step. A concentration of >1.5 mg/mL is often a good starting point, but further dilution may be necessary.[7][8]• If a high final concentration is required, consider concentrating the sample after the labeling and quenching steps are complete. |
| Increased Hydrophobicity | The alkylation process itself can alter the surface properties of the protein, increasing its hydrophobicity and promoting aggregation.[7][9] This is especially true if multiple cysteine residues are modified. | • Minimize the concentration of this compound to a level sufficient for complete alkylation without excessive off-target effects. A 10-fold molar excess over the reducing agent is a common guideline.[5]• Add solubility-enhancing additives to the buffer, such as non-denaturing detergents (e.g., Tween 20, CHAPS) or non-detergent sulfobetaines.[3] |
| Suboptimal Buffer Conditions | The pH and ionic strength of the buffer are critical for protein stability. Proteins are least soluble at their isoelectric point (pI).[3] | • Ensure the reaction buffer pH is slightly alkaline (pH 7.5-9.0) to facilitate the reaction and maintain protein charge.[2][4][5]• If the protein's pI is known, adjust the buffer pH to be at least one unit away from the pI.[3]• Optimize the salt concentration; sometimes increasing ionic strength can improve solubility. |
| Reaction with DTT | If dithiothreitol (DTT) is used as the reducing agent, it can react with this compound, leading to the formation of a precipitate.[7] | • Switch from DTT to Tris(2-carboxyethyl)phosphine (TCEP) as the reducing agent. TCEP is a more stable and effective reducing agent that does not react with alkylating reagents in the same manner.[4][7] |
| Protein Denaturation | The heating step often used to facilitate protein reduction can cause irreversible denaturation and aggregation, especially for proteins not originating from thermophilic organisms.[7] | • Perform the reduction step at a lower temperature for a longer duration (e.g., room temperature for 1 hour or 37°C for 30-60 minutes) instead of high heat (e.g., 56°C or higher).[10]• Include chaotropic agents like 6 M Guanidine-HCl or 8 M urea in the lysis/reaction buffer to keep denatured proteins in solution.[7][8][10] Note that urea must be freshly prepared to avoid carbamylation. |
| Reagent Quality and Preparation | This compound and iodoacetamide are light-sensitive and unstable in solution. Using degraded reagents can lead to inefficient reactions and side products.[2][5][11] | • Always prepare this compound solutions immediately before use.[2][5]• Protect the this compound solution and the reaction mixture from light.[2][5][10]• Discard any unused reconstituted reagent.[5] |
Experimental Protocols
Standard Protocol for Reduction and Alkylation to Prevent Precipitation
This protocol incorporates best practices to maintain protein solubility.
-
Protein Solubilization:
-
Solubilize the protein sample in a buffer containing a chaotropic agent. A common choice is 6 M Guanidine-HCl or 8 M Urea in 100 mM Tris-HCl or 100 mM Ammonium Bicarbonate, pH 8.3.[8][10]
-
Ensure the protein concentration is optimized, starting with a dilution if precipitation has been an issue previously.[7]
-
-
Reduction:
-
Add the reducing agent. TCEP is recommended to avoid reactions with this compound. Add TCEP to a final concentration of 5-10 mM.
-
Incubate at 37°C for 1 hour or at room temperature for 1 hour. Avoid high temperatures unless necessary for your specific protein.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Prepare a fresh stock solution of this compound (e.g., 500 mM in water or buffer).[10] Protect this solution from light.[5]
-
Add the this compound solution to the protein sample to a final concentration of 15-20 mM. This represents a ~2-4 fold excess over the reducing agent.
-
Incubate for 30 minutes at room temperature in complete darkness.[10]
-
-
Quenching (Optional but Recommended):
-
Downstream Processing:
-
The sample is now ready for buffer exchange, dialysis, or proteolytic digestion. If urea was used, the sample must be diluted at least 5-fold to reduce the urea concentration to below 2 M before adding enzymes like trypsin.[10]
-
Visualization of Experimental Workflow
The following diagram illustrates the key decision points and steps in an optimized this compound labeling workflow designed to prevent protein precipitation.
Caption: Optimized workflow for protein reduction and alkylation.
References
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. atto-tec.com [atto-tec.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. peakproteins.com [peakproteins.com]
- 9. researchgate.net [researchgate.net]
- 10. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 11. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoaceta... [protocols.io]
- 12. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Stability of iodoacetone in different buffer conditions
This technical support center provides guidance on the stability of iodoacetone in various buffer conditions to assist researchers, scientists, and drug development professionals in their experimental workflows.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Problem | Possible Cause | Solution |
| Low or no alkylation of target molecule (e.g., protein cysteine residues) | This compound degradation: Iodoacetamide, a similar reagent, is known to be unstable in aqueous solutions, especially at alkaline pH. This compound is likely to have similar instability.[1] It is also light-sensitive.[1] | Prepare this compound solutions fresh for each experiment.[1][2] Protect solutions from light by using amber vials or wrapping containers in foil.[1][3] Consider performing the reaction at a slightly acidic to neutral pH if compatible with your experiment, as acidic conditions are used for its synthesis, suggesting greater stability.[4][5] |
| Reactive buffer components: Buffers containing nucleophiles (e.g., Tris, glycine) can react with and consume this compound. | Use non-nucleophilic buffers such as HEPES, phosphate, or MOPS. If a nucleophilic buffer must be used, a higher excess of this compound may be required, and this should be optimized. | |
| Insufficient reagent: The concentration of this compound may be too low to achieve complete alkylation, especially if it is degrading or reacting with buffer components. | Use a sufficient molar excess of this compound over the target functional group. For protein alkylation, a 10-fold molar excess is often recommended as a starting point.[1] | |
| Non-specific modification of other amino acid residues (e.g., lysine, histidine, methionine) | High pH of reaction buffer: At alkaline pH (above 8.0-8.5), the reactivity of this compound with other nucleophilic amino acid side chains increases.[1][6] | Maintain the reaction pH between 7.0 and 8.5 for optimal cysteine specificity.[1] |
| Excessive this compound concentration or reaction time: Prolonged exposure or a very high excess of the reagent can lead to off-target reactions.[1] | Optimize the this compound concentration and reaction time to find the minimum required for complete alkylation of the target site. | |
| Precipitation observed during the reaction | This compound insolubility: this compound has limited solubility in aqueous solutions. | Ensure the final concentration of this compound does not exceed its solubility limit in the reaction buffer. The use of a co-solvent like DMSO or DMF may be necessary, but its compatibility with the overall experiment must be verified. |
| Variability in results between experiments | Inconsistent this compound solution preparation: As this compound is unstable in solution, differences in the age of the solution can lead to variable active concentrations.[1][2] | Always prepare this compound solutions immediately before use.[1][2] |
| Temperature fluctuations: Higher temperatures can accelerate the degradation of this compound. | Perform the reaction at a consistent, controlled temperature. For many applications, room temperature is suitable.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound should be stored in a cool, dry, and dark place.[3] It is sensitive to light and moisture.[1] For long-term storage, keeping it at 4°C is recommended.
Q2: In which buffers is this compound most stable?
A2: this compound is expected to be most stable in non-nucleophilic buffers at a slightly acidic to neutral pH. Recommended buffers include phosphate, HEPES, and MOPS. Buffers containing primary amines, such as Tris, are nucleophilic and will react with this compound, reducing its effective concentration and stability.
Q3: What is the effect of pH on the stability of this compound?
Q4: Can I use a stock solution of this compound that was prepared a few days ago?
A4: It is strongly recommended to prepare this compound solutions fresh for each experiment.[1][2] The compound is unstable in aqueous solutions and will degrade over time, leading to a lower effective concentration and potentially affecting the reproducibility of your results.[1]
Q5: How can I quench the reaction of this compound?
A5: The reaction can be quenched by adding a reducing agent with a free thiol group, such as dithiothreitol (DTT) or β-mercaptoethanol.[8] These reagents will react with and consume the excess this compound.
Quantitative Data Summary
Quantitative stability data for this compound is not extensively available in the literature. However, data for the closely related and commonly used alkylating agent, iodoacetamide, can provide an estimate of its stability profile. The following table summarizes the stability of various alkylating agents, which can be used as a general guide.
| Alkylating Agent | Buffer/Solvent | pH | Temperature | Half-life / Degradation |
| Nitrosoureas (general) | Phosphate-buffered saline (PBS) | 7 | Room Temperature | 5% degradation in 10-50 minutes[9] |
| Nitrosoureas (general) | Phosphate-buffered saline (PBS) | 4-5 | Room Temperature | Half-life increased 5- to 10-fold compared to pH 7[9] |
| Nitrogen mustard, chlorambucil, melphalan | Aqueous solution | 7 | Room Temperature | 5% degradation in under 1 hour[9] |
| Iodoacetamide | Aqueous solution | Not specified | Not specified | Has a short half-life (approximately 24 hours) and must be prepared fresh.[2] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in a Given Buffer
This protocol provides a general method to determine the stability of this compound under specific experimental conditions using UV-Vis spectrophotometry to monitor its degradation over time.
-
Materials:
-
This compound
-
Buffer of interest (e.g., 50 mM Phosphate, pH 7.4)
-
UV-Vis spectrophotometer and cuvettes
-
Solvent for stock solution (e.g., DMSO or ethanol)
-
-
Preparation of Stock Solution:
-
Prepare a concentrated stock solution of this compound (e.g., 100 mM) in a suitable organic solvent like DMSO or ethanol. Prepare this solution fresh and protect it from light.
-
-
Experimental Procedure:
-
Set the spectrophotometer to measure absorbance at the wavelength of maximum absorbance for this compound (this needs to be determined experimentally, but will likely be in the UV range).
-
Add a small volume of the this compound stock solution to the buffer of interest in a cuvette to achieve a desired final concentration (e.g., 1 mM). The final concentration should give an initial absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Immediately after mixing, take the first absorbance reading (t=0).
-
Continue to measure the absorbance at regular time intervals (e.g., every 5, 10, or 30 minutes) over a period of several hours.
-
Maintain a constant temperature throughout the experiment.
-
-
Data Analysis:
-
Plot the absorbance versus time.
-
The rate of degradation can be determined from the slope of this plot. If the reaction follows first-order kinetics, a plot of ln(Absorbance) versus time will yield a straight line with a slope equal to the negative of the rate constant (-k).
-
The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.
-
Visualizations
Caption: this compound degradation pathway in aqueous buffer.
Caption: Experimental workflow for this compound stability testing.
Caption: Troubleshooting decision tree for low alkylation efficiency.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoaceta... [protocols.io]
- 3. This compound | 3019-04-3 | Benchchem [benchchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 6. atto-tec.com [atto-tec.com]
- 7. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 9. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Common pitfalls to avoid when using iodoacetone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using iodoacetone in their experiments.
Troubleshooting Guides & FAQs
Q1: My protein sample shows incomplete alkylation of cysteine residues after treatment with this compound. What could be the cause?
A1: Incomplete alkylation is a common issue that can arise from several factors:
-
Insufficient this compound Concentration: The molar excess of this compound over cysteine residues may be too low. A common starting point is a 10-fold molar excess.
-
Suboptimal pH: The alkylation of cysteine thiols by iodoacetamide, a similar reagent, is most efficient at a pH between 7.5 and 8.5.[1] At this pH, the thiol group is sufficiently deprotonated to its more reactive thiolate form.
-
Reaction Time: The incubation time might be too short. Alkylation reactions are typically run for 30-60 minutes at room temperature.
-
Reagent Degradation: this compound is sensitive to light and can degrade in aqueous solutions.[2] Always prepare fresh solutions of this compound before use and store them protected from light.
-
Presence of Reducing Agents: Residual reducing agents from a previous disulfide bond reduction step (e.g., DTT, TCEP) will quench the this compound. Ensure that the reducing agent is removed or its concentration is significantly lowered before adding this compound.
Troubleshooting Steps:
-
Increase the molar excess of this compound.
-
Ensure the reaction buffer is within the optimal pH range of 7.5-8.5.
-
Increase the incubation time.
-
Prepare a fresh stock solution of this compound immediately before use.
-
Verify the removal or dilution of any reducing agents prior to alkylation.
Q2: I am observing non-specific modifications in my protein sample after using this compound. Which amino acids are susceptible, and how can I minimize this?
A2: this compound, similar to other haloacetyl compounds like iodoacetamide, can react with nucleophilic side chains of amino acids other than cysteine, leading to off-target modifications.
Commonly affected amino acid residues include:
-
Methionine: The sulfur atom in the thioether side chain can be alkylated. This is a significant side reaction observed with iodine-containing alkylating agents.[3][4][5][6]
-
Histidine: The imidazole ring is nucleophilic and can be alkylated.
-
Lysine: The ε-amino group can be modified.
-
Aspartic Acid & Glutamic Acid: The carboxyl groups can be esterified.
-
Tyrosine: The hydroxyl group of the phenolic side chain can be alkylated.
-
N-terminus: The free amino group at the N-terminus of the protein or peptide can also be a target for alkylation.[7]
Strategies to Minimize Non-specific Modifications:
-
Optimize pH: Lowering the pH can reduce the reactivity of some nucleophiles, but it may also decrease the efficiency of cysteine alkylation. A careful balance is necessary.
-
Control Reagent Concentration: Use the lowest effective concentration of this compound that still achieves complete alkylation of cysteines.
-
Limit Reaction Time: Avoid unnecessarily long incubation times.
-
Lower Temperature: Performing the reaction at a lower temperature can help to reduce the rate of side reactions.
Q3: My this compound solution has turned yellow/brown. Can I still use it?
A3: A yellow or brown discoloration indicates the decomposition of this compound and the formation of iodine. This can happen upon exposure to light or due to instability in certain solvents.[2] It is strongly recommended to not use a discolored solution, as the presence of iodine and other degradation products can lead to unwanted side reactions and unpredictable results. Always use a freshly prepared, colorless solution of this compound.
Q4: What are the key safety precautions I should take when working with this compound?
A4: this compound is a hazardous chemical and requires careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.
-
Storage: Store this compound in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents and bases.[7]
Q5: How does this compound compare to iodoacetamide for protein alkylation?
A5: this compound and iodoacetamide are both haloacetyl reagents that alkylate cysteine residues. While they have similar reactivity profiles, there are some differences. Iodoacetamide is more commonly used and has been more extensively studied in proteomics. Some studies suggest that iodoacetamide provides a higher completion rate for cysteine alkylation with relatively lower side reactions compared to other alkylating agents.[8] However, both reagents can cause non-specific modifications, particularly to methionine residues.[3][4][5][6] The choice between the two may depend on the specific application and the protein of interest.
Quantitative Data Summary
The following table summarizes key parameters for the use of iodo-compounds in protein alkylation. Note that much of the detailed quantitative data is derived from studies on iodoacetamide, a closely related and more commonly used reagent.
| Parameter | Value/Recommendation | Source(s) |
| Optimal pH for Cysteine Alkylation | 7.5 - 8.5 | [1] |
| Recommended Molar Excess | 10-fold over cysteine | General recommendation |
| Typical Reaction Time | 30 - 60 minutes | General protocol |
| Typical Reaction Temperature | Room Temperature | [9] |
| Common Side Reaction Targets | Met, His, Lys, Asp, Glu, Tyr, N-terminus | [3][4][5][6][7][8] |
| This compound Solubility | Soluble in ethanol and other organic solvents | [2] |
| This compound Stability | Light-sensitive; degrades in aqueous solution | [2] |
Experimental Protocols & Workflows
Standard Protocol for Protein Alkylation with this compound
This protocol is a general guideline for the alkylation of cysteine residues in a protein sample.
-
Protein Reduction:
-
Dissolve the protein sample in a denaturing buffer (e.g., 6 M Guanidine HCl or 8 M Urea, 100 mM Tris-HCl, pH 8.0).
-
Add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM.
-
Incubate for 1 hour at 37°C.
-
Cool the sample to room temperature.
-
-
Alkylation:
-
Prepare a fresh stock solution of this compound (e.g., 100 mM in a suitable organic solvent like acetonitrile or directly in the reaction buffer). Protect the solution from light.
-
Add the this compound solution to the protein sample to a final concentration that is in 10-fold molar excess over the total thiol concentration.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Quenching:
-
Quench the reaction by adding a small molecule thiol, such as DTT or 2-mercaptoethanol, to a final concentration that is in excess of the this compound concentration.
-
Incubate for 15 minutes at room temperature.
-
-
Downstream Processing:
-
The alkylated protein sample is now ready for downstream applications such as buffer exchange, dialysis, or enzymatic digestion for mass spectrometry analysis.
-
Experimental Workflow for Protein Alkylation
References
- 1. Impact of Reactive Species on Amino Acids—Biological Relevance in Proteins and Induced Pathologies [mdpi.com]
- 2. This compound | 3019-04-3 | Benchchem [benchchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. rsc.org [rsc.org]
- 5. Autoinhibition by Iodide Ion in the Methionine–Iodine Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protein Alkylation Analysis - Creative Proteomics [creative-proteomics.com]
- 8. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Iodoacetone Reactivity and Specificity
Welcome to the technical support center for the use of iodoacetone and its derivatives in research. This guide provides detailed information on the impact of pH on this compound's reactivity and specificity, offering troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Understanding the Impact of pH on this compound Reactivity
This compound and its amide derivative, iodoacetamide, are alkylating agents commonly used to modify amino acid residues in proteins, most notably cysteine. The reactivity of these reagents is highly dependent on the pH of the reaction environment. This is primarily due to the ionization state of the target amino acid side chains.
For cysteine, the thiol group (-SH) is the reactive species. However, its deprotonated form, the thiolate anion (-S⁻), is a much stronger nucleophile and reacts significantly faster with this compound. The pKa of a typical cysteine thiol group in a protein is around 8.5, but this can vary depending on the local microenvironment. At a pH above the pKa, the thiolate form predominates, leading to a rapid alkylation rate.
Other amino acid residues with nucleophilic side chains, such as lysine (ε-amino group), histidine (imidazole ring), and methionine (thioether), can also react with this compound, particularly at higher pH values where they are more likely to be deprotonated and thus more nucleophilic. This can lead to a loss of specificity and off-target modifications. Therefore, controlling the pH is a critical parameter for achieving selective alkylation of cysteine residues.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues and questions that may arise during experiments involving this compound.
Q1: My protein is precipitating during the alkylation reaction. What could be the cause?
A1: Protein precipitation during alkylation can be due to several factors:
-
Suboptimal Buffer Conditions: The buffer composition, ionic strength, and pH may not be optimal for your specific protein's solubility. Consider performing a buffer screen to identify conditions where your protein is most stable.
-
Denaturation: If your protocol involves denaturation (e.g., with urea or guanidinium chloride), ensure the denaturant concentration is sufficient to keep the protein unfolded and soluble. Incomplete denaturation can lead to aggregation.
-
Temperature: Performing the reaction at an inappropriate temperature can affect protein stability. Most alkylation reactions are carried out at room temperature or 37°C.[1] If you suspect temperature-induced precipitation, try performing the reaction at a lower temperature for a longer duration.
Q2: I am observing incomplete alkylation of my cysteine residues. How can I improve the reaction efficiency?
A2: Incomplete alkylation is a common problem. Here are some troubleshooting steps:
-
Insufficient Reducing Agent: Ensure that all disulfide bonds are fully reduced prior to alkylation. Increase the concentration of the reducing agent (e.g., DTT or TCEP) or the incubation time.
-
Suboptimal pH: For efficient cysteine alkylation, the pH should be at or slightly above the pKa of the target cysteine's thiol group. A pH in the range of 7.5-8.5 is generally recommended for specific cysteine modification.[2]
-
Reagent Concentration and Incubation Time: You may need to optimize the concentration of iodoacetamide and the reaction time. A 5- to 300-fold molar excess of the alkylating agent is typically used.[3] Increasing the incubation time can also drive the reaction to completion.
-
Reagent Quality: Iodoacetamide is light-sensitive and unstable in solution. Always prepare fresh solutions of iodoacetamide immediately before use and perform the alkylation step in the dark.[4]
Q3: I am seeing modifications on amino acids other than cysteine (e.g., lysine, histidine). How can I increase the specificity for cysteine?
A3: Off-target modifications are a major concern and are highly pH-dependent.
-
Lower the pH: To increase specificity for cysteine, perform the alkylation at a pH closer to neutral (pH 7.0-7.5). While the reaction rate with cysteine will be slower, the reactivity with other nucleophilic residues like lysine and histidine will be significantly reduced. At alkaline pH, side reactions with lysine and histidine are more likely.[5]
-
Limit Reagent Concentration: Use the lowest effective concentration of iodoacetamide to minimize off-target reactions.
-
Control Reaction Time: Shorter reaction times can help to favor the modification of the more reactive cysteine residues.
Q4: How does pH affect the reactivity of iodoacetamide with different amino acids?
A4: The reactivity of iodoacetamide with different amino acids is directly influenced by the nucleophilicity of their side chains, which is pH-dependent.
-
Cysteine: The reactivity increases significantly as the pH rises above the pKa of the thiol group (~8.5), due to the formation of the highly nucleophilic thiolate anion.
-
Histidine: The imidazole side chain of histidine has a pKa of around 6.0. Its reactivity with iodoacetamide is significant at and slightly above this pH. One study on ribonuclease A showed that the rate of alkylation of a specific histidine residue by iodoacetamide reaches a maximum at pH 5.0-5.5.
-
Lysine: The ε-amino group of lysine has a high pKa (~10.5) and is predominantly protonated and thus unreactive at neutral pH. Reactivity with iodoacetamide becomes more significant at alkaline pH values (pH > 9).
-
Methionine: The thioether side chain of methionine can be alkylated by iodoacetamide, and this reaction is reported to be relatively independent of pH in the range of 2.3 to 7.0.
Quantitative Data on pH-Dependent Reactivity
The following table summarizes the available quantitative data on the reaction rates of iodoacetamide with key amino acid residues at different pH values. Please note that reaction rates can vary depending on the specific protein context and experimental conditions.
| Amino Acid | pH | Second-Order Rate Constant (M⁻¹ s⁻¹) | Notes |
| Free Cysteine | 7.0 | 0.6 | Calculated from 36 M⁻¹ min⁻¹[6] |
| Cys-32 (in Thioredoxin) | 7.2 | 107 | Apparent rate constant[7] |
| Cys-35 (in Thioredoxin) | 7.2 | Significantly lower than Cys-32 | pKa is ~9.0[7] |
| Histidine-12 (in Ribonuclease A) | 5.5 | Maximum Rate Observed | Qualitative observation of peak reactivity. |
| Lysine | > 9 | Reactivity Increases | Qualitative observation. |
| Methionine | 2.3 - 7.0 | Relatively Constant | Qualitative observation. |
Experimental Protocols
Protocol: Investigating the pH-Dependent Alkylation of a Protein with Iodoacetamide
This protocol provides a general framework for analyzing the effect of pH on the alkylation of a target protein by iodoacetamide, followed by analysis using mass spectrometry.
Materials:
-
Purified protein of interest
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Iodoacetamide (IAM)
-
A series of buffers at different pH values (e.g., pH 5.0, 7.0, 8.5, 10.0)
-
Quenching solution (e.g., concentrated DTT or 2-mercaptoethanol)
-
Urea or Guanidinium Chloride (for denaturation, if required)
-
Trypsin (for proteolytic digestion)
-
Reagents for mass spectrometry analysis (e.g., formic acid, acetonitrile)
Procedure:
-
Protein Reduction:
-
Dissolve the protein in a denaturing buffer (e.g., 6 M urea, 50 mM Tris-HCl, pH 8.5) if necessary to expose all cysteine residues.
-
Add a reducing agent (e.g., 10 mM DTT) and incubate for 1 hour at 37°C.
-
-
pH-Dependent Alkylation:
-
Divide the reduced protein solution into equal aliquots.
-
Dilute each aliquot into a different pH buffer (pH 5.0, 7.0, 8.5, 10.0) to a final protein concentration of 1 mg/mL.
-
Prepare a fresh stock solution of iodoacetamide (e.g., 100 mM in water).
-
Add iodoacetamide to each aliquot to a final concentration of 20 mM.
-
Incubate the reactions in the dark at room temperature for 1 hour.
-
-
Quenching the Reaction:
-
Stop the alkylation reaction by adding a quenching solution (e.g., DTT to a final concentration of 50 mM).
-
-
Sample Preparation for Mass Spectrometry:
-
Perform a buffer exchange to remove excess reagents and urea, for example, by dialysis or using spin columns, into a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate).
-
Add trypsin at a 1:50 (w/w) ratio and incubate overnight at 37°C.
-
Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptide mixture using a C18 StageTip or equivalent.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the data against the protein sequence, specifying carbamidomethylation of cysteine, lysine, histidine, and methionine as variable modifications.
-
-
Data Analysis:
-
Quantify the extent of modification for each potential site at the different pH conditions by comparing the intensities of the modified and unmodified peptide peaks.
-
Visualizations
Experimental Workflow for Differential Alkylation
Caption: Workflow for pH-dependent alkylation analysis.
Proposed Signaling Pathway Investigation Using Iodoacetamide
Iodoacetamide is known to be an irreversible inhibitor of deubiquitinating enzymes (DUBs) by alkylating the cysteine residue in their active site.[8] DUBs play a crucial role in regulating the NF-κB signaling pathway by controlling the ubiquitination status of key signaling components. Therefore, iodoacetamide can be used as a tool to investigate the role of DUBs in NF-κB signaling.
References
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential reactivity of the functional sulfhydryl groups of cysteine-32 and cysteine-35 present in the reduced form of thioredoxin from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iodoacetamide - Wikipedia [en.wikipedia.org]
Strategies to reduce off-target alkylation by iodoacetone
Note on Iodoacetone vs. Iodoacetamide
This technical support guide focuses on strategies to reduce off-target alkylation by iodoacetamide (IAA) . While the initial query mentioned this compound, the vast majority of proteomics literature and the provided search results discuss iodoacetamide as the standard alkylating agent for cysteine residues. The principles and strategies outlined here are largely applicable to other reactive haloacetyl compounds, including this compound, but all specific data and protocols refer to iodoacetamide.
Welcome to the technical support center for protein alkylation using iodoacetamide. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize off-target alkylation and improve the quality of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using iodoacetamide in protein sample preparation?
A1: Iodoacetamide is an alkylating agent primarily used to covalently modify the thiol groups (-SH) of cysteine residues in proteins.[1][2] This process, known as carbamidomethylation, is crucial for preventing the reformation of disulfide bonds after they have been reduced, for example, by dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[1][2][3] This ensures that proteins remain in a denatured and linearized state, which is essential for effective enzymatic digestion and subsequent analysis by mass spectrometry.[3]
Q2: What are "off-target" alkylation reactions?
A2: Off-target alkylation refers to the unintended modification of amino acid residues other than cysteine by iodoacetamide.[4] Due to its reactive nature, iodoacetamide can also modify other nucleophilic sites within a protein, leading to artifacts that can complicate data analysis.[4][5]
Q3: Which amino acid residues are most susceptible to off-target alkylation by iodoacetamide?
A3: Besides cysteine, several other amino acid residues can be alkylated by iodoacetamide, particularly under non-optimal conditions. These include:
-
Methionine: The sulfur atom in the thioether side chain is a common off-target.[3][5][6]
-
Histidine: The imidazole ring is susceptible to modification.[7][9]
-
Aspartic Acid and Glutamic Acid: The carboxyl groups can be modified.[7][10]
-
Peptide N-terminus: The free amino group at the beginning of a peptide chain is also a common site for off-target reactions.[3][7]
Q4: How does pH influence the specificity of iodoacetamide alkylation?
A4: pH is a critical factor. The desired reaction with cysteine thiol groups is most efficient at a slightly alkaline pH (around 8.0-8.5) because the thiolate anion (S-), which is more prevalent at this pH, is a much stronger nucleophile than the protonated thiol (SH).[1][11] However, higher pH values also increase the reactivity of other nucleophilic groups, such as the amino groups of lysine and the peptide N-terminus, thereby increasing the risk of off-target reactions.[1][9]
Q5: Are there alternatives to iodoacetamide that produce fewer off-target reactions?
A5: Yes, several alternative alkylating agents are available, each with its own advantages and disadvantages.
-
Chloroacetamide (CAA): Generally considered to be less reactive than iodoacetamide, which can lead to a reduction in off-target modifications.[5][12] However, it may also require longer reaction times or higher temperatures for complete cysteine alkylation and has been shown to increase methionine oxidation.[12]
-
Acrylamide (AA): This reagent reacts with cysteines via a Michael addition mechanism and has been shown to result in fewer off-target modifications compared to iodine-containing reagents.[3][7]
-
N-ethylmaleimide (NEM): While specific for cysteines, NEM has been reported to cause a high level of side reactions, especially with peptide N-termini and lysine residues.[7]
Troubleshooting Guide
Problem 1: My mass spectrometry data shows a high incidence of modified methionine residues.
-
Possible Cause: Alkylation of methionine by iodine-containing reagents like iodoacetamide is a well-documented side reaction.[3][5] This can be exacerbated by using an excessive concentration of iodoacetamide or allowing the reaction to proceed for too long.[10]
-
Solution:
-
Optimize Iodoacetamide Concentration: Reduce the concentration of iodoacetamide to the minimum required for complete cysteine alkylation. A common starting point is a 2- to 4-fold molar excess over the reducing agent (e.g., 12-20 mM iodoacetamide for 5 mM DTT).[7][13]
-
Control Reaction Time and Temperature: Limit the alkylation reaction time to 30 minutes at room temperature in the dark.[7] Elevated temperatures can increase the rate of off-target reactions.[7]
-
Quench the Reaction: After the desired incubation time, quench the excess iodoacetamide by adding a thiol-containing reagent like DTT or cysteine.[7][14]
-
Consider an Alternative Reagent: Switch to a non-iodine-containing reagent like acrylamide, which shows significantly lower rates of methionine modification.[3]
-
Problem 2: I am observing unexpected mass shifts of +114 Da on lysine residues, mimicking a ubiquitin remnant.
-
Possible Cause: This is a known artifact where a lysine residue is di-alkylated by iodoacetamide.[8][15] The resulting mass shift (2 x 57 Da = 114 Da) is isobaric to the di-glycine remnant left on a lysine after tryptic digestion of a ubiquitinated protein, which can lead to false-positive identification of ubiquitination sites.[8][16]
-
Solution:
-
Strict pH Control: Avoid excessively high pH during alkylation, as this increases the reactivity of lysine's amino group. Maintain a pH of around 8.0-8.5.[1]
-
Use Chloroacetamide (CAA): CAA is often recommended as an alternative in ubiquitination studies because it significantly reduces the occurrence of this di-alkylation artifact.[15][16]
-
Optimize Reagent Concentration: Use the lowest effective concentration of iodoacetamide to minimize the chance of double modification.[10]
-
Problem 3: My cysteine alkylation is incomplete, with many cysteine-containing peptides remaining unmodified.
-
Possible Cause: Incomplete alkylation can result from several factors, including insufficient reducing agent, degraded iodoacetamide, or suboptimal reaction conditions.[13]
-
Solution:
-
Ensure Complete Reduction: The reduction of disulfide bonds is a prerequisite for alkylation. Ensure you are using a sufficient concentration of a fresh reducing agent (e.g., 5-10 mM DTT) and incubating for an adequate time and temperature (e.g., 30-60 minutes at 56-60°C).[3][17]
-
Use Fresh Iodoacetamide: Iodoacetamide is light-sensitive and can degrade over time.[18] Always prepare iodoacetamide solutions fresh immediately before use and store the solid reagent protected from light.[17][18]
-
Check pH: Ensure the pH of your reaction buffer is in the optimal range of 8.0-8.5 to facilitate the reaction.[1]
-
Increase Iodoacetamide Concentration: If reduction is complete, consider moderately increasing the iodoacetamide concentration. A concentration of 14 mM has been shown to be effective.[7]
-
Data Presentation: Comparison of Alkylating Agents
The following tables summarize quantitative data on the performance and side reactions of common alkylating agents.
Table 1: Comparison of Off-Target Alkylation Events for Different Reagents Data represents the number of identified peptides with the specified modification from a yeast whole-cell lysate experiment.
| Alkylating Reagent (14 mM) | Peptides with Alkylated Cysteine | Peptides with Alkylated N-terminus | Peptides with Alkylated Lysine |
| Iodoacetamide (IAA) | 818 ± 29 | 92 ± 8 | 15 ± 2 |
| Acrylamide (AA) | 785 ± 40 | 133 ± 9 | 10 ± 1 |
| N-Ethylmaleimide (NEM) | 487 ± 39 | 791 ± 73 | 114 ± 11 |
| 4-Vinylpyridine (4-VP) | 27 ± 5 | 73 ± 8 | 13 ± 2 |
(Data adapted from a study on yeast lysate proteomics.[7])
Table 2: Effect of Iodoacetamide Concentration on Cysteine Alkylation and Off-Target Reactions Data represents the number of identified peptides with the specified modification.
| Iodoacetamide Conc. | Peptides with Alkylated Cysteine | Peptides with Alkylated N-terminus | Peptides with Alkylated Lysine |
| 1 mM | 711 ± 35 | 80 ± 5 | 13 ± 2 |
| 4 mM | 765 ± 30 | 85 ± 6 | 14 ± 1 |
| 8 mM | 790 ± 28 | 88 ± 7 | 15 ± 2 |
| 14 mM | 818 ± 29 | 92 ± 8 | 15 ± 2 |
| 20 mM | 825 ± 31 | 95 ± 9 | 16 ± 2 |
(Data adapted from a study on yeast lysate proteomics.[7])
Experimental Protocols
Protocol 1: Standard In-Solution Reduction and Alkylation
This protocol is a standard method for preparing protein samples for mass spectrometry.
-
Protein Solubilization: Solubilize the protein pellet in a buffer containing 8 M urea or 6 M guanidine hydrochloride to ensure complete denaturation. A common buffer is 8 M urea in 50 mM Tris-HCl, pH 8.5.
-
Reduction: Add DTT to a final concentration of 5 mM. Incubate the sample at 56°C for 30 minutes.[3]
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Prepare a fresh solution of 100 mM iodoacetamide in your buffer. Add this stock to the protein sample to a final concentration of 14 mM.[7] Incubate in the dark at room temperature for 30 minutes.[3][7]
-
Quenching (Optional but Recommended): To stop the alkylation reaction and prevent over-alkylation, add DTT to a final concentration of 5 mM and incubate in the dark for 15 minutes.[7]
-
Sample Cleanup and Digestion: The sample is now ready for buffer exchange (to remove urea/guanidine), digestion with a protease like trypsin, and subsequent analysis.
Protocol 2: Quenching Excess Iodoacetamide Before Digestion
Quenching is a critical step to prevent the alkylation of the protease used for digestion and to minimize further off-target modifications.
-
Complete Alkylation: Follow steps 1-4 of the Standard In-Solution Reduction and Alkylation protocol.
-
Prepare Quenching Agent: Prepare a stock solution of either L-cysteine or DTT.
-
Add Quenching Agent: Add the quenching agent to a final concentration that is at least equal to the initial concentration of the reducing agent used. For example, if 5 mM DTT was used for reduction, add at least 5 mM DTT or cysteine to quench.
-
Incubate: Allow the quenching reaction to proceed for 15 minutes at room temperature in the dark.[7]
-
Proceed to Digestion: The sample is now safe for the addition of trypsin or other proteases.
Visualizations
Caption: Desired vs. Off-Target Alkylation by Iodoacetamide.
Caption: Standard workflow for protein reduction and alkylation.
Caption: Logic diagram for troubleshooting off-target alkylation.
References
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 3. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Surfactant-Induced Artifacts during Proteomic Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Proteomics alkylation woes - Chromatography Forum [chromforum.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoaceta... [protocols.io]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
Long-term storage and handling of iodoacetone solutions
This technical support center provides guidance on the long-term storage, handling, and troubleshooting of iodoacetone solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is an organoiodine compound that is highly reactive.[1] It is commonly used in biochemical research as an alkylating agent, particularly for modifying cysteine residues in proteins. This reactivity makes it a valuable tool for studying protein structure and function.
Q2: What are the primary hazards associated with this compound?
A2: this compound is a hazardous substance and should be handled with extreme care in a well-ventilated area, preferably a fume hood.[1] It is a lachrymator, meaning it can cause severe eye irritation and tearing. It is also harmful if inhaled, swallowed, or absorbed through the skin. Users should always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][2]
Q3: How should this compound and its solutions be stored?
A3: this compound and its solutions are sensitive to light and heat.[1] They should be stored in a cool, dry, and dark place, such as a refrigerator, in a tightly sealed container to prevent degradation and evaporation.[1] For long-term storage, aliquoting into smaller, single-use vials is recommended to minimize freeze-thaw cycles and exposure to air and moisture.[3]
Q4: What solvents are suitable for preparing this compound stock solutions?
A4: this compound is soluble in a variety of organic solvents. Anhydrous dimethyl sulfoxide (DMSO) and acetone are commonly used for preparing high-concentration stock solutions.[4] For aqueous applications, stock solutions are typically diluted into the appropriate buffer immediately before use.
Q5: How should this compound waste be disposed of?
A5: this compound waste is considered hazardous and must be disposed of according to institutional and local regulations.[1][2] It should not be poured down the drain.[5][6] Collect all this compound-containing waste, including contaminated consumables, in a designated, sealed container for hazardous waste pickup.[2][5][6]
Long-Term Storage and Stability
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO or Acetone | Minimizes hydrolysis and reaction with protic solvents. |
| Temperature | -20°C | Reduces the rate of thermal decomposition. |
| Light Exposure | Store in amber or foil-wrapped vials | This compound is light-sensitive and can undergo photodegradation.[1] |
| Container | Tightly sealed, airtight vials | Prevents evaporation and exposure to moisture and oxygen. |
| Aliquoting | Aliquot into single-use volumes | Avoids repeated freeze-thaw cycles which can introduce moisture and accelerate degradation. |
| Inert Atmosphere | Consider storage under nitrogen or argon | For maximum stability, especially for very long-term storage, an inert atmosphere can prevent oxidation. |
Note: Users should be aware that even under optimal conditions, some degradation of this compound solutions may occur over time. It is recommended to prepare fresh solutions for critical experiments.
Experimental Protocols
Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amber or foil-wrapped microcentrifuge tubes
-
Calibrated balance
-
Chemical fume hood
-
Appropriate PPE (gloves, safety glasses, lab coat)
Procedure:
-
Work in a chemical fume hood.
-
Tare a clean, dry amber microcentrifuge tube on the balance.
-
Carefully weigh the desired amount of this compound directly into the tube. For a 1 mL stock solution of 100 mM, this would be 18.4 mg.
-
Add the appropriate volume of anhydrous DMSO to the tube to achieve a final concentration of 100 mM.
-
Tightly cap the tube and vortex until the this compound is completely dissolved.
-
Parafilm the cap to ensure a tight seal.
-
Label the tube clearly with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store at -20°C, protected from light.
Quenching of this compound in an Alkylation Reaction
Rationale: After the desired reaction time, it is crucial to quench the reaction to stop further alkylation by excess this compound. This is typically achieved by adding a reagent with a free thiol group that will react with and consume the remaining this compound.
Materials:
-
Dithiothreitol (DTT) or 2-Mercaptoethanol (β-mercaptoethanol) stock solution (e.g., 1 M in water or buffer)
Procedure:
-
At the end of your experimental incubation with this compound, add a sufficient excess of the quenching agent.
-
A common practice is to add DTT to a final concentration of 5-10 times the initial concentration of this compound.
-
For example, if you used this compound at a final concentration of 1 mM, add DTT to a final concentration of 5-10 mM.
-
Mix thoroughly by gentle vortexing or pipetting.
-
Allow the quenching reaction to proceed for at least 15-30 minutes at room temperature.
-
The sample can then proceed to downstream applications.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Solution has turned yellow/brown | Degradation of this compound, potentially due to exposure to light, heat, or moisture. This can lead to the formation of iodine. | Discard the solution and prepare a fresh stock. Ensure proper storage in a cool, dark, and dry environment. Use amber or foil-wrapped vials. |
| Precipitate has formed in the solution | The solution may be supersaturated, or the this compound may have degraded into less soluble products. This can also occur if an aqueous buffer is added to a high-concentration organic stock solution too quickly. | Try gently warming the solution to see if the precipitate redissolves. If not, it is best to discard the solution. When diluting a stock, add the stock solution to the buffer dropwise while vortexing. |
| Loss of reactivity/alkylation inefficiency | The this compound solution has degraded over time. The pH of the reaction buffer is not optimal for alkylation (typically pH 7.5-8.5). The protein of interest has no accessible cysteine residues. | Use a freshly prepared this compound solution. Optimize the pH of your reaction buffer. Confirm the presence of free thiols in your protein using a method like Ellman's test. |
| Inconsistent experimental results | Inconsistent concentration of this compound due to improper storage or handling. Variability in reaction times or temperatures. | Prepare fresh stock solutions frequently and aliquot for single use. Standardize all experimental parameters, including incubation times and temperatures. |
Visual Guides
Caption: Factors leading to this compound degradation.
Caption: A logical workflow for troubleshooting common issues.
References
Validation & Comparative
A Comparative Guide to Cysteine Alkylation: Iodoacetamide vs. Iodoacetone
For Researchers, Scientists, and Drug Development Professionals
In the realm of proteomics and protein chemistry, the alkylation of cysteine residues is a critical step for preventing the formation of disulfide bonds, ensuring protein denaturation, and preparing samples for mass spectrometry analysis. Among the various alkylating agents available, iodoacetamide has long been a staple in laboratories worldwide. However, its ketone analog, iodoacetone, also possesses the chemical properties to achieve the same modification. This guide provides an objective comparison of iodoacetamide and this compound for cysteine alkylation, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific needs.
At a Glance: Key Differences and Performance Metrics
While both iodoacetamide and this compound are effective at alkylating cysteine residues, they exhibit differences in reactivity, specificity, and the prevalence of side reactions. Iodoacetamide is extensively characterized in proteomics workflows, whereas this compound's application in this specific context is less documented, with its use being more prominent in broader biochemical studies of enzyme mechanisms and protein structure.
Quantitative Performance Comparison
The following table summarizes the key performance indicators for iodoacetamide and this compound based on available literature. Data for iodoacetamide is robust and derived from multiple proteomics studies, while data for this compound is inferred from its chemical properties as an α-halo ketone and its documented use in protein modification.
| Feature | Iodoacetamide | This compound |
| Primary Target | Cysteine | Cysteine[1] |
| Reaction Rate | Fast | Presumed to be fast |
| Specificity for Cysteine | High, but off-target reactions can occur[2] | Potentially lower than iodoacetamide |
| Common Side Reactions | Alkylation of Lys, His, Met, Asp, Glu, N-terminus[2] | Potential for reactions with Lys, His, and other nucleophiles |
| Optimal pH | 7.5 - 8.5 | Likely similar to iodoacetamide (slightly alkaline) |
| Use in Proteomics | Very Common | Less Common |
Delving Deeper: Reaction Mechanisms and Specificity
Both iodoacetamide and this compound alkylate cysteine via a nucleophilic substitution reaction (SN2). The sulfur atom of the deprotonated cysteine (thiolate) acts as the nucleophile, attacking the carbon atom bearing the iodine. The key difference lies in the group adjacent to the reactive carbon: an amide in iodoacetamide and a ketone in this compound.
The electron-withdrawing nature of the adjacent carbonyl group in both molecules enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack. While both are effective, the amide group of iodoacetamide is generally considered to be less electron-withdrawing than the ketone group of this compound. This suggests that this compound may be a more reactive alkylating agent. However, this increased reactivity could also lead to a decrease in specificity, potentially resulting in more off-target modifications of other nucleophilic amino acid residues such as lysine, histidine, and the N-terminus.
Studies have shown that with iodoacetamide, off-target alkylation can be minimized by carefully controlling the reaction conditions, such as pH and reagent concentration.[2] For instance, at a slightly alkaline pH (around 8.0), the cysteine thiol is more readily deprotonated to the more nucleophilic thiolate, favoring its reaction over other residues.
Visualizing the Chemistry: Reaction Mechanisms
Caption: SN2 reaction mechanisms for cysteine alkylation.
Experimental Corner: Protocols for Cysteine Alkylation
The following protocols provide a detailed methodology for the reduction and alkylation of cysteine residues in protein samples, with a focus on the well-established use of iodoacetamide. A similar protocol could be adapted for this compound, though optimization of reagent concentration and reaction time may be necessary.
Standard In-Solution Reduction and Alkylation Protocol with Iodoacetamide
This protocol is suitable for preparing protein samples for mass spectrometry analysis.
Materials:
-
Protein sample in a suitable buffer (e.g., 50 mM ammonium bicarbonate)
-
Dithiothreitol (DTT) stock solution (e.g., 1 M in water)
-
Iodoacetamide (IAA) stock solution (e.g., 500 mM in water, freshly prepared and protected from light)
-
Urea (optional, for denaturation)
-
Trifluoroacetic acid (TFA) for quenching
Procedure:
-
Denaturation and Reduction:
-
To your protein sample, add urea to a final concentration of 8 M (if needed for denaturation).
-
Add DTT to a final concentration of 10 mM.
-
Incubate the sample at 56°C for 30-60 minutes to reduce all disulfide bonds.
-
Allow the sample to cool to room temperature.
-
-
Alkylation:
-
In the dark, add the freshly prepared iodoacetamide stock solution to a final concentration of 20-25 mM.
-
Incubate the reaction mixture at room temperature in the dark for 30 minutes.
-
-
Quenching:
-
Quench the excess iodoacetamide by adding DTT to a final concentration of 10 mM.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Sample Cleanup:
-
The sample is now ready for downstream applications such as enzymatic digestion followed by mass spectrometry. Depending on the subsequent steps, buffer exchange or cleanup using C18 cartridges may be necessary.
-
Visualizing the Workflow
Caption: A typical workflow for in-solution protein alkylation.
Concluding Remarks
Iodoacetamide remains the gold standard for cysteine alkylation in proteomics due to its well-characterized reactivity, high efficiency, and the extensive body of literature supporting its use. While this compound is a chemically competent alternative that can effectively alkylate cysteines, its application in routine proteomics workflows is not as established. The potentially higher reactivity of this compound, a consequence of its α-halo ketone structure, may necessitate more rigorous optimization to control for off-target reactions.
For researchers requiring a reliable and well-documented method, iodoacetamide is the recommended choice. However, for specific applications in chemical biology or when exploring alternative protein modification strategies, this compound presents a viable, albeit less characterized, option. As with any chemical modification protocol, careful optimization and validation are paramount to achieving desired results and ensuring data quality.
References
Mass Spectrometry Validation of Cysteine Modification by Iodoacetone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of iodoacetone with other cysteine-modifying reagents, supported by experimental data and detailed protocols for mass spectrometry-based validation. The information is intended to assist researchers in selecting the appropriate reagent and experimental conditions for their specific research needs in proteomics and drug development.
Comparison of Cysteine Alkylating Agents
The selection of an appropriate alkylating agent is critical for the successful identification and quantification of cysteine-containing peptides by mass spectrometry. This compound, a reactive iodo-containing compound, is an effective reagent for this purpose. However, its performance, particularly concerning specificity and side reactions, should be carefully considered in comparison to other commonly used alternatives.
While direct quantitative comparisons for this compound are limited in the literature, its reactivity can be inferred from its close structural analog, iodoacetamide (IAA). Both reagents react with the thiol group of cysteine via a nucleophilic substitution reaction. The primary difference lies in the group attached to the acetyl moiety (a methyl group in this compound and an amino group in iodoacetamide), which can subtly influence reactivity and side reactions.
Here, we compare this compound (with performance characteristics largely inferred from iodoacetamide data) to other common alkylating agents: iodoacetamide (IAA), chloroacetamide (CAA), and acrylamide.
| Feature | This compound (inferred from IAA data) | Iodoacetamide (IAA) | Chloroacetamide (CAA) | Acrylamide |
| Primary Target | Cysteine | Cysteine | Cysteine | Cysteine |
| Reaction Type | S-alkylation | S-alkylation | S-alkylation | Michael Addition |
| Modification Mass | +56.026 Da | +57.021 Da | +57.021 Da | +71.037 Da |
| Alkylation Efficiency | High (inferred) | High (97-99%)[1] | High (97%)[1] | High |
| Common Side Reactions | Methionine, Lysine, Histidine, N-terminus[1][2] | Methionine, Lysine, Histidine, N-terminus[1][2][3] | Fewer than IAA[4] | Fewer than IAA[1] |
| Relative Reactivity | Likely similar to or slightly higher than IAA | High | Lower than IAA | High |
Note: The information for this compound is largely extrapolated from data on iodoacetamide due to the scarcity of direct comparative studies on this compound.
Experimental Protocols
A detailed and robust experimental protocol is essential for achieving complete and specific cysteine alkylation while minimizing off-target modifications. The following is a generalized protocol for in-solution protein digestion and cysteine alkylation that can be adapted for this compound.
In-Solution Protein Digestion and Cysteine Alkylation
This protocol is suitable for preparing protein samples for analysis by liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Urea
-
Ammonium Bicarbonate (NH4HCO3)
-
Dithiothreitol (DTT)
-
This compound
-
Acetonitrile (ACN)
-
Trifluoroacetic Acid (TFA)
-
Trypsin (mass spectrometry grade)
Procedure:
-
Protein Solubilization and Denaturation:
-
Resuspend the protein pellet in 8 M urea, 50 mM NH4HCO3.
-
Vortex thoroughly to ensure complete solubilization.
-
-
Reduction of Disulfide Bonds:
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 1 hour.[5]
-
-
Alkylation of Cysteines:
-
Cool the sample to room temperature.
-
Add this compound to a final concentration of 20-55 mM. Note: The optimal concentration may need to be determined empirically. It is crucial to perform this step in the dark to prevent the formation of reactive iodine species.[5][6]
-
Incubate at room temperature for 45 minutes in the dark.[5]
-
-
Quenching of Excess this compound:
-
Add DTT to a final concentration of 10 mM to quench the excess this compound.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Sample Dilution for Digestion:
-
Dilute the sample with 50 mM NH4HCO3 to reduce the urea concentration to less than 1 M. This is critical for optimal trypsin activity.
-
-
Proteolytic Digestion:
-
Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Acidification and Desalting:
-
Acidify the peptide solution with TFA to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.
-
-
Mass Spectrometry Analysis:
-
Elute the desalted peptides and dry them in a vacuum centrifuge.
-
Reconstitute the peptides in an appropriate solvent (e.g., 0.1% formic acid in water) for LC-MS analysis.
-
Visualizations
Experimental Workflow for Cysteine Modification and MS Analysis
Cysteine Modification in the EGFR Signaling Pathway
Cysteine residues play a crucial role in regulating the activity of key signaling proteins. One prominent example is the Epidermal Growth Factor Receptor (EGFR), where the oxidation of a specific cysteine residue can modulate its kinase activity. While this compound introduces an alkyl group, understanding the impact of other modifications like oxidation provides a broader context for the importance of cysteine reactivity in cellular signaling.
References
- 1. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Procedure for Reduction and Alkylation | Proteomics Facility - Carver College of Medicine | The University of Iowa [proteomics.medicine.uiowa.edu]
- 6. Useful Protocols [research.childrenshospital.org]
A Researcher's Guide to Cysteine Labeling: Iodoacetone in the Quantitative Arena
For researchers in proteomics, drug development, and molecular biology, the precise labeling of cysteine residues is a cornerstone of many experimental workflows. Iodoacetone, a haloacetamide-based alkylating agent, has long been a tool for this purpose. This guide provides a quantitative comparison of this compound's labeling efficiency with common alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for your research needs.
At a Glance: Comparing Cysteine Labeling Reagents
The choice of a cysteine labeling reagent hinges on a balance of reactivity, specificity, and the experimental context, particularly for quantitative mass spectrometry. While this compound and its close relative iodoacetamide are effective, alternatives may offer advantages in specific applications.
| Feature | This compound / Iodoacetamide | N-Ethylmaleimide (NEM) | Chloroacetamide (CAA) | Acrylamide |
| Primary Target | Cysteine Thiols | Cysteine Thiols | Cysteine Thiols | Cysteine Thiols |
| Reaction Type | SN2 Alkylation | Michael Addition | SN2 Alkylation | Michael Addition |
| Relative Reactivity | Moderate | High | Lower than Iodoacetamide | Moderate |
| Optimal pH | 7.5 - 8.5[1] | ~7.0[2] | Alkaline | Alkaline |
| Specificity | Good, but side reactions can occur | More thiol-selective than iodoacetamides[2] | Higher specificity than iodoacetamide[3] | Good |
| Known Side Reactions | Alkylation of Met, Lys, His, N-terminus[4][5][6] | Alkylation of Lys, His at alkaline pH; ring hydrolysis[7] | Fewer off-target reactions than iodoacetamide | Alkylation of N-terminus[8] |
| Quantitative Use | Widely used, including isotopic versions (ICAT)[9] | Can be used for quantification[8] | Can be used for quantification | Can be used in differential alkylation strategies[10][11] |
Quantitative Performance in Proteomic Analyses
The efficiency of a labeling reagent in a proteomics workflow is not just about the speed of the reaction, but also how cleanly it labels the target residue without introducing confounding side reactions. The data below, derived from studies using mass spectrometry to identify peptides, illustrates the performance of iodoacetamide (a close analog of this compound) and its alternatives.
Table 1: Comparison of Alkylating Reagents on Peptide Identification in a Yeast Lysate [8]
| Alkylating Reagent | Total Peptides Identified | Peptides with Alkylated Cysteine | Peptides with Alkylated N-terminus (Side Reaction) |
| Iodoacetamide | ~45,000 | ~1,400 | 92 ± 8 |
| N-Ethylmaleimide | ~38,000 | ~1,250 | 791 ± 73 |
| 4-Vinylpyridine | ~44,000 | ~1,300 | 73 ± 8 |
| Acrylamide | ~43,000 | ~1,350 | 133 ± 9 |
Data represents the mean ± standard deviation from replicate analyses.
Table 2: Off-Target Alkylation by Iodine-Containing Reagents [4][6]
Iodine-containing reagents like iodoacetamide and this compound are known to cause off-target alkylation, particularly of methionine residues. This can lead to a significant reduction in the identification of methionine-containing peptides in mass spectrometry analysis.
| Alkylation Reagent Type | Effect on Methionine-Containing Peptides |
| Iodine-Containing (e.g., Iodoacetamide) | Up to a 9-fold decrease in identified methionine-containing peptides due to side reactions and subsequent neutral loss during mass spectrometry.[4][6] |
| Non-Iodine-Containing (e.g., Acrylamide, Chloroacetamide) | Minimal side reactions with methionine, leading to better identification rates for these peptides.[4][6] |
Visualizing the Chemistry and the Workflow
To understand the application of this compound labeling, it is helpful to visualize both the chemical reaction and the experimental process in which it is used.
Caption: Cysteine alkylation by this compound.
The diagram above illustrates the SN2 reaction where the nucleophilic thiolate group of a cysteine residue attacks the electrophilic carbon of this compound, forming a stable thioether bond and displacing an iodide ion.
Caption: A standard bottom-up proteomics workflow.
This workflow highlights the critical role of the alkylation step in preparing protein samples for mass spectrometry analysis. By irreversibly modifying cysteine residues, it ensures that disulfide bonds do not reform, leading to more consistent and reliable protein digestion and peptide identification.
Experimental Protocols
Detailed and consistent protocols are essential for reproducible results. Below are standard procedures for protein alkylation using iodoacetamide (as a proxy for this compound) and the alternative, N-ethylmaleimide.
Protocol 1: In-Solution Reduction and Alkylation with Iodoacetamide for Mass Spectrometry
This protocol is adapted for protein samples in solution prior to digestion.
Materials:
-
Protein extract in a suitable buffer (e.g., 50 mM ammonium bicarbonate).
-
Dithiothreitol (DTT) stock solution (e.g., 200 mM in water).
-
Iodoacetamide (IAA) stock solution (e.g., 400 mM in water). Note: Prepare fresh and protect from light as iodoacetamide is light-sensitive and unstable in solution.[12][13]
-
Quenching reagent (e.g., DTT or L-cysteine stock solution).
Procedure:
-
Reduction: Add DTT to the protein sample to a final concentration of 10 mM. Incubate for 1 hour at 56°C to reduce all disulfide bonds.
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Add iodoacetamide to a final concentration of 20-25 mM (a ~2-fold molar excess over DTT). Incubate for 45 minutes at room temperature in the dark.
-
Quenching: Quench the excess iodoacetamide by adding DTT to a final concentration of 10 mM or L-cysteine. Incubate for 15-20 minutes at room temperature in the dark. This step is crucial to prevent the alkylation of the proteolytic enzyme (e.g., trypsin) added in the next step.[7]
-
Digestion: The protein sample is now ready for proteolytic digestion according to your standard protocol.
Protocol 2: Protein Labeling with N-Ethylmaleimide (NEM)
This protocol is a general procedure for labeling proteins with maleimide-based reagents.
Materials:
-
Protein solution (1-10 mg/mL) in a degassed, thiol-free buffer at pH 7.0-7.5 (e.g., PBS or HEPES).[12]
-
Tris(2-carboxyethyl)phosphine (TCEP) for reduction (optional).
-
N-Ethylmaleimide (NEM) stock solution (e.g., 1 M in DMSO or DMF).
Procedure:
-
Optional Reduction: If the protein contains disulfide bonds that need to be labeled, add a 10-fold molar excess of TCEP to the protein solution. Incubate for 30 minutes at room temperature.
-
Labeling Reaction: Add the NEM stock solution to the protein solution to achieve the desired molar excess (typically 10-20 fold molar excess of NEM over protein thiols).[8]
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.[2]
-
Quenching/Purification: The reaction can be stopped by adding a thiol-containing reagent like DTT or 2-mercaptoethanol. The labeled protein is then typically purified from excess, unreacted NEM and byproducts by size-exclusion chromatography (e.g., a desalting column).
Conclusion
This compound and iodoacetamide are reliable and effective reagents for the alkylation of cysteine residues, a critical step in many proteomic workflows. Their reactivity and mechanism are well-understood, making them a staple in many laboratories. However, for applications demanding higher specificity or when analyzing proteins rich in methionine, researchers should consider alternatives. N-ethylmaleimide offers greater thiol selectivity and faster reaction kinetics, while non-iodine-containing reagents like chloroacetamide and acrylamide can mitigate the issue of off-target methionine modifications.[2][4][8] By understanding the quantitative performance and procedural nuances of each reagent, researchers can make an informed decision to optimize their experimental outcomes and achieve more accurate and reliable data.
References
- 1. atto-tec.com [atto-tec.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoaceta... [protocols.io]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. Procedure for Reduction and Alkylation | Proteomics Facility - Carver College of Medicine | The University of Iowa [proteomics.medicine.uiowa.edu]
The Superior Reactivity of Iodoacetone in Alkylating Reactions Compared to Bromoacetone
For researchers, scientists, and drug development professionals engaged in alkylation reactions, the choice of alkylating agent is critical to reaction efficiency and yield. When comparing α-haloacetones, iodoacetone consistently demonstrates superior reactivity over its bromine-containing counterpart, bromoacetone. This heightened reactivity is primarily attributed to the better leaving group ability of the iodide ion compared to the bromide ion.
This compound's enhanced performance as an alkylating agent stems from the inherent properties of the carbon-iodine (C-I) bond. The C-I bond is weaker and longer than the carbon-bromine (C-Br) bond, making it more susceptible to cleavage during nucleophilic attack. Consequently, the iodide ion is a more stable, and therefore better, leaving group than the bromide ion. This fundamental chemical principle dictates that reactions involving the displacement of iodide will proceed at a faster rate.
Quantitative Comparison of Reactivity
To illustrate the difference in reactivity, we can consider the relative rates of reaction for similar alkyl halides. For instance, in SN2 reactions, alkyl iodides are generally found to be significantly more reactive than alkyl bromides. This trend is expected to hold true for this compound and bromoacetone. The carbonyl group in α-haloacetones enhances the reactivity of the α-carbon towards nucleophilic attack, and the nature of the halogen leaving group remains a primary determinant of the reaction rate.
| Alkylating Agent | Leaving Group | Relative Reactivity (Predicted) |
| This compound | I⁻ | Higher |
| Bromoacetone | Br⁻ | Lower |
Table 1: Predicted Relative Reactivity of this compound and Bromoacetone in SN2 Reactions. The higher reactivity of this compound is based on the superior leaving group ability of the iodide ion.
Experimental Protocol for Determining Reactivity
A common method to experimentally determine and compare the reactivity of alkylating agents like this compound and bromoacetone is to monitor the kinetics of their reaction with a suitable nucleophile. A widely used nucleophile for such comparative studies is 4-(p-nitrobenzyl)pyridine (NBP). The reaction of NBP with an alkylating agent forms a colored product, which can be monitored spectrophotometrically.
Protocol: Kinetic Analysis of this compound and Bromoacetone with 4-(p-nitrobenzyl)pyridine (NBP)
Objective: To determine the second-order rate constants for the reaction of this compound and bromoacetone with NBP.
Materials:
-
This compound
-
Bromoacetone
-
4-(p-nitrobenzyl)pyridine (NBP)
-
Acetone (spectrophotometric grade)
-
Thermostated UV-Vis spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of this compound, bromoacetone, and NBP in acetone at known concentrations. For example, 10 mM solutions.
-
From the stock solutions, prepare reaction solutions by mixing appropriate volumes to achieve desired final concentrations (e.g., 1 mM NBP and 10 mM haloacetone). The concentration of the haloacetone should be in excess to ensure pseudo-first-order kinetics with respect to NBP.
-
-
Kinetic Measurement:
-
Equilibrate the spectrophotometer cell holder to a constant temperature (e.g., 25 °C).
-
Pipette the NBP solution into a quartz cuvette and place it in the spectrophotometer.
-
Initiate the reaction by adding the haloacetone solution to the cuvette, mix quickly, and immediately start recording the absorbance at the wavelength of maximum absorbance (λmax) of the colored product.
-
Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction. The slope of this plot will be -kobs.
-
The second-order rate constant (k2) can then be calculated by dividing the pseudo-first-order rate constant by the concentration of the haloacetone: k2 = kobs / [Haloacetone].
-
Repeat the experiment for both this compound and bromoacetone to obtain their respective second-order rate constants for a direct comparison of their reactivity.
-
Logical Relationship of Reactivity Factors
The underlying factors governing the reactivity of this compound and bromoacetone in nucleophilic substitution reactions can be visualized as a logical flow.
Caption: Logical flow from atomic properties to reaction kinetics.
Conclusion
A Comparative Guide to Cysteine Labeling Reagents: Alternatives to Iodoacetamide
In the landscape of protein chemistry and drug development, the specific labeling of cysteine residues is a cornerstone technique for elucidating protein structure, function, and interactions. Iodoacetamide (IAM) has long been a workhorse for this purpose, valued for its ability to form stable thioether bonds with the sulfhydryl groups of cysteine residues.[1][2] However, the demands of modern proteomics and bioconjugation have highlighted certain limitations of IAM, including relatively slow reaction kinetics and potential off-target reactions, particularly with methionine residues.[3][4] This has spurred the development and characterization of a diverse array of alternative reagents, each with unique properties that may be better suited for specific applications.
This guide provides a detailed comparison of common and novel alternatives to iodoacetamide for specific cysteine labeling. We will delve into their reactivity, specificity, and the stability of the resulting conjugates, supported by experimental data. Detailed protocols for key labeling methods are also provided to assist researchers in selecting and implementing the optimal reagent for their needs.
Comparative Analysis of Cysteine Labeling Reagents
The choice of a cysteine labeling reagent is dictated by the specific requirements of the experiment, such as the desired reaction speed, the pH of the buffer system, the stability of the final product, and the need for reversibility. Below is a summary of key quantitative parameters for iodoacetamide and its principal alternatives.
| Reagent Class | Example Reagent | Second-Order Rate Constant (k₂) | Optimal pH | Key Characteristics | Potential Off-Target Reactions | Adduct Stability |
| Haloacetamides | Iodoacetamide (IAM) | ~0.6 M⁻¹s⁻¹[3] | >7.5[5] | Forms stable thioether bond; well-established protocols. | Methionine, Histidine, Lysine[4][6] | Very Stable |
| Chloroacetamide (CAA) | Slower than IAM | >8.0 | Less off-target alkylation than IAM, but can cause significant methionine oxidation.[7][8] | Methionine (oxidation)[7] | Very Stable | |
| Maleimides | N-ethylmaleimide (NEM) | >100 M⁻¹s⁻¹ | 6.5 - 7.5[6] | Rapid reaction kinetics; highly specific for thiols at neutral pH.[5][9] | Lysine, Histidine (at pH > 8)[9] | Susceptible to hydrolysis and retro-Michael addition (thiol exchange).[10][11] |
| Vinyl Sulfones | Phenyl vinyl sulfone | Fast | Neutral | Forms stable thioether bond; suitable for bioorthogonal chemistry.[12][13][14] | Minimal | Very Stable |
| Acrylamides | Acrylamide | Slower than NEM | >7.5 | Good alternative for 2D-gel electrophoresis; less off-target effects than IAM.[2][4] | Minimal | Very Stable |
| Reversible Reagents | Thiosulfates (TS-Link™) | Moderate | Neutral | Forms a reversible disulfide bond, cleavable with reducing agents.[6] | Minimal | Reversible |
| Thiomethyltetrazines | 1–100 M⁻¹s⁻¹[15] | Neutral | Forms a reversible covalent bond that can be "locked" via bioorthogonal chemistry.[15] | Minimal | Reversible (tunable) |
Detailed Experimental Protocols
Standard Alkylation of Cysteine Residues with Iodoacetamide (IAM)
This protocol is a standard method for irreversibly blocking cysteine residues, for instance, after reduction of disulfide bonds in preparation for mass spectrometry.
Materials:
-
Protein sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 6 M urea for denaturing conditions).
-
Dithiothreitol (DTT) solution (1 M in water).
-
Iodoacetamide (IAM) solution (500 mM in water or buffer, freshly prepared and protected from light).
-
Quenching solution (e.g., 1 M DTT or 1 M L-cysteine).
Procedure:
-
Reduction: To the protein solution, add DTT to a final concentration of 10 mM. Incubate for 1 hour at 37°C to reduce all disulfide bonds.
-
Alkylation: Add the freshly prepared IAM solution to a final concentration of 25-50 mM (a 2.5 to 5-fold excess over DTT). Incubate for 30-45 minutes at room temperature in the dark.
-
Quenching: Quench the reaction by adding a quenching solution to a final concentration equivalent to the IAM concentration.
-
Downstream Processing: The protein sample is now ready for buffer exchange, dialysis, or enzymatic digestion for mass spectrometry analysis.
Rapid Cysteine Labeling with N-ethylmaleimide (NEM)
This protocol is suitable for applications requiring fast and specific labeling of reactive cysteines at near-neutral pH.
Materials:
-
Protein sample in a buffer of choice (e.g., 100 mM phosphate buffer, pH 7.0).[6]
-
N-ethylmaleimide (NEM) solution (100 mM in DMSO or DMF, freshly prepared).
-
Quenching solution (e.g., 1 M β-mercaptoethanol or L-cysteine).
Procedure:
-
Labeling Reaction: Add a 5 to 10-fold molar excess of the NEM solution to the protein sample.
-
Incubation: Incubate for 15-30 minutes at room temperature. The reaction is typically much faster than with IAM.
-
Quenching: Stop the reaction by adding an excess of a thiol-containing quenching solution.
-
Analysis: Remove excess reagent and quenching agent by gel filtration or dialysis. The labeled protein is now ready for analysis.
Cysteine Labeling with Vinyl Sulfone for Bioorthogonal Applications
This protocol outlines the use of a vinyl sulfone reagent for cysteine modification, which can then be further derivatized using click chemistry.[13]
Materials:
-
Protein sample in a suitable buffer (e.g., PBS, pH 7.4).
-
Vinyl sulfone reagent (e.g., carrying a cyclooctyne motif) dissolved in DMSO.[13]
-
Fluorogenic azide for click reaction.
Procedure:
-
Initial Labeling: Add a 5-10 fold molar excess of the vinyl sulfone reagent to the protein solution. Incubate for 1-2 hours at room temperature.
-
Removal of Excess Reagent: Purify the protein to remove the unreacted vinyl sulfone reagent using a desalting column or dialysis.
-
Click Reaction: To the labeled protein, add the fluorogenic azide. Incubate for 1 hour at 37°C.
-
Final Purification and Analysis: Purify the dually labeled protein to remove the unreacted azide. The protein is now fluorescently labeled and ready for imaging or other downstream applications.
Visualizing the Chemistry and Workflows
To better understand the processes involved, the following diagrams illustrate the chemical reactions and a typical experimental workflow.
Caption: Chemical reactions of cysteine with Iodoacetamide, Maleimide, and Vinyl Sulfone.
Caption: General workflow for specific cysteine labeling experiment.
Considerations for Reagent Selection
-
Specificity vs. Reactivity: Maleimides offer superior reaction speed compared to iodoacetamide, which is advantageous for labeling dynamic processes or when using low concentrations of protein.[3][9] However, at pH values above 8.0, their specificity can decrease.[9] Iodoacetamide and its analogs are generally slower but can be more specific under carefully controlled conditions.[5]
-
Adduct Stability: The thioether bond formed by iodoacetamide, vinyl sulfones, and acrylamides is highly stable.[12] In contrast, the adduct formed with maleimides can undergo a retro-Michael reaction, leading to thiol exchange, particularly in the presence of high concentrations of other thiols like glutathione.[10][11] This can be a drawback for in vivo studies but has also been exploited for controlled-release applications.[11]
-
Reversibility: For applications where the recovery of the native protein is desired, reversible labeling agents are essential. Thiosulfates form a disulfide bond that can be readily cleaved with common reducing agents.[6] More advanced reagents like thiomethyltetrazines offer tunable reversibility, where the covalent bond can be stabilized or "locked" through a secondary bioorthogonal reaction.[15]
-
Downstream Applications: For mass spectrometry-based proteomics, it is crucial to consider potential side reactions. Iodine-containing reagents like IAM can lead to the modification of methionine residues, complicating data analysis.[4] Acrylamide has been shown to be a good alternative in this context.[2][4] For applications requiring dual labeling or the attachment of complex moieties, reagents functionalized for bioorthogonal chemistry, such as vinyl sulfones, are excellent choices.[12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]
- 9. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Azabicyclic vinyl sulfones for residue-specific dual protein labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A systematic study of protein labeling by fluorogenic probes using cysteine targeting vinyl sulfone-cyclooctyne tags - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
Validating Iodoacetone Labeling Stoichiometry: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the precise and complete labeling of cysteine residues is paramount for the integrity of experimental results. Iodoacetone, a commonly used alkylating agent, offers a method for covalently modifying the thiol groups of cysteines. However, validating the stoichiometry of this labeling—ensuring that all target cysteines are modified and that off-target modifications are minimized—is a critical step that requires rigorous experimental validation. This guide provides a comparative overview of methods to validate this compound labeling stoichiometry, with a focus on mass spectrometry-based approaches, and discusses alternative labeling reagents.
Experimental Validation of Labeling Stoichiometry
The most robust method for validating the stoichiometry of this compound labeling is through bottom-up mass spectrometry (MS). This technique allows for the identification and quantification of modifications at the peptide level, providing a detailed picture of labeling efficiency and specificity.
Key Experimental Protocol: Mass Spectrometry-Based Validation
A typical workflow for validating this compound labeling stoichiometry involves the following steps:
-
Protein Preparation and Labeling:
-
The protein of interest is denatured and reduced to expose all cysteine residues. Common reducing agents include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP). .
-
The reduced protein is then incubated with this compound under optimized conditions (e.g., pH, temperature, and reagent concentration).
-
-
Proteolytic Digestion:
-
After the labeling reaction, the protein is digested into smaller peptides using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
The MS/MS data is searched against a protein database to identify peptides.
-
The extent of labeling is determined by quantifying the relative abundance of this compound-modified cysteine-containing peptides versus their unmodified counterparts.
-
Off-target modifications on other amino acid residues (e.g., methionine, lysine, histidine) are also identified and quantified.[1][2]
-
The following diagram illustrates the general workflow for validating labeling stoichiometry using mass spectrometry.
Caption: A general workflow for the validation of this compound labeling stoichiometry.
Comparison of Cysteine-Reactive Reagents
While this compound is a common choice for cysteine alkylation, several other reagents are available, each with its own advantages and disadvantages. The choice of reagent can significantly impact labeling efficiency, specificity, and the potential for side reactions.
| Reagent | Chemical Class | Reaction Mechanism | Key Advantages | Key Disadvantages |
| This compound | Haloacetyl | Nucleophilic Substitution (SN2) | Relatively stable and reactive. | Potential for off-target reactions with other nucleophilic residues.[2] |
| Iodoacetamide (IAM) | Haloacetyl | Nucleophilic Substitution (SN2) | Widely used and well-characterized.[1][3] | Can cause off-target modifications, particularly of methionine.[2] |
| N-ethylmaleimide (NEM) | Maleimide | Michael Addition | Highly specific for thiols at neutral pH.[3][4] | The reaction is reversible, which can be a disadvantage in some applications.[3] |
| Chloroacetamide | Haloacetyl | Nucleophilic Substitution (SN2) | Less reactive than iodo-derivatives, potentially leading to fewer side reactions. | Slower reaction kinetics may result in incomplete labeling. |
| Acrylamide | Michael Acceptor | Michael Addition | Can be used for differential labeling in combination with other reagents.[5] | Generally less reactive than maleimides. |
Off-Target Reactions: A Critical Consideration
A significant challenge in cysteine labeling is the potential for off-target reactions with other amino acid residues. Iodine-containing reagents like this compound and iodoacetamide are known to react with other nucleophilic side chains, most notably methionine, but also lysine, histidine, aspartate, glutamate, and the N-terminus of peptides.[1][2] These side reactions can interfere with downstream analysis and lead to incorrect interpretations of experimental data.
One of the most significant side reactions is the alkylation of methionine, which can lead to a neutral loss during mass spectrometry analysis, complicating peptide identification and quantification.[2] It is therefore crucial to carefully optimize labeling conditions (e.g., reagent concentration, incubation time, and pH) to maximize cysteine labeling while minimizing off-target modifications.
Application in Signaling Pathways: Redox Signaling
Cysteine residues play a critical role in redox signaling pathways, where the reversible oxidation of their thiol groups acts as a molecular switch to regulate protein function. This compound and other cysteine-reactive probes are invaluable tools for studying these pathways by "trapping" the reduced state of cysteines, allowing for their quantification.
A key pathway where cysteine redox state is critical is in the response to oxidative stress, often mediated by reactive oxygen species (ROS) generated by mitochondria.[6] Changes in the redox state of specific cysteines in proteins involved in signaling cascades, such as protein kinases and phosphatases, can have profound effects on cellular processes.
The following diagram illustrates a simplified redox signaling pathway where cysteine labeling could be used to probe the redox state of a key signaling protein.
References
- 1. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Redox Signaling from Mitochondria: Signal Propagation and Its Targets - PMC [pmc.ncbi.nlm.nih.gov]
Iodoacetone in Proteomics: A Comparative Guide to Alkylating Agents
In the realm of proteomics, the reduction and subsequent alkylation of cysteine residues are critical steps to ensure accurate protein identification and quantification. This process prevents the re-formation of disulfide bonds and allows for consistent peptide fragmentation in mass spectrometry. While iodoacetamide (IAA) has long been the reagent of choice, a variety of other alkylating agents, including iodoacetone, are available, each with a distinct profile of advantages and disadvantages. This guide provides a comprehensive comparison of this compound and its alternatives, supported by available experimental data, to aid researchers in selecting the optimal reagent for their specific proteomics workflow.
This compound: A Reactive but Underutilized Alkylating Agent
This compound, an organoiodine compound, is a highly reactive alkylating agent. Its reactivity stems from the presence of an iodine atom, a good leaving group, attached to a carbon adjacent to a carbonyl group, which further activates the carbon for nucleophilic attack by the deprotonated thiol group of a cysteine residue.
Advantages:
-
High Reactivity: The chemical structure of this compound suggests a high reactivity towards sulfhydryl groups, potentially leading to faster and more complete alkylation of cysteine residues compared to some other reagents. This could translate to shorter incubation times in experimental protocols.
-
Small and Simple Modification: The acetonyl group added to the cysteine residue is relatively small, which can be advantageous in certain mass spectrometry applications by minimizing shifts in peptide fragmentation patterns.
Disadvantages:
-
Limited Specificity Data: There is a notable lack of specific studies in the proteomics literature that systematically evaluate the off-target effects of this compound. While its primary target is cysteine, its high reactivity raises concerns about potential side reactions with other nucleophilic amino acid residues such as lysine, histidine, and the N-terminus of peptides.[1][2]
-
Potential for Over-Alkylation: The high reactivity of this compound could lead to the modification of multiple sites on a peptide if not carefully controlled, complicating data analysis.[3]
Comparison with Alternative Alkylating Agents
The selection of an alkylating agent involves a trade-off between reaction efficiency, specificity, and the introduction of potential artifacts. Below is a comparison of this compound with commonly used alternatives.
| Alkylating Agent | Chemical Formula | Molar Mass ( g/mol ) | Advantages | Disadvantages |
| This compound | C₃H₅IO | 183.98 | Potentially high reactivity. | Limited specificity data, potential for off-target reactions, lack of established protocols. |
| Iodoacetamide (IAA) | C₂H₄INO | 184.96 | Well-established protocols, high reactivity, good cysteine coverage.[4] | Known to cause off-target alkylation of methionine and other residues.[2] Can lead to carbamidomethylation of methionine. |
| Chloroacetamide (CAA) | C₂H₄ClNO | 93.51 | Higher specificity for cysteine compared to IAA, reducing off-target modifications. | Slower reaction kinetics than IAA, can cause significant methionine oxidation.[5][6] |
| N-Ethylmaleimide (NEM) | C₆H₇NO₂ | 125.13 | High specificity for cysteine at neutral pH, rapid reaction.[7] | Can react with primary amines at higher pH, potential for hydrolysis.[8] |
Quantitative Comparison of Off-Target Modifications
While specific quantitative data for this compound is scarce, studies comparing iodoacetamide and chloroacetamide provide valuable insights into the trade-offs between different halogen-containing alkylating agents.
| Alkylating Agent | Cysteine Alkylation Efficiency | Methionine Oxidation | Other Off-Target Alkylations (e.g., Lys, His, N-terminus) |
| Iodoacetamide (IAA) | High | Low to moderate | Present |
| Chloroacetamide (CAA) | High | High | Reduced compared to IAA |
Data synthesized from multiple sources indicating general trends.[5][6]
Experimental Protocols
The following is a general protocol for in-solution protein reduction and alkylation, optimized for iodoacetamide. This protocol can be adapted for other alkylating agents, with adjustments to incubation times and reagent concentrations based on their respective reactivities.
Materials:
-
Protein sample in a suitable buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 500 mM DTT)
-
Iodoacetamide (IAA) solution (e.g., 500 mM, freshly prepared in the dark)
-
Quenching solution (e.g., 500 mM DTT)
-
Trypsin solution for digestion
Procedure:
-
Reduction: To the protein solution, add the reducing agent to a final concentration of 5 mM (e.g., 10 µL of 500 mM DTT to 990 µL of protein solution). Incubate at 56°C for 30 minutes.
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Add the alkylating agent to a final concentration of 15 mM (e.g., 30 µL of 500 mM IAA to the 1 mL reaction mixture). Incubate in the dark at room temperature for 30 minutes.
-
Quenching: Add a quenching reagent, such as DTT, to a final concentration of 5 mM to consume any excess alkylating agent. Incubate for 15 minutes at room temperature.
-
Digestion: The protein sample is now ready for enzymatic digestion (e.g., with trypsin).
Note on Adaptation for this compound: Given the presumed high reactivity of this compound, it is advisable to start with a shorter incubation time (e.g., 15-20 minutes) and a lower concentration and optimize based on the results.
Visualizing the Workflow and Reaction
To better understand the experimental process and the underlying chemistry, the following diagrams illustrate the general alkylation workflow and the specific reaction of a cysteine residue with an iodo-compound.
Caption: A flowchart of the typical proteomics workflow, highlighting the key steps from protein extraction to data analysis.
Caption: The chemical reaction showing the alkylation of a cysteine residue by an iodo-compound like this compound.
Conclusion
The choice of an alkylating agent is a critical parameter in proteomics sample preparation that can significantly impact the quality and interpretation of the results. While this compound presents itself as a potentially rapid and efficient option due to its high reactivity, the lack of comprehensive studies on its specificity and off-target effects in a proteomics context makes it a higher-risk choice compared to well-characterized reagents like iodoacetamide, chloroacetamide, and N-ethylmaleimide. For routine proteomics applications, iodoacetamide remains a robust and well-understood choice, despite its known side reactions. Chloroacetamide offers improved specificity at the cost of increased methionine oxidation. N-ethylmaleimide provides high specificity under controlled pH conditions. Researchers considering this compound should be prepared to undertake rigorous optimization and validation to ensure complete and specific alkylation without introducing significant artifacts. Future systematic studies are warranted to fully elucidate the advantages and disadvantages of this compound in the ever-evolving field of proteomics.
References
- 1. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A new strategy of using O18-labeled iodoacetic acid for mass spectrometry-based protein quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 8. electronicsandbooks.com [electronicsandbooks.com]
Comparative Guide: Iodoacetone vs. N-Ethylmaleimide (NEM) in Thiol Modification
Authored for Researchers, Scientists, and Drug Development Professionals
In the realm of protein biochemistry and cellular biology, the specific and efficient modification of cysteine residues is paramount for a multitude of applications, from structural analysis to functional inhibition. Among the arsenal of sulfhydryl-reactive reagents, iodoacetone and its close relative iodoacetamide (IAA), along with N-ethylmaleimide (NEM), are mainstays in the laboratory. This guide provides an objective comparison of this compound and NEM, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate reagent for their specific needs.
Mechanism of Action
Both this compound and N-ethylmaleimide are alkylating agents that form stable, irreversible covalent bonds with the sulfhydryl groups of cysteine residues.[1] However, they achieve this through distinct chemical reactions.
-
This compound (and Iodoacetamide): These haloacetyl compounds react with the nucleophilic thiolate anion (S⁻) of a cysteine residue via a bimolecular nucleophilic substitution (SN2) reaction.[2][3] In this process, the thiolate attacks the carbon atom bearing the iodine, displacing the iodide ion and forming a stable thioether bond.[3] This reaction is most efficient at slightly alkaline pH (typically pH 8), where the cysteine's thiol group is deprotonated to the more reactive thiolate form.[4]
-
N-Ethylmaleimide (NEM): NEM reacts with sulfhydryl groups through a Michael addition reaction.[3][5][6] The thiolate anion attacks one of the carbons of the electron-deficient double bond in the maleimide ring, leading to the formation of a stable thioether linkage.[3][5] This reaction proceeds efficiently over a pH range of 6.5-7.5.[5][7]
Caption: Figure 1. Cysteine Alkylation Mechanisms.
Reactivity and Specificity
The choice between this compound and NEM often hinges on the desired reaction kinetics and specificity under particular experimental conditions.
-
Reactivity: NEM generally exhibits faster reaction kinetics with thiols compared to iodoacetamide (a close analog of this compound).[3][8] Some reports indicate that NEM can be up to 8-fold more rapid in alkylating thiols.[8] This rapid action is advantageous in protocols where minimizing artifactual oxidation or disulfide scrambling is critical, such as in redox proteomics.[8]
-
Specificity and pH Dependence:
-
NEM is highly specific for sulfhydryl groups within the pH range of 6.5-7.5.[5][7] However, at pH values above 7.5, its reactivity towards primary amines (like the ε-amino group of lysine) and potential for hydrolysis increases, leading to off-target modifications.[6][7] At lower pH, NEM may also react with histidine.[9]
-
This compound/Iodoacetamide are most reactive at a slightly alkaline pH (e.g., pH 8.0) to favor the thiolate anion.[4][10] While generally selective for cysteine, these reagents are known to cause a higher degree of non-specific side reactions with other amino acid residues, including histidine, lysine, methionine, aspartate, and glutamate, particularly at higher concentrations and longer incubation times.[11][12]
-
Data Presentation: Comparative Summary
| Feature | This compound / Iodoacetamide (IAA) | N-Ethylmaleimide (NEM) |
| Reaction Type | SN2 Nucleophilic Substitution[3] | Michael Addition[3][5] |
| Optimal pH | ~8.0 (favors thiolate)[4][10] | 6.5 - 7.5[5][7] |
| Reaction Speed | Slower[3][8] | Faster (up to 8-fold)[8] |
| Specificity | Good for Cys, but higher potential for off-target reactions (His, Lys, Met)[11][12] | Highly specific for Cys at pH 6.5-7.5; reacts with amines at pH > 7.5[7] |
| Mass Adduct | +58 Da (for this compound) / +57 Da (for IAA)[10] | +125 Da[10][13] |
| Common Use Cases | Standard protein alkylation for proteomics, irreversible enzyme inhibition.[1][2] | Rapid quenching of thiol reactions, inhibition of deubiquitinases (DUBs) and SUMO-proteases, redox proteomics.[5][8] |
Experimental Protocols
Protocol 1: General In-Solution Protein Alkylation for Mass Spectrometry
This protocol is a standard procedure for preparing protein samples for mass spectrometry-based proteomics, preventing disulfide bond reformation.
-
Protein Solubilization: Solubilize the protein sample (e.g., 1-10 mg/mL) in a denaturing buffer such as 8 M urea or 6 M guanidine-HCl, 50 mM HEPES, pH 8.2.
-
Reduction: Add a reducing agent, such as Dithiothreitol (DTT) to a final concentration of 5-10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to 5 mM. Incubate for 40-60 minutes at a temperature between 37°C and 56°C to reduce all disulfide bonds.[14]
-
Alkylation:
-
Using Iodoacetamide (IAA): Cool the sample to room temperature. Add freshly prepared IAA solution in the dark to a final concentration of 10-14 mM (a slight molar excess over the reducing agent).[12][14][15] Incubate for 30 minutes at room temperature in the dark.[10][15][16]
-
Using N-Ethylmaleimide (NEM): Adjust the pH of the sample to 6.5-7.0 if necessary. Add freshly prepared NEM solution to a final concentration of 10-40 mM. Incubate for 30 minutes at 37°C or up to 2 hours at room temperature.[7][8][10]
-
-
Quenching: Quench the unreacted alkylating agent by adding DTT to a final concentration of 5 mM and incubating for 15 minutes.[15]
-
Sample Cleanup: Proceed with sample cleanup (e.g., dialysis, buffer exchange, or precipitation) to remove urea, salts, and excess reagents before enzymatic digestion (e.g., with trypsin).
Caption: Figure 2. In-Solution Alkylation Workflow.
Protocol 2: Inhibition of Glycolysis via GAPDH Alkylation
Both iodoacetate and iodoacetamide are known inhibitors of the glycolytic enzyme Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which has a critical cysteine residue in its active site. This can be used to study the effects of glycolytic inhibition.[17]
-
Cell Culture: Culture cells of interest (e.g., cancer cell lines known for high glycolytic rates) to the desired confluency.
-
Inhibitor Preparation: Prepare a stock solution of this compound or NEM in a suitable solvent (e.g., DMSO or PBS).
-
Treatment: Treat the cells with varying concentrations of the inhibitor (e.g., 10 µM - 1 mM). Include a vehicle-only control. Incubate for a defined period (e.g., 1-4 hours).
-
Lactate Production Assay: To assess the inhibition of glycolysis, measure the concentration of lactate in the cell culture medium using a commercially available lactate assay kit. A decrease in lactate production indicates glycolytic inhibition.
-
ATP Measurement: Measure intracellular ATP levels using a luminescence-based ATP assay kit to determine the impact on cellular energy status.[17]
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to assess the cytotoxic effects of the inhibitor.
Application in Signaling Pathways: Glycolysis Inhibition
Many cancer cells exhibit a high rate of glycolysis, a phenomenon known as the Warburg effect.[18] Key enzymes in this pathway, such as GAPDH, contain reactive cysteine residues in their active sites, making them targets for alkylating agents. Inhibition of these enzymes can disrupt the glycolytic flux, leading to a decrease in ATP production and an accumulation of upstream metabolites.[17] This strategy is being explored for anticancer therapies.[18][19]
Caption: Figure 3. Glycolysis Inhibition Pathway.
Conclusion and Recommendations
The selection between this compound and N-ethylmaleimide is context-dependent and should be guided by the specific experimental goals.
-
Choose this compound/Iodoacetamide for: Standard, cost-effective alkylation in proteomics workflows where slightly longer reaction times are acceptable and the pH can be maintained around 8.0. It is the most common choice for ensuring complete denaturation and alkylation prior to protein digestion.[12]
-
Choose N-Ethylmaleimide (NEM) for: Applications requiring rapid and highly specific cysteine modification at neutral pH.[3][8] It is superior for quenching enzymatic reactions, capturing transient redox states, and when off-target reactions with other nucleophiles at alkaline pH must be minimized.[8]
Researchers must carefully optimize reaction conditions such as pH, reagent concentration, and incubation time to maximize the specificity and efficiency of the desired modification while minimizing unwanted side reactions.[8]
References
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 3. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Cysteine Residues in Human Cationic Amino Acid Transporter hCAT-2A That Are Targets for Inhibition by N-Ethylmaleimide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Ethylmaleimide (NEM) or iodoacetamide (IAA) alkylation assay to test for cyclization [bio-protocol.org]
- 11. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jpt.com [jpt.com]
- 15. rsc.org [rsc.org]
- 16. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoaceta... [protocols.io]
- 17. Inhibition of Non-flux-Controlling Enzymes Deters Cancer Glycolysis by Accumulation of Regulatory Metabolites of Controlling Steps - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Glycolysis inhibition for anticancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibition of Glycolysis and Glutaminolysis: An Emerging Drug Discovery Approach to Combat Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the completeness of disulfide bond reduction before iodoacetone treatment
Ensuring Complete Disulfide Bond Reduction: A Comparative Guide for Researchers
A critical step in protein characterization and bioconjugation is the complete reduction of disulfide bonds prior to alkylation. Incomplete reduction can lead to protein heterogeneity, impacting downstream analyses and the efficacy of drug conjugates. This guide provides a comprehensive comparison of common methodologies to assess the completeness of disulfide bond reduction before treatment with iodoacetone, offering supporting data and detailed protocols for researchers, scientists, and drug development professionals.
Comparison of Reducing Agents: DTT vs. TCEP
The choice of reducing agent is paramount for achieving complete disulfide bond cleavage. The two most commonly used agents are Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).[1]
Dithiothreitol (DTT) is a classic thiol-based reducing agent that effectively reduces disulfide bonds, particularly at neutral to alkaline pH.[2] However, its own thiol groups can interfere with certain downstream applications, and it is prone to oxidation, especially in the presence of metal ions.[1][3]
Tris(2-carboxyethyl)phosphine (TCEP) is a phosphine-based reducing agent that offers several advantages over DTT. It is odorless, more stable over a wider pH range, and less susceptible to air oxidation.[1][2] Crucially, TCEP does not contain a thiol group, which minimizes interference with subsequent thiol-reactive chemistries like maleimide-based labeling.[4] However, TCEP can be less effective than DTT under certain conditions and its stability can be compromised in phosphate buffers.[4]
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Mechanism | Thiol-disulfide exchange | Phosphine-based reduction |
| Optimal pH | >7.0[2] | 1.5 - 8.5[4] |
| Stability | Prone to air oxidation, especially at alkaline pH and in the presence of metal ions.[1][3] | More stable to air oxidation.[1] Can be unstable in phosphate buffers.[4] |
| Odor | Strong, unpleasant odor | Odorless[2] |
| Interference with Alkylation | Can react with maleimides, requiring removal before labeling.[3][4] Less interference with iodoacetamide at low concentrations.[3][4] | Does not directly react with maleimides, but can reduce them over time.[4] Minimal interference with iodoacetamide at low concentrations.[4] |
| Compatibility with IMAC | Can be oxidized by Ni2+ ions, interfering with immobilized metal affinity chromatography.[1][3] | Does not interact with Ni2+ ions, compatible with IMAC.[1][3] |
Comparison of Methods for Assessing Reduction Completeness
Accurate quantification of free thiol groups is essential to confirm the completion of the reduction step. The most common methods are the colorimetric Ellman's assay and more sensitive fluorescent-based assays.
Ellman's Assay (DTNB)
Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), is a widely used chromogenic compound for quantifying free sulfhydryl groups.[5][6] In the presence of a free thiol, DTNB is reduced to 2-nitro-5-thiobenzoate (TNB²⁻), which produces a distinct yellow color that can be measured spectrophotometrically at 412 nm.[5][6][7] This method is relatively simple, inexpensive, and robust.[7] However, it can lack the sensitivity required for low-concentration protein samples, and the assay's accuracy can be affected by substances that absorb at 412 nm.[5]
Fluorescent-Based Assays
Fluorescent probes, such as those based on maleimide chemistry, offer a more sensitive alternative to Ellman's assay.[6] These reagents are typically non-fluorescent until they react with a thiol group, after which they emit a strong fluorescent signal. This "turn-on" mechanism provides a high signal-to-noise ratio, enabling the detection of much lower concentrations of free thiols.[6] However, fluorescent probes can be more expensive, and their reactivity can sometimes be influenced by the local environment of the cysteine residue within the protein.
| Feature | Ellman's Assay (DTNB) | Fluorescent Probes (e.g., Maleimide-based) |
| Principle | Colorimetric; reduction of DTNB by thiols produces a colored product.[5][6] | Fluorometric; reaction with thiols leads to a highly fluorescent product.[6] |
| Sensitivity | Lower; suitable for micromolar concentrations. | Higher; can detect picomole amounts of thiols. |
| Specificity | Generally specific for thiols. | Highly specific for thiols. |
| Instrumentation | Standard spectrophotometer. | Fluorescence plate reader or spectrofluorometer. |
| Cost | Relatively low. | Can be significantly higher. |
| Potential Issues | Interference from compounds absorbing at 412 nm.[5] Incomplete reaction with sterically hindered thiols. | Signal can be influenced by the local protein environment. Photobleaching. |
The Alkylation Step: this compound vs. Iodoacetamide
Once complete reduction is confirmed, the newly formed free thiols are alkylated to prevent their re-oxidation and the reformation of disulfide bonds.[8] Iodoacetamide is a commonly used alkylating agent, but this compound is also a viable option. Both are α-halo carbonyl compounds that react with nucleophilic thiol groups via an SN2 reaction.
Iodoacetamide has been extensively studied, and while effective, it is known to have side reactions, including the alkylation of other amino acid residues such as methionine, histidine, and lysine, especially at higher concentrations and pH values.[9][10][11] This over-alkylation can introduce unwanted modifications to the protein.[11]
This compound is expected to have similar reactivity towards cysteine residues. As a ketone, its carbonyl carbon is slightly more electrophilic than the amide carbonyl of iodoacetamide, which could potentially lead to faster reaction rates. However, detailed comparative studies on the side-reaction profiles of this compound versus iodoacetamide in this specific application are less common in the literature. It is reasonable to assume that this compound may also exhibit some degree of off-target reactivity, and therefore, optimization of the alkylation conditions (concentration, temperature, and reaction time) is crucial.[12]
Comprehensive Experimental Workflow
The following diagram illustrates a comprehensive workflow for disulfide bond reduction, assessment of reduction completeness, and subsequent alkylation.
Caption: Workflow for disulfide bond reduction and alkylation.
Detailed Experimental Protocols
Protocol 1: Disulfide Bond Reduction
Materials:
-
Protein sample in a suitable buffer (e.g., Tris-HCl, pH 8.0)
-
Dithiothreitol (DTT) stock solution (1 M in water) or Tris(2-carboxyethyl)phosphine (TCEP) stock solution (0.5 M in water)
-
Denaturant (e.g., 8 M Guanidine-HCl or 6 M Urea), if required
Procedure:
-
To your protein sample, add the denaturant to the desired final concentration if the disulfide bonds are not accessible to the reducing agent in the native state.
-
Add DTT to a final concentration of 10-20 mM or TCEP to a final concentration of 5-10 mM.
-
Incubate the reaction mixture at 37-56°C for 1-2 hours.[9] The optimal time and temperature should be determined empirically for each protein.
Protocol 2: Assessment of Reduction Completeness using Ellman's Assay
Materials:
-
Reduced protein sample from Protocol 1
-
Ellman's Reagent (DTNB) stock solution (4 mg/mL in 0.1 M phosphate buffer, pH 8.0)
-
Reaction Buffer (0.1 M sodium phosphate, pH 8.0)
-
Cysteine or N-acetylcysteine for standard curve
Procedure:
-
Prepare a standard curve using known concentrations of cysteine or N-acetylcysteine.
-
In a microplate well or cuvette, add 50 µL of the DTNB stock solution to 2.5 mL of Reaction Buffer.
-
Add a known volume of your reduced protein sample to the DTNB solution.
-
Incubate at room temperature for 15 minutes, protected from light.
-
Measure the absorbance at 412 nm.
-
Calculate the concentration of free thiols using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹) or by comparing to the standard curve.
Protocol 3: Alkylation with this compound
Materials:
-
Reduced protein sample with confirmed complete reduction
-
This compound stock solution (1 M in a water-miscible organic solvent like DMSO or DMF, freshly prepared)
-
Alkylation buffer (e.g., Tris-HCl, pH 8.0-8.5)
Procedure:
-
To the reduced protein sample, add the this compound stock solution to a final concentration of 2-5 fold molar excess over the total thiol concentration. The optimal excess should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature in the dark.
-
Quench the reaction by adding a small amount of a thiol-containing reagent like DTT or β-mercaptoethanol, or by buffer exchange to remove excess this compound.
Troubleshooting
-
Incomplete Reduction: If the assessment shows incomplete reduction, increase the concentration of the reducing agent, extend the incubation time, or increase the temperature. Ensure that the protein is sufficiently denatured for all disulfide bonds to be accessible.
-
High Background in Ellman's Assay: This may be due to the presence of other absorbing compounds or turbidity in the sample. A sample blank (without DTNB) should be run. Residual DTT will also react with DTNB and should be accounted for or removed prior to the assay if precise protein thiol quantification is needed.
-
Over-alkylation: If side reactions are a concern, reduce the concentration of this compound, lower the reaction pH (closer to 7.5), and shorten the incubation time.[11] It is crucial to perform a thorough characterization of the final alkylated product, for instance by mass spectrometry, to confirm the specificity of the alkylation.
Conclusion
The successful and complete reduction of disulfide bonds is a foundational step for numerous downstream applications in protein research and drug development. By carefully selecting the appropriate reducing agent and employing a sensitive and accurate method to assess the completeness of the reaction, researchers can ensure the homogeneity and desired reactivity of their protein samples. While Ellman's assay provides a robust and straightforward method for this assessment, fluorescent probes offer superior sensitivity for more demanding applications. The subsequent alkylation with this compound, when optimized, provides an effective means to cap the newly formed thiols, preventing their re-oxidation. This guide provides the necessary comparative data and protocols to enable researchers to make informed decisions and achieve reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. A procedure for quantitative determination of tris(2-carboxyethyl)phosphine, an odorless reducing agent more stable and effective than dithiothreitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mstechno.co.jp [mstechno.co.jp]
- 5. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 6. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cerealsgrains.org [cerealsgrains.org]
- 8. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 9. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 11. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Iodoacetone: A Comprehensive Guide for Laboratory Professionals
Essential safety protocols and detailed procedures for the effective neutralization and disposal of iodoacetone are outlined below, ensuring the safety of laboratory personnel and compliance with waste management regulations. This guide provides step-by-step instructions for researchers, scientists, and drug development professionals to manage this compound waste, from initial handling to final disposal.
This compound is a lachrymatory and toxic compound, necessitating careful handling and a thorough understanding of proper disposal methods. The primary method for rendering this compound non-hazardous is through chemical neutralization, followed by disposal as hazardous waste.
Immediate Safety and Handling
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves (butyl rubber is recommended), safety goggles or a face shield, and a fully buttoned lab coat.[1] All handling of this compound and its waste should be conducted within a certified chemical fume hood to avoid inhalation of vapors.[2] An emergency eyewash and safety shower must be readily accessible.
Spill Management
In the event of an this compound spill, the area should be evacuated of all non-essential personnel. The spill should be contained using an inert absorbent material such as vermiculite, sand, or cat litter.[2] Once absorbed, the material must be collected into a sealable, airtight, and compatible waste container, properly labeled as hazardous waste.[1]
Chemical Neutralization of this compound
The recommended method for the chemical neutralization of this compound is through nucleophilic substitution with sodium thiosulfate. This reaction effectively displaces the hazardous iodide group, rendering the compound significantly less toxic.
Quantitative Parameters for Neutralization
For effective neutralization, the following parameters should be observed. A molar excess of sodium thiosulfate is recommended to ensure the complete reaction of this compound.
| Parameter | Value/Condition | Notes |
| Neutralizing Agent | Sodium Thiosulfate (Na₂S₂O₃) | A 10% (w/v) aqueous solution is recommended. |
| Stoichiometric Ratio | 1:2 (this compound : Sodium Thiosulfate) | A 2-fold molar excess of thiosulfate ensures complete reaction. |
| Reaction Solvent | Water or an aqueous/organic mixture | Depends on the waste stream containing the this compound. |
| Reaction Temperature | Room Temperature (~20-25°C) | The reaction is typically exothermic; cooling may be necessary for large quantities. |
| Reaction Time | Minimum 1 hour | Gentle stirring is recommended to ensure thorough mixing. |
| pH Adjustment | Neutral to slightly basic (pH 7-9) | Can be adjusted with sodium bicarbonate if necessary. |
Experimental Protocol for this compound Neutralization and Disposal
The following is a detailed, step-by-step protocol for the safe neutralization and disposal of this compound waste.
Materials:
-
This compound waste
-
10% (w/v) Sodium Thiosulfate solution
-
Sodium Bicarbonate (optional, for pH adjustment)
-
pH indicator strips
-
Appropriate hazardous waste container
-
Stir plate and stir bar
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: In a designated chemical fume hood, place the container of this compound waste on a stir plate.
-
Addition of Neutralizing Agent: While stirring, slowly add a 2-fold molar excess of 10% sodium thiosulfate solution to the this compound waste. The reaction of sodium thiosulfate with iodine-containing compounds often results in a color change from brown/purple to colorless.[3]
-
pH Monitoring and Adjustment: After the addition of the sodium thiosulfate solution, check the pH of the mixture using a pH indicator strip. If the solution is acidic, adjust the pH to a range of 7-9 by slowly adding sodium bicarbonate.
-
Reaction Time: Allow the mixture to react for a minimum of 1 hour with continuous stirring to ensure complete neutralization.
-
Waste Collection: Once the reaction is complete, the neutralized solution should be transferred to a properly labeled hazardous waste container.
-
Decontamination of Equipment: All equipment that has come into contact with this compound must be decontaminated. This can be achieved by rinsing with a 10% sodium thiosulfate solution, followed by a thorough wash with soap and water.[4] All rinsates should be collected and disposed of as hazardous waste.
-
Final Disposal: The sealed hazardous waste container should be disposed of through a licensed waste disposal facility in accordance with local, state, and federal regulations.[2]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and effective management of this compound waste, minimizing risks to personnel and the environment.
References
Essential Safety and Logistics for Handling Iodoacetone
This guide provides crucial safety protocols and logistical plans for the handling and disposal of iodoacetone, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring a safe laboratory environment.
I. Hazard Identification and Risk Assessment
This compound is a hazardous chemical that poses multiple risks. It is a potent lachrymator (tear-inducing agent), toxic, and highly flammable. Understanding its properties is the first step in safe handling.
Key Hazards:
-
Eye Damage: Causes serious eye irritation and potential damage.[1][2]
-
Skin Irritation: Can cause redness, dryness, and irritation upon contact.[1]
-
Respiratory Irritation: Inhalation of vapors may lead to coughing, chest tightness, dizziness, and drowsiness.[1][2]
-
Flammability: Highly flammable liquid and vapor, posing a significant fire hazard.[1]
-
Aquatic Toxicity: Harmful to aquatic life.[2]
| Property | Data |
| Molecular Formula | C₃H₅IO |
| Molar Mass | 183.98 g/mol [3] |
| Appearance | Colorless to yellow liquid[4] |
| Boiling Point | 163.1 °C[4] |
| Density | 2.0 g/cm³[4] |
| Vapor Pressure | 2.1 mmHg[4] |
| CAS Number | 3019-04-3[3][4][5] |
II. Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is critical to minimize exposure and prevent accidents.
1. Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to control vapor inhalation.[2][6][7]
-
Ensure an emergency eyewash station and safety shower are readily accessible and operational.[1]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical splash goggles at all times.[1][6][8] A face shield is required when there is a risk of splashing.[8][9]
-
Hand Protection: Use chemical-resistant, impervious gloves, such as milled butyl rubber.[1][6][8]
-
Body Protection: A flame-resistant lab coat (e.g., Nomex®) must be worn and fully fastened.[8][9] An apron may also be necessary for added protection.[8] Wear long pants and closed-toe shoes.[9] For situations with a risk of ignition from static electricity, wear anti-static protective clothing.[1]
-
Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a full-face respirator or an air-supplied respirator is mandatory.[1][6]
3. Handling Procedures:
-
Eliminate all ignition sources from the work area, including sparks, open flames, and hot surfaces.[1][2]
-
Ground and bond all containers and receiving equipment to prevent static discharge.[1][2]
-
Avoid contact with skin and eyes.[6]
-
Practice good personal hygiene. Do not eat, drink, or smoke in the laboratory.[1][2] Wash hands thoroughly after handling.[2]
4. Storage:
-
Store this compound in a tightly sealed, properly labeled container.[2][6]
-
Keep the container in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[2][6] The storage temperature should not exceed 25°C.[1]
-
Store away from incompatible materials and foodstuffs.[6]
III. Emergency and Spill Response Plan
Immediate and correct response to emergencies can significantly mitigate harm.
1. First-Aid Measures:
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[1][2][6]
-
Skin Contact: Take off all contaminated clothing at once. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1][2][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water and seek immediate medical attention.[1][2]
2. Spill Procedures:
-
Small Spills:
-
Evacuate all non-essential personnel from the immediate area.
-
Eliminate all ignition sources.[6]
-
Ensure adequate ventilation.[1]
-
Wearing appropriate PPE, contain the spill using an absorbent, non-combustible material such as sand or earth.[1]
-
Collect the absorbed material using non-sparking tools and place it into a suitable, sealed container for disposal.[6]
-
-
Large Spills:
-
Evacuate the laboratory immediately and activate the fire alarm.
-
Contact your institution's emergency response team.
-
3. Fire Response:
-
In case of fire, use a dry chemical, carbon dioxide, alcohol-resistant foam, or water spray to extinguish the flames.[1][2][6][8]
-
A water jet should not be used as it may spread the fire.[1]
-
Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][6]
Caption: Workflow for responding to an this compound spill.
IV. Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
All this compound waste, including contaminated absorbents and disposable PPE, must be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
2. Disposal Method:
-
This compound waste must be disposed of through a licensed hazardous waste disposal service.[1]
-
Acceptable disposal methods include treatment at a chemical destruction facility or controlled incineration with flue gas scrubbing.[6]
-
Under no circumstances should this compound be poured down the drain or disposed of in regular trash, as this can lead to contamination of water systems.[1][6]
3. Contaminated Container Disposal:
-
Empty containers that held this compound are also considered hazardous waste.
-
They should be triple-rinsed with a suitable solvent (e.g., acetone), and the rinsate must be collected as hazardous waste.[6]
-
After rinsing, the container can be offered for recycling or reconditioning, or it can be punctured to prevent reuse and disposed of in a sanitary landfill, in accordance with institutional and local regulations.[6]
References
- 1. pro-lab.co.uk [pro-lab.co.uk]
- 2. biotrading.com [biotrading.com]
- 3. 2-Propanone, 1-iodo- | C3H5IO | CID 76396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Cas 3019-04-3,1-iodoacetone | lookchem [lookchem.com]
- 6. echemi.com [echemi.com]
- 7. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 8. threesixtysafety.com [threesixtysafety.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
